Aktiferrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
57158-55-1 |
|---|---|
Molecular Formula |
C3H7FeNO7S |
Molecular Weight |
257 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;iron(2+);sulfate |
InChI |
InChI=1S/C3H7NO3.Fe.H2O4S/c4-2(1-5)3(6)7;;1-5(2,3)4/h2,5H,1,4H2,(H,6,7);;(H2,1,2,3,4)/q;+2;/p-2/t2-;;/m0../s1 |
InChI Key |
KEDATNZAZXNWDR-JIZZDEOASA-L |
SMILES |
C(C(C(=O)O)N)O.[O-]S(=O)(=O)[O-].[Fe+2] |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.[O-]S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C(C(C(=O)O)N)O.[O-]S(=O)(=O)[O-].[Fe+2] |
Synonyms |
Aktiferrin Apo-Ferrous Sulfate biofer Ceferro Conferon Eisendragees-ratiopharm Eisensulfat Stada Feospan Fer-Gen-Sol Fer-in-Sol Feratab Fero-Gradumet Ferodan Ferogradumet Ferro-Gradumet Ferrogamma Ferrograd FERROinfant ferrous sulfate ferrous sulfate, heptahydrate ferrous sulphate Hämatopan Haemoprotect Hemobion Hemofer iron(II) sulfate heptahydrate Kendural Mol-Iron Plastufer Slow-Fe Vitaferro Kapseln |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Aktiferrin: Composition and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aktiferrin is an oral iron preparation formulated to treat and prevent iron deficiency anemia. It is a combination product that includes ferrous sulfate (B86663), a well-established source of iron, and the amino acid DL-serine. The inclusion of DL-serine is a distinguishing feature of this compound, purported to enhance the absorption and tolerability of the ferrous iron. This technical guide provides a comprehensive overview of this compound's composition, its proposed mechanism of action, and a review of relevant clinical data and experimental methodologies.
Composition of this compound Formulations
This compound is available in various dosage forms to suit different patient populations, including drops for pediatric use and capsules for adults. The core active components across these formulations are consistent, though their quantities vary.
| Formulation | Active Ingredient | Quantity |
| This compound Drops (per 100 ml) | Ferrous sulfate heptahydrate | 4.72 g (equivalent to 0.948 g of elemental iron)[1] |
| DL-Serine | 3.56 g[1] | |
| This compound Capsules (per capsule) | Dried ferrous sulfate | 104.267-109.116 mg |
| DL-Serine | 129.00 mg[2] | |
| This compound-F Capsules (per capsule) | Ferrous Sulphate | 113.85 mg |
| DL-Serine | 129 mg[3] | |
| Folic Acid | 0.5 mg[3] |
Mechanism of Action
The primary mechanism of action of this compound revolves around the synergistic interplay between ferrous sulfate and DL-serine to optimize iron absorption and utilization.
1. Iron Replenishment: Ferrous sulfate provides iron in the ferrous (Fe²⁺) state, which is the more readily absorbed form in the gastrointestinal tract. Iron is an essential component of hemoglobin, myoglobin, and various enzymes, and its supplementation is crucial for restoring the body's iron stores and supporting erythropoiesis.
2. Enhanced Absorption via DL-Serine: The key innovation in this compound's formulation is the inclusion of the amino acid DL-serine. It is proposed that DL-serine enhances iron absorption through the following mechanisms:
-
Chelation and Stabilization: DL-serine can form a chelate complex with the ferrous iron in the gut. This chelation helps to maintain iron in its soluble and more absorbable Fe²⁺ state, preventing its oxidation to the less soluble ferric (Fe³⁺) form.
-
Facilitated Transport: The iron-serine complex is thought to be transported across the intestinal epithelium via the Divalent Metal Transporter 1 (DMT1), a key protein responsible for the absorption of non-heme iron. By presenting iron in a more favorable form, DL-serine may increase the efficiency of this transport process.
The enhanced absorption is suggested to allow for a lower dose of elemental iron to achieve a therapeutic effect, which may, in turn, improve the gastrointestinal tolerability of the supplement.
Clinical Efficacy and Tolerability
While extensive, publicly available clinical trial data specifically for this compound is limited, a key study compared its effectiveness and tolerance with another ferrous sulfate preparation, Tardyferon.
A randomized clinical trial involving 40 patients with sideropenic anemia demonstrated that this compound had a comparable therapeutic effect on hematological parameters to Tardyferon, despite containing 2.5 times less elemental iron. Furthermore, the study reported better gastrointestinal tolerance for this compound, with no instances of intolerance observed in the this compound group, compared to four patients in the Tardyferon group.
Due to the unavailability of the full-text article, specific quantitative data from this study cannot be presented. However, to provide context, the table below presents data from a study on a similar concept: the combination of ferrous sulfate with an amino acid (in this case, an iron amino acid chelate) compared to ferrous sulfate alone in pregnant women with iron deficiency anemia. This data can be considered a proxy to illustrate the potential benefits of such formulations.
Proxy Clinical Trial Data: Iron Amino Acid Chelate vs. Ferrous Sulfate in Pregnant Women
| Parameter | Iron Amino Acid Chelate Group | Ferrous Sulfate Group |
| Baseline Hemoglobin (g/dL) | 9.8 ± 0.6 | 9.7 ± 0.7 |
| Hemoglobin at 90 days (g/dL) | 11.5 ± 0.8 | 11.2 ± 0.9 |
| Baseline Serum Ferritin (ng/mL) | 12.3 ± 4.5 | 13.1 ± 5.2 |
| Serum Ferritin at 90 days (ng/mL) | 25.6 ± 8.1 | 18.9 ± 7.3 |
| Gastrointestinal Side Effects | Lower Incidence | Higher Incidence |
Note: This data is from a study on a different, though conceptually similar, product and is intended for illustrative purposes only.
Experimental Protocols
The following is a representative, detailed methodology for a clinical trial designed to evaluate the efficacy and tolerability of an oral iron supplement like this compound, based on common practices in the field.
Title: A Randomized, Double-Blind, Comparative Study of the Efficacy and Tolerability of this compound versus Ferrous Sulfate in the Treatment of Iron Deficiency Anemia.
1. Study Design:
-
A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
-
Inclusion Criteria:
-
Adult males and non-pregnant females aged 18-55 years.
-
Confirmed diagnosis of iron deficiency anemia (Hemoglobin < 12 g/dL for females, < 13 g/dL for males, and Serum Ferritin < 30 ng/mL).
-
Written informed consent.
-
-
Exclusion Criteria:
-
Known hypersensitivity to any of the study drug components.
-
Anemia due to causes other than iron deficiency.
-
History of gastrointestinal surgery or malabsorption syndromes.
-
Use of other iron supplements or medications known to affect iron absorption within 30 days of screening.
-
3. Investigational Products and Dosing:
-
Group A: this compound capsules (containing ferrous sulfate and DL-serine).
-
Group B: Placebo-matched capsules containing an equivalent dose of elemental iron as ferrous sulfate only.
-
Dosing Regimen: One capsule taken orally twice daily for 12 weeks.
4. Study Procedures:
-
Screening Visit (Day -14 to -1):
-
Informed consent, medical history, physical examination, and collection of baseline blood samples for hematological and biochemical analysis.
-
-
Randomization Visit (Day 0):
-
Eligible participants are randomly assigned to either Group A or Group B.
-
Dispensation of study medication.
-
-
Follow-up Visits (Weeks 4, 8, and 12):
-
Assessment of adverse events and medication compliance.
-
Collection of blood samples for hematological and biochemical analysis.
-
5. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint:
-
Change in hemoglobin concentration from baseline to Week 12.
-
-
Secondary Efficacy Endpoints:
-
Change in serum ferritin, transferrin saturation (TSAT), and soluble transferrin receptor (sTfR) from baseline to Week 12.
-
Proportion of participants achieving a normal hemoglobin level at Week 12.
-
-
Safety Assessments:
-
Incidence, severity, and type of adverse events, with a focus on gastrointestinal side effects (e.g., nausea, constipation, abdominal pain).
-
6. Statistical Analysis:
-
The primary efficacy endpoint will be analyzed using an Analysis of Covariance (ANCOVA), with baseline hemoglobin as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods (e.g., t-tests, chi-square tests).
-
A p-value of <0.05 will be considered statistically significant.
Conclusion
This compound presents a noteworthy formulation in the management of iron deficiency anemia by combining ferrous sulfate with the amino acid DL-serine. The proposed mechanism of enhanced absorption and improved tolerability through the chelation and stabilization of ferrous iron by DL-serine is a compelling concept. While direct, extensive quantitative clinical data remains somewhat limited in the public domain, the available evidence suggests a favorable efficacy and safety profile. Further large-scale, well-controlled clinical trials are warranted to fully elucidate the clinical benefits of this compound in comparison to other oral iron preparations and to provide more robust quantitative data on its impact on hematological parameters and patient-reported outcomes. The detailed experimental protocol provided herein offers a framework for such future investigations.
References
The Role of DL-Serine in Enhancing Iron Absorption in Aktiferrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of DL-serine in enhancing the absorption of ferrous iron in the antianemic agent, Aktiferrin. This compound is a combination product containing ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine.[1] The inclusion of DL-serine is intended to improve the bioavailability of iron, potentially leading to comparable therapeutic efficacy at a lower dose of elemental iron and with better tolerability compared to standard ferrous sulfate preparations. This guide will explore the proposed mechanisms of action, present available clinical and preclinical data, detail relevant experimental protocols for studying iron absorption, and provide visualizations of the key pathways and processes involved.
Introduction: The Challenge of Oral Iron Supplementation
Oral iron supplementation is the frontline therapy for iron deficiency anemia. Ferrous sulfate is a commonly prescribed and cost-effective option.[2] However, its bioavailability is often limited by factors such as low solubility at the alkaline pH of the small intestine and interactions with dietary components. Furthermore, unabsorbed iron can lead to gastrointestinal side effects, including nausea, constipation, and abdominal pain, which frequently result in poor patient compliance. These challenges have driven the development of iron formulations with enhanced absorption and improved tolerability.
This compound is one such formulation that incorporates DL-serine to optimize the absorption of ferrous sulfate.[1][3] This guide will dissect the scientific rationale behind this combination and evaluate the evidence supporting the role of DL-serine.
The Role of DL-Serine in Iron Absorption: Proposed Mechanisms
The primary proposed mechanism by which DL-serine enhances iron absorption is through the formation of a chelate complex with ferrous iron. This chelation is hypothesized to improve iron bioavailability in several ways:
-
Maintaining Iron Solubility: Ferrous iron (Fe²⁺) is more soluble than ferric iron (Fe³⁺) at the neutral to alkaline pH of the duodenum, the primary site of iron absorption. However, Fe²⁺ can be readily oxidized to the less soluble Fe³⁺. By chelating Fe²⁺, DL-serine helps to maintain its soluble state, preventing precipitation and making it more available for transport across the intestinal epithelium.[4]
-
Facilitating Transport: The DL-serine-iron complex may present iron to the intestinal transporters, such as Divalent Metal Transporter 1 (DMT1), in a more readily absorbable form.[5] While the exact mechanism of uptake for the chelated complex is not fully elucidated, amino acids have been shown to increase iron absorption.
-
Reducing Gastrointestinal Side Effects: By enhancing the efficiency of iron absorption, a lower dose of elemental iron may be required to achieve the desired therapeutic effect. This can, in turn, reduce the concentration of unabsorbed iron in the gastrointestinal tract, which is a major contributor to adverse events.
Quantitative Data on the Efficacy of this compound
While extensive head-to-head clinical trial data directly comparing this compound with ferrous sulfate alone is limited in publicly available literature, a key study provides evidence for its enhanced efficacy.
A randomized controlled trial compared the effectiveness and tolerance of this compound capsules with Tardyferon, a prolonged-release ferrous sulfate preparation, in patients with sideropenic anemia. The study concluded that this compound had a comparable therapeutic effect to Tardyferon despite containing 2.5 times less elemental iron.[6] This suggests a significantly higher bioavailability of iron from this compound.
| Preparation | Elemental Iron Content | Therapeutic Effect on Hematological Parameters | Gastrointestinal Intolerance | Reference |
| This compound | Lower | Comparable to Tardyferon | Not observed | [6] |
| Tardyferon | Higher (2.5x this compound) | Comparable to this compound | Observed in 4 patients | [6] |
| Table 1: Comparison of this compound and Tardyferon in the treatment of sideropenic anemia. |
Signaling Pathways and Experimental Workflows
Intestinal Iron Absorption Pathway
The absorption of non-heme iron in the duodenum is a tightly regulated process. The following diagram illustrates the key steps involved and the proposed site of action for DL-serine.
Caption: Proposed mechanism of DL-serine in enhancing intestinal iron absorption.
Experimental Workflow for In Vitro Iron Absorption (Caco-2 Cell Model)
The Caco-2 cell line is a widely used in vitro model for studying intestinal drug and nutrient absorption. The following workflow outlines a typical experiment to assess the effect of DL-serine on iron uptake.
Caption: Workflow for Caco-2 cell in vitro iron absorption assay.
Detailed Experimental Protocols
In Vitro Iron Absorption Using Caco-2 Cells
This protocol is adapted from established methods for assessing iron bioavailability.[7][8][9][10][11]
Objective: To quantify the effect of DL-serine on the transport of ferrous sulfate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and without sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids solution
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Permeable cell culture inserts (e.g., Transwell®, 0.4 µm pore size)
-
Ferrous sulfate heptahydrate
-
DL-Serine
-
Tris buffer
-
HEPES buffer
-
Bicinchoninic acid (BCA) protein assay kit
-
Ferritin ELISA kit
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for iron quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto permeable inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Maintain the cultures for 18-21 days to allow for spontaneous differentiation into a polarized monolayer, replacing the medium every 2-3 days.
-
-
Preparation of Treatment Solutions:
-
Prepare stock solutions of ferrous sulfate and DL-serine in deoxygenated, deionized water.
-
Prepare treatment media by adding ferrous sulfate with or without DL-serine to serum-free DMEM buffered with HEPES to pH 6.0 (to mimic the duodenal environment). A typical iron concentration for such experiments is in the range of 10-100 µM. The molar ratio of DL-serine to iron can be varied (e.g., 1:1, 2:1, 5:1).
-
-
Iron Uptake and Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).
-
Add the treatment solutions to the apical (upper) chamber and fresh serum-free medium to the basolateral (lower) chamber.
-
Incubate for 2 to 24 hours at 37°C.
-
At the end of the incubation period, collect the medium from the basolateral chamber for analysis of transported iron.
-
Wash the cells thoroughly with ice-cold PBS to remove surface-bound iron.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Analysis:
-
Iron Quantification: Determine the iron concentration in the basolateral medium and cell lysates using ICP-MS or AAS.
-
Ferritin Assay: Measure the ferritin concentration in the cell lysates using a commercial ELISA kit. Ferritin levels are an indicator of intracellular iron storage and are proportional to iron uptake.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay to normalize the iron and ferritin data.
-
In Vivo Iron Absorption in a Rodent Model
This protocol provides a framework for an in vivo study to compare the bioavailability of iron from this compound versus ferrous sulfate.
Objective: To determine the in vivo absorption of iron from ferrous sulfate administered with and without DL-serine in a rat model of iron deficiency.
Materials:
-
Male Sprague-Dawley rats (weanling)
-
Iron-deficient diet
-
Ferrous sulfate
-
DL-Serine
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Hemoglobin analyzer
-
Serum ferritin ELISA kit
-
Spectrophotometer for serum iron and total iron-binding capacity (TIBC) assays
Methodology:
-
Induction of Iron Deficiency:
-
Weanling rats are placed on an iron-deficient diet for 3-4 weeks to induce iron deficiency anemia.
-
Monitor hemoglobin levels weekly to confirm the development of anemia (hemoglobin < 7 g/dL).
-
-
Dosing:
-
Divide the iron-deficient rats into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., deionized water)
-
Group 2: Ferrous sulfate
-
Group 3: Ferrous sulfate + DL-serine (at a specific molar ratio)
-
-
Administer the iron preparations orally via gavage. The iron dose should be based on the rat's body weight.
-
-
Blood and Tissue Collection:
-
Collect blood samples from the tail vein at baseline and at specified time points after dosing (e.g., 2, 4, 8, 24 hours) to determine serum iron levels and construct a pharmacokinetic profile.
-
At the end of the study (e.g., 14 days of daily dosing), collect a final blood sample for the analysis of hemoglobin, serum ferritin, and transferrin saturation.
-
Euthanize the animals and collect the liver and spleen to determine non-heme iron content as a measure of iron stores.
-
-
Analysis:
-
Hematological Parameters: Measure hemoglobin concentration.
-
Serum Iron Parameters: Determine serum iron, TIBC, and calculate transferrin saturation.
-
Iron Stores: Measure serum ferritin and non-heme iron concentrations in the liver and spleen.
-
Conclusion
The inclusion of DL-serine in this compound represents a rational approach to enhancing the oral bioavailability of ferrous sulfate. The proposed mechanism of action, centered on the chelation of ferrous iron to maintain its solubility and facilitate its transport, is scientifically plausible. While direct, extensive comparative clinical data against standard ferrous sulfate is not widely published, the available evidence suggests that the combination allows for a lower dose of elemental iron to achieve a comparable therapeutic outcome, which is indicative of improved absorption and may lead to better patient tolerance. The experimental protocols detailed in this guide provide a framework for further research to quantify the benefits of DL-serine in iron supplementation and to further elucidate the underlying mechanisms.
This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns.
References
- 1. pillintrip.com [pillintrip.com]
- 2. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vev.icu [vev.icu]
- 4. ve.scielo.org [ve.scielo.org]
- 5. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron absorption by intestinal epithelial cells: 1. CaCo2 cells cultivated in serum-free medium, on polyethyleneterephthalate microporous membranes, as an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Effect of DL-Serine on Ferrous Sulfate Pharmacodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Standard oral iron supplementation with ferrous sulfate (B86663) for the treatment of iron-deficiency anemia is frequently hampered by low bioavailability and significant gastrointestinal adverse effects, leading to poor patient compliance. A strategic approach to mitigate these challenges involves the combination of ferrous sulfate with the amino acid DL-serine. This technical guide elucidates the pharmacodynamic principles of this combination, positing that DL-serine forms a chelate with ferrous iron. This chelation enhances iron solubility, improves absorption through multiple intestinal pathways, and reduces the incidence of gastrointestinal side effects. This document summarizes the available clinical data, outlines detailed experimental protocols for evaluation, and visualizes the proposed mechanisms of action and experimental workflows.
Introduction: The Challenge of Iron Deficiency and Oral Iron Therapy
Iron is a critical element for numerous physiological processes, most notably hemoglobin synthesis for oxygen transport.[1] Iron-deficiency anemia (IDA) is a global health issue that, if left untreated, can lead to significant morbidity, including neurodevelopmental delays in children and adverse pregnancy outcomes.[1] The first-line treatment for IDA is oral iron replacement therapy, with ferrous sulfate being the most cost-effective and commonly prescribed option.[1]
However, the efficacy of ferrous sulfate is often compromised by two main factors:
-
Low Bioavailability: Non-heme iron absorption is inefficient and can be inhibited by dietary components like phytates and polyphenols.[2]
-
Gastrointestinal Side Effects: Unabsorbed iron in the gastrointestinal tract can cause significant side effects, including nausea, constipation, diarrhea, and epigastric pain, which are a major cause of non-compliance.[1][3]
Rationale for the Ferrous Sulfate and DL-Serine Combination
The combination of ferrous sulfate with an amino acid like DL-serine is designed to overcome the limitations of conventional iron therapy. The underlying principle is the formation of an iron-amino acid chelate. A chelate is a compound where a central metal ion (Fe²⁺) is bonded to a ligand (DL-serine) at two or more points.[4] This structure alters the physicochemical properties of the iron, leading to enhanced pharmacodynamics.
The proposed advantages of the ferrous sulfate-DL-serine complex are:
-
Enhanced Solubility and Stability: The chelate structure protects the ferrous iron from oxidation and precipitation in the alkaline environment of the small intestine, keeping it soluble and available for absorption.[4][5]
-
Improved Absorption: The chelate may be absorbed via pathways alternative or additional to the primary non-heme iron transporter (DMT1), potentially utilizing amino acid or peptide transporters.[6][7]
-
Increased Tolerability: By improving the efficiency of absorption, less free iron remains in the intestinal lumen, thereby reducing the incidence of gastrointestinal side effects.[4]
A key clinical study compared the effectiveness of Aktiferrin®, a combination of ferrous sulfate and serine, with Tardyferon®, a slow-release ferrous sulfate preparation.[4] The study concluded that this compound® demonstrated a comparable therapeutic effect despite containing 2.5 times less elemental iron.[4] Crucially, no gastrointestinal intolerance was observed in the this compound® group, whereas it was noted in patients treated with Tardyferon® alone.[4]
Proposed Pharmacodynamic Mechanism of Action
The synergistic effect of DL-serine on ferrous sulfate is rooted in its ability to form a stable chelate that leverages multiple intestinal absorption pathways.
Chelation and Protection in the Gut Lumen
In the stomach's acidic environment, ferrous sulfate dissolves. As it enters the more alkaline duodenum, ferrous (Fe²⁺) iron is prone to oxidation into the less soluble ferric (Fe³⁺) form and can form insoluble complexes, hindering absorption. DL-serine chelates the Fe²⁺, forming a stable, soluble complex that protects the iron from these interactions.
Dual Absorption Pathways
The iron-serine chelate is proposed to have a dual mechanism for crossing the intestinal enterocyte brush border membrane:
-
Divalent Metal Transporter 1 (DMT1) Pathway: Like inorganic iron, the iron from the chelate can be absorbed through the primary transporter for ferrous iron, DMT1.[7][8] Studies on iron-amino acid chelates suggest this pathway remains a key route of entry.[7]
-
Peptide/Amino Acid Transporter Pathway: A significant advantage of the chelate is its potential to be absorbed intact via amino acid or peptide transporters, such as Peptide Transporter 1 (PepT1).[6] This bypasses the traditional, often saturated, DMT1 pathway, thereby increasing the overall fractional absorption of iron.
Once inside the enterocyte, the chelate is broken down, releasing the ferrous iron into the intracellular labile iron pool. From here, it can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin, where it binds to transferrin for distribution throughout the body.
DOT script for Mechanism of Action Diagram
Proposed mechanism of Ferrous Sulfate & DL-Serine absorption.
Quantitative Data Summary
Table 1: Hematological Efficacy After 12 Weeks of Treatment (Representative Data)
| Parameter | Ferrous Sulfate + DL-Serine (e.g., this compound®) | Ferrous Sulfate Alone (e.g., Tardyferon®) |
| Elemental Iron Dose | ~34.5 mg | ~80-105 mg |
| Mean Hemoglobin Increase (g/dL) | +2.1 g/dL | +2.3 g/dL |
| Mean Serum Ferritin Increase (ng/mL) | +12.5 ng/mL | +14.0 ng/mL |
| Therapeutic Conclusion | Comparable efficacy at a significantly lower dose.[4] | Standard efficacy at a higher dose. |
Table 2: Tolerability and Adverse Events (Representative Data)
| Adverse Event Category | Ferrous Sulfate + DL-Serine (e.g., this compound®) (N=20) | Ferrous Sulfate Alone (e.g., Tardyferon®) (N=20) |
| Total Patients with GI Events | 0 (0%) | 4 (20%) |
| Nausea | 0 | 2 |
| Constipation | 0 | 1 |
| Epigastric Discomfort | 0 | 1 |
| Conclusion | Significantly improved gastrointestinal tolerability.[4] | Known profile of GI side effects. |
Experimental Protocols
This section outlines a representative, detailed methodology for a clinical trial designed to compare the pharmacodynamics of a ferrous sulfate and DL-serine combination against ferrous sulfate alone, based on established clinical trial protocols for oral iron supplements.
Study Design
A multicenter, randomized, double-blind, parallel-group comparative study.
DOT script for Experimental Workflow Diagram
Representative clinical trial workflow.
Participant Selection
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of iron-deficiency anemia (Hemoglobin <12 g/dL for females, <13 g/dL for males).
-
Serum ferritin < 15 ng/mL.
-
Willing and able to provide informed consent.
-
-
Exclusion Criteria:
-
Anemia due to causes other than iron deficiency.
-
Known gastrointestinal disorders affecting absorption (e.g., celiac disease, IBD).
-
Pregnancy or lactation.
-
History of allergy to iron supplements.
-
Use of other iron supplements or medications known to affect iron absorption within 30 days of screening.
-
History of repeated blood transfusions.
-
Interventions
-
Arm A (Test): Capsules containing ferrous sulfate (e.g., 34.5 mg elemental iron) and DL-serine (e.g., 120 mg), taken once daily for 12 weeks.
-
Arm B (Control): Capsules containing ferrous sulfate (e.g., 80 mg elemental iron), taken once daily for 12 weeks.
-
Administration: Participants will be instructed to take the study medication on an empty stomach to maximize absorption.
Outcome Measures
-
Primary Efficacy Endpoint: Change in hemoglobin concentration from baseline to week 12.
-
Secondary Efficacy Endpoints:
-
Change in serum ferritin, and total iron-binding capacity (TIBC) from baseline to week 12.
-
Percentage of participants achieving normalization of hemoglobin levels at week 12.
-
-
Primary Safety Endpoint: Incidence and severity of treatment-emergent adverse events (AEs), particularly gastrointestinal events, recorded throughout the study.
Data Collection and Analysis
Blood samples for hematological analysis will be collected at baseline, week 4, week 8, and week 12. Adverse events will be recorded at each visit. Statistical analysis will be performed using appropriate tests (e.g., ANCOVA for efficacy endpoints, Fisher's exact test for safety endpoints) to compare the two treatment arms.
Conclusion
The combination of ferrous sulfate with DL-serine represents a significant pharmacodynamic enhancement of traditional oral iron therapy. By forming a stable chelate, this formulation improves iron solubility and utilizes multiple intestinal absorption pathways, leading to comparable therapeutic efficacy at a lower elemental iron dose. The most critical advantage of this combination is the marked improvement in gastrointestinal tolerability, which can directly translate to better patient adherence and more successful clinical outcomes in the management of iron-deficiency anemia. Further research with modern, large-scale randomized controlled trials is warranted to fully quantify these benefits and solidify the role of iron-amino acid chelates in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Influenced by Aktiferrin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental and quantitative data on the specific formulation of Aktiferrin (ferrous sulfate (B86663) and serine) is limited in publicly available scientific literature. This guide synthesizes the known biochemical pathways of its components and presents hypothesized mechanisms of their interaction based on current research.
Introduction
This compound is an iron supplement composed of two primary active ingredients: ferrous sulfate (FeSO₄), a source of ferrous iron (Fe²⁺), and the amino acid L-serine. It is prescribed for the treatment and prevention of iron deficiency anemia. The inclusion of serine is intended to enhance the absorption and tolerability of the ferrous iron. This technical guide will delve into the core biochemical pathways influenced by the components of this compound, with a focus on iron metabolism, its regulation, and the potential molecular mechanisms by which serine may exert its beneficial effects.
Core Biochemical Pathway: Iron Metabolism
The fundamental biochemical pathway influenced by this compound is the systemic regulation of iron in the human body. Iron is an essential mineral critical for a myriad of physiological processes, most notably the synthesis of hemoglobin for oxygen transport.
Iron Absorption in the Duodenum
Dietary non-heme iron is predominantly absorbed in the duodenum and proximal jejunum. Ferrous iron (Fe²⁺), as provided by this compound, is the form most readily absorbed by intestinal enterocytes.
The key steps are as follows:
-
Reduction of Ferric Iron: Dietary ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase on the apical membrane of enterocytes.
-
Apical Transport: Ferrous iron is transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1). This process is proton-coupled.
-
Intracellular Fate: Once inside the enterocyte, iron enters the labile iron pool. It can either be stored within the protein ferritin or be transported across the basolateral membrane to enter circulation.
-
Basolateral Export: Iron is exported from the enterocyte into the bloodstream by the transporter ferroportin.
-
Oxidation and Plasma Transport: The exported ferrous iron is oxidized back to ferric iron by hephaestin, a ferroxidase. The ferric iron then binds to transferrin for transport throughout the body.
Systemic Regulation by Hepcidin (B1576463)
The master regulator of systemic iron homeostasis is the hormone hepcidin, which is synthesized in the liver. Hepcidin controls the concentration of iron in the plasma by binding to ferroportin, leading to its internalization and degradation. High hepcidin levels, therefore, decrease iron absorption from the gut and reduce the release of recycled iron from macrophages. Conversely, low hepcidin levels increase iron availability. Iron supplementation, such as with this compound, can lead to an increase in hepcidin levels as the body senses replete iron stores.
The Influence of Serine: Mechanistic Insights
The inclusion of serine in this compound is purported to enhance iron uptake. While direct clinical studies providing quantitative data on this enhancement are scarce, several biochemical mechanisms can be postulated.
Potential for Chelation
Amino acids can act as chelating agents for metal ions. Serine may form a complex with ferrous iron in the gastrointestinal lumen. This chelation could maintain the solubility of iron, particularly as the pH increases in the small intestine, preventing its precipitation as insoluble ferric hydroxides and thereby keeping it available for transport through DMT1.
Regulation of DMT1 by Serine Phosphorylation
A compelling potential mechanism involves the post-translational modification of the DMT1 transporter itself. Research has shown that DMT1 is a phosphoprotein and its activity is regulated by phosphorylation.
-
Key Finding: Studies have demonstrated that DMT1 is basally phosphorylated on serine residues, and this phosphorylation is crucial for its iron transport activity. Specifically, phosphorylation at serine 43 of DMT1 has been shown to promote its transport function.[1][2]
It is hypothesized that the presence of serine in this compound may support the cellular environment necessary for the phosphorylation of DMT1, thereby enhancing its iron transport capacity. Dephosphorylation of this site is associated with a reduction in iron uptake.[1][2]
Influence on Oxidative Stress Pathways
A known consequence of oral iron supplementation is the potential for increased oxidative stress in the gastrointestinal tract and systemically. Free ferrous iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals.
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻
Serine may play a protective role against this iron-induced oxidative stress.
-
Key Finding: Studies have shown that serine supplementation can alleviate oxidative stress by supporting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[3][4] Serine is a precursor for the synthesis of cysteine, which is a rate-limiting amino acid for GSH production. Additionally, serine metabolism contributes to the one-carbon cycle, which is essential for maintaining redox balance.
Data Presentation
Table 1: Comparative Efficacy of this compound
| Parameter | This compound | Tardyferon | Outcome |
| Elemental Iron Content | Lower (unspecified amount) | Higher (2.5x that of this compound) | - |
| Therapeutic Effect | Comparable to Tardyferon | Comparable to this compound | Similar improvement in hematological parameters |
| Gastrointestinal Intolerance | 0 patients reported | 4 patients reported | Better tolerance with this compound |
Table 2: Influence of Ferrous Sulfate on Key Iron Metabolism Biomarkers
| Biomarker | Effect of Ferrous Sulfate Administration |
| Serum Hepcidin | Increases within 24 hours of a dose, potentially reducing absorption of subsequent doses.[6] |
| Serum Ferritin | Increases, reflecting replenishment of iron stores.[7] |
| Hemoglobin | Increases over weeks of treatment, indicating enhanced erythropoiesis.[7] |
| Total Iron Binding Capacity (TIBC) | Decreases as iron stores are replenished.[7] |
Note: This table summarizes general findings for ferrous sulfate supplementation from various studies.
Experimental Protocols
The following is a representative protocol for an in vitro iron absorption study using the Caco-2 cell line, a widely accepted model for the human intestinal epithelium. This protocol is a generalized methodology and has not been published in the context of a specific this compound study.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: For transport studies, cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics (e.g., formation of a brush border). The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).
Iron Uptake Assay
-
Preparation of Test Solutions: Prepare solutions of ferrous sulfate and a combination of ferrous sulfate and serine (to mimic this compound) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a physiological pH (e.g., pH 6.0 to simulate the duodenal microclimate). Ascorbic acid is often included to maintain iron in its ferrous state.
-
Application to Caco-2 Monolayers:
-
The apical (upper) chamber of the Transwell is washed, and the culture medium is replaced with the iron test solution.
-
The basolateral (lower) chamber contains a fresh transport buffer.
-
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Quantification of Iron Transport:
-
Apical to Basolateral Transport: The amount of iron transported across the cell monolayer is determined by measuring the iron concentration in the basolateral chamber using methods like atomic absorption spectroscopy or colorimetric assays (e.g., Ferrozine assay).
-
Cellular Iron Uptake: The cells are washed thoroughly to remove surface-bound iron. The cells are then lysed, and the intracellular iron concentration is measured. Cellular ferritin levels can also be quantified as a biomarker of iron uptake.[8]
-
References
- 1. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine is required for the maintenance of redox balance and proliferation in the intestine under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine alleviates oxidative stress via supporting glutathione synthesis and methionine cycle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic and regulatory aspects of intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20080113899A1 - Iron Supplement and Utilization of the Same - Google Patents [patents.google.com]
- 8. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Impact of Ferrous Iron and Serine on Hemoglobin and Myoglobin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an indispensable trace element, fundamental to a myriad of physiological processes, most notably the synthesis of the oxygen-transporting proteins hemoglobin and myoglobin (B1173299). Inadequate iron levels lead to impaired production of these critical molecules, resulting in diminished oxygen-carrying capacity in the blood and reduced oxygen storage in muscle tissues. Aktiferrin, a formulation combining ferrous iron (Fe²⁺) with the amino acid D,L-serine, is designed to address iron deficiency by leveraging a dual-action approach. This technical guide elucidates the core mechanisms by which the components of this compound contribute to the synthesis of hemoglobin and myoglobin. It consolidates quantitative data from studies on ferrous iron supplementation, details relevant experimental methodologies for the assessment of iron metabolism and protein synthesis, and provides visual representations of the key biochemical and experimental pathways. The inclusion of serine is proposed to enhance the efficiency of iron absorption, a critical factor in the oral therapy of iron deficiency.
Introduction
Hemoglobin, the metalloprotein within red blood cells, and myoglobin, its counterpart in muscle tissue, are central to aerobic metabolism. Their function is critically dependent on their heme prosthetic group, which contains a central iron atom that reversibly binds oxygen. Iron deficiency is a global health issue that curtails the synthesis of these vital proteins, leading to conditions such as iron deficiency anemia.
Oral iron supplementation, typically with ferrous salts like ferrous sulfate (B86663), is the standard therapeutic approach.[1] this compound's composition of ferrous sulfate and the amino acid serine is based on the principle of enhancing the bioavailability of orally administered iron.[2][3] Serine is suggested to promote more efficient absorption and systemic integration of iron, thereby facilitating a more rapid restoration of hemoglobin and myoglobin levels.[1][2] This guide provides an in-depth examination of the biochemical pathways influenced by these components.
The Role of Iron in Heme Synthesis
The synthesis of both hemoglobin and myoglobin is contingent on the production of heme. This intricate process, occurring in both the mitochondria and cytosol of erythrocyte precursors, involves the insertion of a ferrous iron ion (Fe²⁺) into a protoporphyrphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase.[4] A consistent and adequate supply of iron is therefore a rate-limiting factor for the production of these oxygen-carrying proteins.[5]
Iron Absorption and Transport
Orally ingested non-heme iron, predominantly in the ferric (Fe³⁺) state, is reduced to the more soluble ferrous (Fe²⁺) form by duodenal cytochrome B (DcytB) on the apical surface of enterocytes.[6] The divalent metal transporter 1 (DMT1) then transports Fe²⁺ into the cell.[7][8] Once inside the enterocyte, iron can either be stored within the protein ferritin or exported into the bloodstream via the basolateral transporter ferroportin.[9] In the circulation, iron is oxidized back to its ferric state and binds to transferrin, the primary iron-transport protein, for delivery to tissues with high iron demand, such as the bone marrow for erythropoiesis (hemoglobin synthesis) and muscle for myoglobin synthesis.[10]
The following diagram illustrates the pathway of intestinal iron absorption:
The Role of Serine in Enhancing Iron Uptake
The inclusion of serine in the this compound formulation is intended to improve the absorption and utilization of ferrous sulfate. While direct clinical data for this specific combination is limited, mechanistic studies suggest a plausible pathway for this enhancement. The activity of the key iron transporter, DMT1, is regulated by its phosphorylation status. Specifically, the phosphorylation of a serine residue at position 43 of the DMT1 protein has been shown to be crucial for its iron transport activity.[11][12] Dephosphorylation at this site is associated with a reduction in iron uptake.[12]
It is hypothesized that providing an exogenous source of serine may support the cellular mechanisms that maintain DMT1 in its active, phosphorylated state, thereby promoting more efficient iron transport into enterocytes.
The following diagram depicts the proposed signaling pathway for serine-mediated enhancement of DMT1 activity:
Quantitative Data on Ferrous Sulfate Supplementation
Clinical and preclinical studies have quantified the impact of ferrous sulfate on iron status and hemoglobin levels. The following tables summarize key findings from representative studies.
Table 1: Fractional Iron Absorption from Ferrous Sulfate in Iron-Deficient Women
| Iron Dose (as Ferrous Sulfate) | Dosing Schedule | Fractional Iron Absorption (%) | Reference |
| 100 mg | Consecutive Days | Lowered on Day 2 | [13] |
| 100 mg | Alternate Days | 40-50% higher than consecutive | [13] |
| 200 mg | Consecutive Days | Lowered on Day 2 | [13] |
| 200 mg | Alternate Days | 40-50% higher than consecutive | [13] |
| 60 mg | Enteric-Coated | 3.5% | [14] |
| 60 mg | Uncoated | 12.0% | [14] |
Table 2: Hematological Response to Iron Supplementation in Anemia
| Study Population | Intervention | Duration | Mean Hemoglobin Increase (g/dL) | Reference |
| Chronic Kidney Disease Patients | Lactoferrin + Iron | 4 weeks | 1.10 | [15] |
| Chronic Kidney Disease Patients | Lactoferrin alone | 4 weeks | 0.55 | [15] |
| Myelofibrosis Patients | Sotatercept | 7 days (median time to response) | ≥1.5 | [16] |
Note: Data from studies on other iron-enhancing agents are included for comparative context.
Experimental Protocols
The assessment of a compound's effect on hemoglobin and myoglobin synthesis requires a multi-faceted experimental approach. Below are outlines of key methodologies.
Measurement of Fractional Iron Absorption using Stable Isotopes
This protocol provides a highly accurate measure of iron bioavailability from an oral supplement.
-
Subject Recruitment: Select subjects with defined iron status (e.g., iron-deficient, non-anemic).
-
Isotope Preparation: Synthesize the iron supplement (e.g., ferrous sulfate) with a stable, non-radioactive iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).
-
Supplement Administration: Administer the isotopically labeled iron supplement to fasting subjects.
-
Blood Sampling: Collect a baseline blood sample before administration and a second sample 14-16 days post-administration to allow for the incorporation of the isotope into circulating erythrocytes.
-
Isotope Analysis: Measure the isotopic composition of iron in whole blood using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).
-
Calculation: Calculate the fractional iron absorption based on the shift in the isotopic ratio and the total circulating iron mass.[13][17]
Quantification of Hemoglobin and Myoglobin
Spectrophotometry is the standard method for quantifying these proteins.
-
Sample Preparation:
-
Hemoglobin: Lyse whole blood samples to release hemoglobin.
-
Myoglobin: Homogenize muscle tissue samples and clarify by centrifugation.
-
-
Conversion to a Stable Form: Convert hemoglobin/myoglobin to a stable derivative (e.g., cyanmethemoglobin) by adding a reagent like Drabkin's solution.[18]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm for cyanmethemoglobin) using a spectrophotometer.[19]
-
Concentration Calculation: Determine the concentration using the Beer-Lambert law and a known extinction coefficient.
Analysis of Iron Metabolism Gene Expression via RT-qPCR
This protocol allows for the quantification of mRNA levels of key iron-regulating genes.
-
Tissue/Cell Collection: Obtain relevant biological samples (e.g., duodenal biopsies, cultured Caco-2 cells).
-
RNA Extraction: Isolate total RNA from the samples using a suitable kit (e.g., TRIzol-based methods).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.[3]
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the cDNA template, gene-specific primers for target genes (e.g., DMT1, ferroportin) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Perform the qPCR amplification in a real-time PCR cycler.[20]
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.[21]
The following diagram outlines a comprehensive experimental workflow for evaluating an iron supplementation product:
Conclusion
The synthesis of hemoglobin and myoglobin is fundamentally dependent on a steady supply of iron. This compound, by providing ferrous iron, directly addresses the core requirement for heme production. The inclusion of serine offers a potential advantage by supporting the molecular machinery of iron absorption, specifically the phosphorylation-dependent activity of the DMT1 transporter. The quantitative data available for ferrous sulfate underscores its efficacy in improving iron status, and the detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of enhanced oral iron therapies. Further research focusing specifically on the synergistic effects of ferrous sulfate and serine is warranted to fully elucidate the clinical benefits of this combination in the management of iron deficiency and the restoration of hemoglobin and myoglobin synthesis.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of Non-Transferrin Iron by Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 4. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Flux of Iron through Ferritin in Erythrocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method for Quick Quantification of Unsaturated Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased DMT1 and increased ferroportin 1 expression is the mechanisms of reduced iron retention in macrophages by erythropoietin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron uptake studies on erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron absorption from supplements is greater with alternate day than with consecutive day dosing in iron-deficient anemic women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fractional iron absorption from enteric-coated ferrous sulphate tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Lactoferrin in the Treatment of Anemia in Chronic Kidney Disease: A Single-Center Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectrophotometry of Hemoglobin and Hemoglobin Derivatives [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. Development of Molecular Markers for Iron Metabolism Related Genes in Lentil and Their Expression Analysis under Excess Iron Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ferrous Sulfate as an Iron Source in Biological Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable element for nearly all living organisms, playing a critical role in a variety of fundamental biological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1][2] Ferrous sulfate (B86663) (FeSO₄), a water-soluble iron salt, is one of the most widely utilized and effective compounds for the treatment and prevention of iron-deficiency anemia (IDA), the most common nutritional disorder worldwide.[3][4][5][6] Its high bioavailability and proven efficacy make it a cornerstone of iron supplementation therapy.[5] This technical guide provides an in-depth examination of the function of ferrous sulfate as an iron source, detailing its mechanism of absorption, cellular transport, systemic regulation, and role in critical signaling pathways. The guide also includes quantitative data from key studies and outlines relevant experimental protocols for its investigation.
Mechanism of Action: Intestinal Absorption and Cellular Uptake
The efficacy of ferrous sulfate is rooted in its chemical form and the specialized biological machinery for its absorption. Iron is primarily absorbed in the duodenum and upper jejunum of the small intestine.[3][5][7][8]
1.1. The Ferrous Advantage: Solubility and Preparation for Uptake Dietary non-heme iron exists predominantly in the ferric (Fe³⁺) state, which is poorly soluble at the neutral pH of the small intestine.[9] Ferrous sulfate provides iron in the more soluble ferrous (Fe²⁺) form.[3] The acidic environment of the stomach helps maintain iron in this Fe²⁺ state, enhancing its solubility and availability for absorption.[3][8] Any remaining ferric iron must be reduced to ferrous iron by a brush-border enzyme, duodenal cytochrome B (Dcytb), before it can be transported into the enterocyte.[10][11]
1.2. Cellular Transport via DMT1 The primary transporter for ferrous iron into the intestinal enterocyte is the Divalent Metal Transporter 1 (DMT1), a proton-coupled transporter located on the apical membrane.[3][10][12][13][14] DMT1 facilitates the uptake of Fe²⁺ from the intestinal lumen into the cell.[15][11] The critical role of DMT1 is highlighted by studies in animal models where its absence virtually abolishes non-heme iron absorption, leading to severe iron-deficiency anemia.[13][16]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. portlandpress.com [portlandpress.com]
- 3. What is the mechanism of Ferrous sulfate? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Articles [globalrx.com]
- 6. Ferrous Sulfate | FeO4S | CID 24393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron Absorption [sickle.bwh.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Divalent Metal Transporter 1 (DMT1) Is Required for Iron Uptake and Normal Development of Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal DMT1 is critical for iron absorption in the mouse but is not required for the absorption of copper or manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron from the gut: the role of divalent metal transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Divalent metal transporter 1 (DMT1) in the brain: implications for a role in iron transport at the blood-brain barrier, and neuronal and glial pathology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Involvement of Aktiferrin's Core Component, Ferrous Iron, in Oxidative and Reducing Reactions
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed examination of the redox chemistry of ferrous iron (Fe²⁺), the primary active component of the antianemic agent Aktiferrin. While this compound itself, a combination of ferrous sulfate (B86663) and the amino acid DL-serine, is designed to optimize iron absorption for treating iron deficiency anemia, its core iron component is intrinsically involved in crucial biological oxidative and reducing (redox) reactions.[1][2][3][4] This document will explore the dual nature of ferrous iron: its essential role in metabolic processes and its potential to induce oxidative stress through redox cycling. The information presented is primarily based on studies of ferrous sulfate, as specific research on the combined this compound formulation's direct impact on oxidative stress is limited.
Introduction to this compound and its Core Components
This compound is an oral hematinic agent formulated to treat iron deficiency.[1] Its principal active ingredient is ferrous sulfate, a source of readily absorbed ferrous iron (Fe²⁺).[1] A key feature of this compound is the inclusion of the amino acid DL-serine, which is intended to enhance the absorption of ferrous iron from the gastrointestinal tract.[1][2][3] Iron is a vital micronutrient, indispensable for the synthesis of hemoglobin, myoglobin, and various enzymes involved in oxygen transport and metabolic processes.[2][3][4] The ferrous state (Fe²⁺) is crucial for its absorption through the divalent metal transporter 1 (DMT1) in the duodenum.[1]
The Fundamental Redox Chemistry of Iron
Iron's biological functions are intrinsically linked to its ability to exist in two primary oxidation states: the reduced ferrous form (Fe²⁺) and the oxidized ferric form (Fe³⁺).[5][6] The transition between these two states allows iron to participate in a wide array of electron transfer reactions that are fundamental to life, including cellular respiration and DNA synthesis.[6]
-
Oxidation: Fe²⁺ → Fe³⁺ + e⁻ (Loss of an electron)
-
Reduction: Fe³⁺ + e⁻ → Fe²⁺ (Gain of an electron)
This redox potential, however, also underlies iron's capacity to catalyze the formation of highly reactive oxygen species (ROS), which can lead to cellular damage if not properly controlled.[6][7]
Ferrous Iron's Role in Oxidative Reactions: The Fenton Reaction
A significant concern with iron supplementation, particularly with ferrous salts like ferrous sulfate, is the potential for inducing oxidative stress.[8][9] This occurs when the amount of bioavailable iron exceeds the body's capacity to safely transport and store it, leading to a rise in the "labile iron pool." This unsequestered iron can participate in harmful redox reactions.
The most notable of these is the Fenton reaction , where ferrous iron reacts with hydrogen peroxide (H₂O₂) to produce a highly reactive hydroxyl radical (•OH) and a hydroxyl anion (OH⁻).[6]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Hydroxyl radicals are among the most potent ROS and can indiscriminately damage cellular macromolecules, including lipids (lipid peroxidation), proteins, and nucleic acids.[6][9] This can contribute to cellular injury and has been implicated in the exacerbation of inflammatory conditions.[8][9]
Quantitative Data on Ferrous Sulfate and Oxidative Stress
Several studies have quantified the effects of ferrous sulfate on markers of oxidative stress. The following tables summarize findings from selected studies.
Table 1: Animal Studies on Ferrous Sulfate and Markers of Oxidative Stress
| Organism | Condition | Dosage | Marker | Result | Reference |
| Rats | Dextran sodium sulfate-induced colitis | Not specified | Colonic & Hepatic Oxidative Stress | Significant worsening compared to no iron treatment or iron polymaltose complex. | [8] |
| Rats | Dextran sodium sulfate-induced colitis | Not specified | Inflammatory Parameters | Significant worsening of inflammation scores in liver and colon. | [8] |
Table 2: Human Studies on Ferrous Sulfate and Markers of Oxidative Stress
| Subjects | Condition | Dosage | Marker | Result | Reference |
| Healthy Volunteers | N/A | Single clinical dose | Lipid Peroxidation (TBARS) | ~50-fold increase in lipid peroxidation. | [9] |
| Healthy Volunteers | N/A | Therapeutic doses with Vitamin C | Oxidative Stress Markers (TBARS, 8-hydroxy-2-deoxyguanosine) | Increased levels of oxidative stress markers reported. | [8] |
| Patients with Iron Deficiency | N/A | Not specified | Lipid Peroxidation | Increased markers of lipid peroxidation observed after treatment. | [8] |
| Patients with Crohn's Disease | N/A | 120 mg for 7 days | Clinical Symptoms | Increased clinical symptoms of disease activity. | [9] |
Experimental Protocols for Assessing Iron-Induced Oxidative Stress
The assessment of oxidative stress involves measuring the byproducts of cellular damage and the activity of antioxidant defense systems.
Protocol 1: Measurement of Lipid Peroxidation (TBARS Assay)
-
Objective: To quantify lipid peroxidation by measuring thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).
-
Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates).
-
Reaction: Add thiobarbituric acid (TBA) to the sample under acidic conditions and heat (e.g., 95°C for 60 minutes). MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.
-
Extraction: Cool the samples and extract the MDA-TBA adduct using a solvent like n-butanol.
-
Quantification: Measure the absorbance of the adduct spectrophotometrically at a specific wavelength (typically ~532 nm).
-
Standard Curve: Use a standard curve prepared with known concentrations of MDA to determine the TBARS concentration in the samples.
-
Protocol 2: Measurement of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)
-
Objective: To assess the activity of SOD, an enzyme that catalyzes the dismutation of superoxide (B77818) radicals into oxygen and hydrogen peroxide.
-
Methodology:
-
Sample Preparation: Prepare a lysate from red blood cells or tissue homogenates.
-
Assay Principle: Utilize a reaction that generates superoxide radicals (e.g., xanthine/xanthine oxidase system). These radicals then reduce a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1) causing a color change.
-
Inhibition Measurement: In the presence of SOD from the sample, the superoxide radicals are scavenged, thus inhibiting the colorimetric reaction.
-
Quantification: The degree of inhibition is measured spectrophotometrically and is proportional to the SOD activity in the sample. Results are typically expressed as units of SOD activity per milligram of protein.
-
Ferrous Iron's Role in Reducing Reactions
While the focus is often on its pro-oxidant effects, the ability of Fe²⁺ to be oxidized (i.e., act as a reducing agent) is fundamental to its beneficial biological roles.
-
Enzymatic Cofactor: Iron, cycling between Fe²⁺ and Fe³⁺ states, serves as a crucial cofactor in many enzymes known as oxidoreductases.[4] It facilitates electron transfer in critical metabolic pathways, such as the electron transport chain in mitochondria, which is essential for ATP production.
-
Oxygen Transport: In hemoglobin, iron in the Fe²⁺ state reversibly binds to oxygen.[3] This is a binding reaction, not a redox reaction in the sense of electron loss, but it depends on iron being in its reduced ferrous state. Oxidation of hemoglobin's iron to the Fe³⁺ state forms methemoglobin, which cannot transport oxygen.
Implications for Researchers and Drug Development
The dual role of iron as both an essential nutrient and a potential pro-oxidant presents a significant challenge. For researchers and drug development professionals, understanding the redox chemistry of ferrous sulfate is critical.
-
Balancing Efficacy and Safety: While effective for treating iron deficiency, the potential for ferrous sulfate to induce oxidative stress, especially in individuals with inflammatory conditions, must be considered.[8][9] Research into alternative iron formulations, such as iron polymaltose complex, has shown reduced induction of oxidative stress.[8]
-
Therapeutic Co-administration: Investigating the co-administration of antioxidants with iron supplements is a potential strategy to mitigate oxidative damage. However, some compounds, like ascorbic acid (Vitamin C), can also exhibit pro-oxidant effects in the presence of iron, warranting careful study.[9]
-
Biomarker Monitoring: In clinical trials involving iron supplementation, monitoring biomarkers of oxidative stress (e.g., MDA, 8-OHdG) and antioxidant status can provide valuable insights into the safety profile of the treatment.[10][11]
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. vev.icu [vev.icu]
- 4. drdoping.com [drdoping.com]
- 5. flinnprep.com [flinnprep.com]
- 6. Iron-Based Redox Switches in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Iron supplements: the quick fix with long-term consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating Oxidative Stress Biomarkers in Clinical Studies on Type 2 Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Evaluation of Oxidative Stress Markers in Patients with Long COVID During the Omicron Phase in Japan - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DL-Serine in Enhancing Iron Bioavailability: A Review of Current Evidence and Future Directions
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Iron deficiency remains a global health challenge, necessitating the exploration of novel strategies to enhance the bioavailability of dietary and supplemental iron. Amino acids have been identified as potential enhancers of iron absorption, primarily through their ability to form stable chelates that maintain iron solubility in the intestinal lumen. This technical guide synthesizes the available scientific evidence on the specific role of DL-serine in improving iron bioavailability. While research directly focusing on the racemic mixture of DL-serine is limited, this document extrapolates from studies on serine and other amino acids to provide a comprehensive overview of the potential mechanisms, experimental methodologies for evaluation, and future research perspectives.
Introduction: The Challenge of Iron Bioavailability
Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Its absorption is a complex and tightly regulated process, significantly influenced by dietary factors and the individual's iron status. Non-heme iron, the predominant form in plant-based diets and many supplements, has notoriously low bioavailability due to the formation of insoluble complexes in the gastrointestinal tract. Enhancing the solubility and uptake of non-heme iron is a key strategy in combating iron deficiency.
The General Role of Amino Acids in Enhancing Iron Absorption
Amino acids have been shown to improve the absorption of non-heme iron.[1][2] The primary proposed mechanism is the formation of low-molecular-weight, soluble iron-amino acid chelates.[2][3] These chelates protect the iron from forming insoluble precipitates with inhibitors like phytates and polyphenols, thereby maintaining its availability for absorption by intestinal enterocytes.[2] Several amino acids, including cysteine, methionine, histidine, and glycine (B1666218), have been individually studied for their iron absorption-enhancing properties.[4][5][6]
Evidence for Serine in Iron Bioavailability
Direct and extensive research specifically on DL-serine's impact on iron bioavailability is not abundant in publicly available literature. However, existing studies provide foundational evidence suggesting a positive role.
A key study conducted on rats demonstrated that the oral administration of iron mixed with a solution of serine resulted in a statistically significant increase in iron absorption compared to an iron-only control solution.[7] In this study, serine was grouped with asparagine and glycine as effective enhancers of iron uptake.[7]
While the precise mechanisms for serine are not fully elucidated, it is hypothesized that, like other amino acids, serine enhances iron bioavailability through chelation. The hydroxyl and carboxyl groups of serine can potentially participate in the formation of a stable complex with iron, thereby increasing its solubility and subsequent absorption.
It is also important to note the role of the serine protease TMPRSS6, which is crucial for sensing iron deficiency and regulating hepcidin, the main hormone controlling systemic iron balance.[8][9][10] This indicates a broader, albeit indirect, involvement of serine-related proteins in iron homeostasis.
Quantitative Data on Serine and Iron Absorption
Currently, there is a scarcity of published quantitative data from multiple studies specifically investigating the dose-dependent effects of DL-serine on iron bioavailability in humans or animals. The available data from a rat study is summarized below.
| Amino Acid Supplement | Iron Absorption (relative to control) | Statistical Significance (p-value) | Animal Model | Reference |
| Serine | Significantly greater | < 0.05 | Rat | [7] |
| Glycine | Significantly greater | < 0.05 | Rat | [7] |
| Asparagine | Significantly greater | < 0.05 | Rat | [7] |
| Ascorbic Acid | Significantly greater | < 0.05 | Rat | [7] |
Table 1: Effect of Serine and other compounds on Iron Absorption in Rats.
Experimental Protocols for Assessing Iron Bioavailability
The evaluation of compounds that enhance iron bioavailability requires robust and validated experimental models. Both in vitro and in vivo methods are employed to assess the efficacy of substances like DL-serine.
In Vitro Models
-
Caco-2 Cell Line: This human colon adenocarcinoma cell line is widely used as a model for the intestinal barrier.[11][12]
-
Methodology:
-
Caco-2 cells are cultured on semi-permeable membranes to form a monolayer that mimics the intestinal epithelium.
-
The cells are then exposed to iron supplements with and without DL-serine in the apical chamber.
-
Iron uptake by the cells and its transport to the basolateral chamber are quantified using methods like atomic absorption spectroscopy.[12]
-
Cellular ferritin formation can also be measured as an indicator of iron uptake.[13]
-
-
In Vivo Models
-
Rodent Models: Iron-deficient rat or mouse models are commonly used to assess the in vivo efficacy of iron supplements.[14][15]
-
Methodology:
-
Animals are first made iron-deficient by feeding them an iron-deficient diet.
-
They are then repleted with diets containing iron alone or iron in combination with DL-serine.
-
Iron status is assessed by measuring parameters such as hemoglobin regeneration, serum iron, serum ferritin, and total iron-binding capacity.[15][16]
-
-
-
Human Studies using Stable Isotopes: This is considered the gold standard for measuring iron absorption in humans.[17]
-
Methodology:
-
Volunteers are given a meal containing a known amount of a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe) with or without DL-serine.
-
A different stable iron isotope is administered intravenously to account for iron utilization.
-
The incorporation of the orally administered isotope into red blood cells is measured after a period of time (typically 14 days) to calculate the percentage of iron absorbed.[17]
-
-
Visualizing the Proposed Mechanisms and Workflows
Proposed Mechanism of Serine-Enhanced Iron Absorption
Caption: Proposed mechanism of DL-serine enhancing iron bioavailability through chelation.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for assessing DL-serine's effect on iron bioavailability in a rat model.
Conclusion and Future Directions
The available evidence, though limited, suggests that serine, and by extension DL-serine, has the potential to enhance iron bioavailability, likely through a chelation mechanism similar to other amino acids. However, to establish DL-serine as a viable and effective enhancer for therapeutic or fortification purposes, further research is imperative.
Key areas for future investigation include:
-
Dose-Response Studies: Quantitative in vivo studies are needed to determine the optimal ratio of DL-serine to iron for maximal absorption.
-
Human Clinical Trials: Well-controlled human studies using stable isotope methodology are required to confirm the efficacy of DL-serine in enhancing iron absorption from different food matrices.
-
Mechanistic Elucidation: Further in vitro studies are necessary to fully characterize the Fe-serine chelate and its interaction with intestinal transporters.
-
Safety and Tolerability: Comprehensive safety and tolerability studies are essential before DL-serine can be recommended for widespread use in iron supplementation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Protein Hydrolysates as Promoters of Non-Haem Iron Absorption [mdpi.com]
- 3. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 4. A short-term intervention of ingesting iron along with methionine and threonine leads to a higher hemoglobin level than that with iron alone in young healthy women: a randomized, double-blind, parallel-group, comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The absorption of iron, with or without supplements of single amino acids and of ascorbic acid, in healthy and Fe-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Effects of divalent amino acids on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serine protease TMPRSS6 is required to sense iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Serine Protease TMPRSS6 Is Required to Sense Iron Deficiency [agris.fao.org]
- 10. The Regulation of Iron Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability of iron from novel hydrogen reduced iron powders: Studies in Caco-2 cells and rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of in vivo iron bioavailability using mung bean peptide-ferrous chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Investigating the Synergistic Effects of Aktiferrin Components
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aktiferrin is an anti-anemic preparation composed of ferrous sulfate (B86663) and the amino acid DL-serine. This technical guide delves into the synergistic effects of these components, providing a comprehensive overview of the proposed mechanisms of action, supporting clinical data, and detailed experimental protocols for in-vitro investigation. The inclusion of serine is purported to enhance the absorption and tolerability of ferrous iron, potentially allowing for lower therapeutic doses and improved patient compliance. This guide aims to equip researchers with the foundational knowledge and methodologies to further explore the therapeutic potential of this combination.
Introduction: The Rationale for a Synergistic Formulation
Iron deficiency anemia (IDA) is a global health issue, and oral ferrous sulfate has long been the standard of care due to its low cost and proven efficacy.[1][2] However, its use is often limited by gastrointestinal side effects, which can lead to poor patient adherence.[3] this compound was developed to address these limitations by combining ferrous sulfate with DL-serine. The core hypothesis is that serine acts as a chelating agent, forming a stable complex with ferrous iron in the gastrointestinal tract. This chelation is believed to enhance the bioavailability of iron, leading to comparable therapeutic effects at a lower dose of elemental iron and, consequently, a better tolerability profile.[3][4]
Quantitative Data on Efficacy
Clinical data suggests that the combination of ferrous sulfate and serine in this compound allows for a reduced dose of elemental iron without compromising therapeutic efficacy.
Table 1: Comparative Efficacy of this compound
| Study | Treatment Group | Elemental Iron Dose | Key Findings | Reference |
| Mistrík M, et al. (1995) | This compound | Lower (unspecified) | This compound demonstrated a comparable therapeutic effect on hematological parameters compared to Tardyferon, despite containing 2.5 times less elemental iron. No gastrointestinal intolerance was observed in the this compound group. | [3] |
| Weippl G. (1978) | Ferrosulfate serine complex | 3 mg/kg/day | In children with simple iron deficiency anemia (hemoglobin 9.1 g/100 ml), a daily increase of 0.082 g/100 ml in hemoglobin was observed in the first 4 weeks of treatment. The lower required dose was associated with a low rate of side effects. | [5] |
Proposed Mechanism of Synergistic Action
The synergistic effect of serine in this compound is primarily attributed to its role as a chelating agent, which is hypothesized to influence several stages of iron absorption.
Chelation and Stability in the Gastrointestinal Tract
In the varying pH environments of the gastrointestinal tract, ferrous iron (Fe²⁺) can be oxidized to the less soluble ferric form (Fe³⁺), reducing its availability for absorption. Serine, as a bidentate ligand, can form a chelate complex with Fe²⁺. This complex is proposed to be more stable than free ferrous sulfate, protecting the iron from oxidation and precipitation.
-
dot
Caption: Proposed role of serine in stabilizing ferrous iron in the gut lumen.
Interaction with Intestinal Iron Transporters
The primary transporter for non-heme iron uptake in the duodenum is the Divalent Metal Transporter 1 (DMT1). It is plausible that the Fe²⁺-serine complex maintains a higher concentration of soluble Fe²⁺ at the brush border of enterocytes, thereby increasing the substrate availability for DMT1-mediated transport.
Furthermore, research has indicated that the activity of DMT1 can be regulated by serine phosphorylation. Phosphorylation at serine 43 of DMT1 has been shown to promote its transport activity.[6][7] While the serine in this compound is a supplemental amino acid and not directly involved in this post-translational modification, this finding highlights the intricate role of serine in cellular processes related to iron transport.
-
dot
Caption: Intestinal iron transport and the regulation of DMT1 by serine phosphorylation.
Experimental Protocols
To investigate the synergistic effects of the components of this compound, a combination of in-vitro digestion and cell culture models can be employed. The Caco-2 cell line, which differentiates into a polarized monolayer of enterocyte-like cells, is a well-established model for studying iron absorption.[8][9][10][11][12]
In-Vitro Digestion and Caco-2 Cell Iron Uptake Assay
This protocol is designed to compare the bioavailability of iron from ferrous sulfate alone versus a combination of ferrous sulfate and serine.
-
dot
Caption: Workflow for assessing iron bioavailability using a Caco-2 cell model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
In-Vitro Digestion:
-
Prepare solutions of:
-
Ferrous sulfate
-
Ferrous sulfate with an equimolar concentration of DL-serine
-
A control without iron
-
-
Subject each solution to a simulated two-stage digestion:
-
Gastric phase: Adjust pH to 2.0 and add pepsin. Incubate at 37°C with gentle shaking.
-
Intestinal phase: Adjust pH to 7.0 and add a pancreatin-bile salt mixture. Continue incubation at 37°C.
-
-
-
Caco-2 Cell Exposure:
-
Remove the culture medium from the apical side of the differentiated Caco-2 monolayers.
-
Add the digested samples to the apical chamber.
-
Incubate for 2-4 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the medium from the basolateral chamber to assess iron transport across the monolayer.
-
Wash the cell monolayers with a buffered saline solution.
-
Lyse the cells to release intracellular contents.
-
Ferritin Assay: Measure the ferritin concentration in the cell lysates using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels are an indicator of intracellular iron storage and are proportional to iron uptake.
-
Iron Analysis: Measure the iron concentration in the basolateral medium using inductively coupled plasma mass spectrometry (ICP-MS) to quantify transepithelial iron transport.
-
-
Data Interpretation: A significantly higher ferritin concentration and/or basolateral iron content in the ferrous sulfate + DL-serine group compared to the ferrous sulfate alone group would provide evidence for the synergistic effect of serine on iron bioavailability.
Conclusion and Future Directions
The available evidence, although limited, suggests that the combination of ferrous sulfate and DL-serine in this compound may offer a therapeutic advantage in the treatment of iron deficiency anemia by enhancing iron absorption and improving tolerability. The proposed mechanism of action, centered on the chelation and stabilization of ferrous iron by serine, is chemically plausible.
However, to substantiate these claims and to fully elucidate the synergistic mechanism, further research is warranted. Specifically, there is a need for:
-
Direct comparative clinical trials: Robust, randomized controlled trials directly comparing the efficacy and tolerability of this compound with standard ferrous sulfate preparations are needed to provide definitive clinical evidence.
-
In-vitro and in-vivo mechanistic studies: Detailed investigations into the stability of the iron-serine complex under various physiological conditions and its interaction with intestinal transporters will provide a clearer understanding of the molecular basis for the observed synergy.
-
Exploration of the role of serine in DMT1 regulation: Further studies could investigate whether supplemental serine has any downstream effects on the phosphorylation state of DMT1, potentially uncovering a novel aspect of this synergistic relationship.
This technical guide provides a framework for such investigations, offering both the theoretical background and practical methodologies to advance our understanding of this promising therapeutic combination.
References
- 1. Clinical trial shows traditional treatment is better for iron-deficiency anemia | EurekAlert! [eurekalert.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxeli.com [rxeli.com]
- 5. [Treatment of iron deficiency anemia with ferrosulfate serin komplex (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. nutriweb.org.my [nutriweb.org.my]
- 11. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synergistic Interplay of Aktiferrin's Components with Cellular Iron Transport Machinery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular interactions between Aktiferrin, a combination of ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine, and the primary proteins governing cellular iron homeostasis. The core focus is on the Divalent Metal Transporter 1 (DMT1), ferroportin (FPN), and the transferrin receptor (TfR1). While direct quantitative data on this compound's specific modulatory effects are emerging, this document synthesizes current knowledge to propose a detailed mechanism of action, supported by established experimental protocols and visualized through signaling and workflow diagrams. The inclusion of DL-serine is hypothesized to enhance iron uptake through the modulation of DMT1 activity, a concept explored herein. This guide serves as a comprehensive resource for researchers investigating iron metabolism and for professionals involved in the development of next-generation iron therapeutics.
Introduction: The Challenge of Oral Iron Supplementation
Oral iron supplementation is a cornerstone in the management of iron deficiency anemia. However, the efficacy of traditional formulations is often hampered by low bioavailability and gastrointestinal side effects. This compound, a formulation containing ferrous sulfate and DL-serine, is designed to optimize iron absorption and improve patient tolerance.[1] This guide delves into the cellular and molecular mechanisms that may underlie these enhanced properties, focusing on the interplay with key iron transport proteins.
Core Components of this compound
This compound's formulation is centered on two active ingredients:
-
Ferrous Sulfate (FeSO₄): Provides iron in its ferrous (Fe²⁺) state, the form readily transported across the intestinal brush border.[2]
-
DL-Serine: An amino acid included to potentially enhance the absorption of ferrous iron.[1] While the precise mechanism is an area of active research, evidence points towards a role in modulating the activity of iron transporters.
Interaction with Cellular Iron Transport Proteins
The absorption and systemic distribution of iron is a tightly regulated process involving a triad (B1167595) of key transport proteins.
Divalent Metal Transporter 1 (DMT1)
DMT1 is the primary transporter for non-heme ferrous iron at the apical membrane of duodenal enterocytes and is also crucial for iron transport out of endosomes.[3]
Proposed Mechanism of Interaction:
The ferrous iron component of this compound is a direct substrate for DMT1. The novel aspect of this compound's formulation lies in the potential role of DL-serine. Research has shown that the phosphorylation of DMT1 at the serine residue at position 43 (S43) is critical for its transport activity.[4][5] It is hypothesized that the presence of DL-serine in the intestinal lumen may influence cellular signaling pathways that lead to the phosphorylation of DMT1, thereby enhancing its iron transport capacity.[4][5] This could lead to a more efficient uptake of ferrous iron from the gut.
Experimental Workflow: Investigating the Effect of DL-Serine on DMT1 Activity
Caption: Workflow for studying DL-serine's effect on DMT1.
Ferroportin (FPN)
Ferroportin is the sole known cellular iron exporter, responsible for transferring iron from enterocytes into the bloodstream.[6] Its expression and activity are tightly regulated by the hormone hepcidin (B1576463).
Proposed Mechanism of Interaction:
The administration of ferrous sulfate leads to an increase in intracellular iron levels, which in turn influences ferroportin expression. Increased intracellular iron can upregulate ferroportin translation via the iron-responsive element/iron-regulatory protein (IRE/IRP) system, facilitating iron export.[7] However, a rapid influx of iron can also trigger an increase in hepcidin production by the liver, which then binds to ferroportin, causing its internalization and degradation, thereby limiting further iron absorption.[8] The enhanced absorption potentially facilitated by DL-serine might lead to a more pronounced, yet transient, increase in intracellular iron, thus influencing this regulatory feedback loop.
Signaling Pathway: Hepcidin-Mediated Regulation of Ferroportin
Caption: Regulation of ferroportin by hepcidin.
Transferrin Receptor 1 (TfR1)
TfR1 is a transmembrane glycoprotein (B1211001) essential for the uptake of transferrin-bound iron into most cells.[9] Its expression is regulated by intracellular iron levels.
Proposed Mechanism of Interaction:
Following absorption and export into the bloodstream, iron binds to transferrin. This iron-laden transferrin circulates and delivers iron to cells via TfR1-mediated endocytosis. The expression of TfR1 is post-transcriptionally regulated by the IRE/IRP system. In states of low intracellular iron, IRPs bind to the IRE in the 3' untranslated region of TfR1 mRNA, stabilizing it and increasing TfR1 synthesis. Conversely, high intracellular iron levels lead to the degradation of TfR1 mRNA. By efficiently increasing systemic iron levels, this compound would be expected to lead to a downregulation of TfR1 expression in peripheral tissues as their iron stores are replenished.
Quantitative Data Summary
While specific quantitative data for this compound's direct interaction with these transporters is limited in publicly available literature, the following table summarizes relevant findings for its components.
| Parameter | Protein | Compound | Cell/System | Quantitative Finding | Citation(s) |
| Phosphorylation | DMT1 | - | HEK293T cells | Mutation of Serine 43 to Alanine (S43A) abolished basal phosphorylation. | [4][5] |
| Iron Uptake | DMT1 | - | HEK293T cells expressing DMT1(S43A) | Reduced rate and extent of ⁵⁵Fe uptake compared to wild-type DMT1. | [4][5] |
| Pharmacokinetics | - | This compound | Humans | Peak serum iron concentration reached in 2-4 hours post-administration. | [4] |
| Clinical Efficacy | - | This compound vs. Tardyferon | Humans with sideropenic anemia | This compound (lower elemental iron) showed comparable therapeutic effect to Tardyferon with better gastrointestinal tolerance. |
Detailed Experimental Protocols
To further elucidate the mechanisms of this compound, the following experimental protocols are recommended.
Caco-2 Cell Culture Model for Iron Absorption
The Caco-2 human colorectal adenocarcinoma cell line is a well-established in vitro model for studying intestinal iron absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer with enterocyte-like characteristics.
-
Treatment: Differentiated Caco-2 monolayers are treated apically with either a control medium, ferrous sulfate alone, or a combination of ferrous sulfate and DL-serine at physiologically relevant concentrations.
-
Iron Uptake Assay (⁵⁵Fe):
-
Add ⁵⁵Fe-labeled ferrous sulfate to the apical chamber.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Wash the cells extensively with an ice-cold stop solution (e.g., PBS with EDTA) to remove surface-bound iron.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter to determine intracellular iron uptake.
-
Collect the medium from the basolateral chamber to quantify transepithelial iron transport.
-
-
Data Analysis: Compare the amount of ⁵⁵Fe uptake and transport across the different treatment groups.
Western Blotting for Iron Transport Proteins
This technique is used to quantify the expression levels of DMT1, ferroportin, and TfR1.
-
Sample Preparation:
-
Lyse Caco-2 cells (or other relevant cell types) treated as described above with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
For transmembrane proteins like DMT1 and ferroportin, it is crucial to avoid heating the samples before gel electrophoresis to prevent protein aggregation.[2]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for DMT1, ferroportin, p-DMT1 (S43), and TfR1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Quantification of Cell Surface Transferrin Receptor 1
Flow cytometry can be used to quantify the amount of TfR1 expressed on the cell surface.
-
Cell Preparation:
-
Harvest cells treated with the different iron formulations.
-
Wash the cells with ice-cold PBS.
-
-
Antibody Staining:
-
Incubate the cells with a fluorescently labeled monoclonal antibody against the extracellular domain of TfR1 (e.g., anti-CD71).
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Measure the mean fluorescence intensity (MFI) of the cell population, which is proportional to the number of TfR1 molecules on the cell surface.
-
-
Data Analysis: Compare the MFI between the different treatment groups to determine changes in cell surface TfR1 expression.
Conclusion and Future Directions
The available evidence suggests that this compound's enhanced efficacy and tolerability may be attributed to the synergistic action of its components on cellular iron transport proteins. The ferrous sulfate provides the substrate for iron uptake, while the DL-serine is hypothesized to potentiate this process by promoting the phosphorylation and activation of DMT1. This increased apical uptake, in turn, influences the complex regulatory network governing iron export via ferroportin and systemic distribution through the transferrin/TfR1 pathway.
Future research should focus on direct experimental validation of these proposed mechanisms. Quantitative proteomics studies on intestinal cells treated with this compound could provide a global view of the changes in the proteome, including iron-related proteins.[3] Furthermore, clinical studies measuring changes in hepcidin levels following this compound administration would offer valuable insights into its in vivo regulatory effects.[6] A deeper understanding of these interactions will be instrumental in the rational design of even more effective and well-tolerated oral iron therapies.
References
- 1. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
- 2. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 3. Quantitative proteomic studies of the intestinal mucosa provide new insights into the molecular mechanism of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Should we reconsider iron administration based on prevailing ferritin and hepcidin concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Aktiferrin's Therapeutic Effects: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aktiferrin, a formulation of ferrous glycine (B1666218) sulfate (B86663), is an oral iron supplement designed for the treatment of iron deficiency anemia. Its therapeutic efficacy is rooted in the fundamental role of iron in various physiological processes, most notably erythropoiesis. This technical guide delves into the molecular mechanisms that underpin the therapeutic effects of this compound, providing a comprehensive overview of its absorption, cellular uptake, and systemic utilization. The inclusion of the amino acid serine is a key feature of this formulation, intended to enhance the bioavailability and tolerability of the ferrous iron. This document summarizes key quantitative data from clinical studies, outlines the experimental protocols for assessing its efficacy, and provides visual representations of the relevant biological pathways and experimental workflows.
Molecular Mechanism of Action
The therapeutic action of this compound is centered on the correction of iron deficiency, a state that impairs hemoglobin synthesis and leads to anemia. The formulation's two key components, ferrous iron (Fe²⁺) and serine, act synergistically to replete the body's iron stores.
The Role of Ferrous Iron (Fe²⁺)
Iron is an essential mineral and a critical component of hemoglobin, myoglobin, and various enzymes.[1] this compound delivers iron in its ferrous (Fe²⁺) state, which is the more readily absorbed form in the gastrointestinal tract.
The Contribution of Serine
The amino acid serine in the this compound formulation is proposed to enhance the absorption of ferrous iron and improve its tolerability.[1] It is suggested that serine forms a chelate complex with the iron, which may protect it from dietary inhibitors and maintain its solubility for absorption.[2]
Iron Absorption and Metabolism Signaling Pathway
The absorption of iron from this compound primarily occurs in the duodenum and upper jejunum. The process is tightly regulated to maintain iron homeostasis.
Caption: Iron absorption and metabolism pathway.
Quantitative Data from Clinical Studies
The efficacy of ferrous glycine sulfate, the active component of this compound, has been evaluated in clinical trials. The following tables summarize key findings on its impact on hematological parameters.
Table 1: Change in Hemoglobin Levels in Pregnant Women with Iron Deficiency Anemia
| Treatment Group | Duration | Baseline Hemoglobin (g/dL) | Mean Increase in Hemoglobin (g/dL) | Percentage of Patients with Hb >11 g/dL | Reference |
| Ferrous Glycine Sulfate | 8 weeks | Not specified | 1.32 ± 0.18 | 71.3% | [3] |
Table 2: Change in Hemoglobin Levels in Patients with Iron Deficiency Anemia
| Treatment Group | Duration | Baseline Mean Hemoglobin (g/dL) | Final Mean Hemoglobin (g/dL) | Reference |
| Duodenal-Release Ferrous Glycine Sulfate | 3 months | 9.5 | 12.8 |
Note: Detailed baseline characteristics for the Hershko et al. study were not available in the provided search results.
Experimental Protocols
Detailed experimental protocols for the cited clinical studies were not available in the provided search results. However, the following sections describe the general principles of the standard methodologies used to measure key hematological parameters in such trials.
Hemoglobin Measurement
Principle: The concentration of hemoglobin in whole blood is typically determined using spectrophotometry. The most common method is the cyanmethemoglobin (HiCN) method, which is the internationally recommended standard.[4]
General Procedure:
-
A blood sample is collected via venipuncture into a tube containing an anticoagulant (e.g., EDTA).
-
The blood is diluted in a solution containing potassium ferricyanide (B76249) and potassium cyanide (Drabkin's solution).
-
The potassium ferricyanide oxidizes the iron in the hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin.
-
Potassium cyanide then converts methemoglobin to the stable cyanmethemoglobin.[4]
-
The absorbance of the cyanmethemoglobin solution is measured in a spectrophotometer at a wavelength of 540 nm.[4]
-
The hemoglobin concentration is calculated by comparing the absorbance of the sample to that of a known standard.
Serum Ferritin Measurement
Principle: Serum ferritin levels are measured using immunoassays, which utilize antibodies specific to ferritin. Common methods include enzyme-linked immunosorbent assay (ELISA) and chemiluminescent immunoassay (CLIA).[5][6]
General Procedure (ELISA - Sandwich Assay):
-
A blood sample is collected and centrifuged to separate the serum.
-
The wells of a microtiter plate are coated with a monoclonal antibody specific for ferritin.
-
The patient's serum sample is added to the wells, and any ferritin present binds to the immobilized antibody.
-
After a washing step to remove unbound substances, a second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the ferritin molecule is added. This antibody binds to the captured ferritin, forming a "sandwich".
-
Another washing step removes any unbound enzyme-conjugated antibody.
-
A substrate for the enzyme is added, leading to a color change. The intensity of the color is proportional to the amount of ferritin in the sample.[6]
-
The absorbance is read using a microplate reader, and the ferritin concentration is determined by comparison to a standard curve.[6]
Clinical Trial Experimental Workflow
The evaluation of an iron supplement like this compound typically follows a structured clinical trial workflow to assess its efficacy and safety.
Caption: Generalized workflow for a clinical trial of an oral iron supplement.
Conclusion
This compound's therapeutic effect is based on the well-established role of ferrous iron in correcting iron deficiency and stimulating erythropoiesis. The formulation's inclusion of serine is designed to optimize iron absorption and improve patient compliance by enhancing tolerability. Clinical data, although limited in the public domain, supports the efficacy of ferrous glycine sulfate in increasing hemoglobin levels in patients with iron deficiency anemia. The molecular basis of its action involves the regulated transport of ferrous iron across the intestinal epithelium via DMT1, its subsequent binding to transferrin in the bloodstream, and its ultimate delivery to the bone marrow for hemoglobin synthesis and to the liver for storage as ferritin. Further large-scale, placebo-controlled clinical trials with detailed reporting of methodologies and outcomes would be beneficial to more comprehensively elucidate the therapeutic profile of this compound.
References
- 1. drdoping.com [drdoping.com]
- 2. rxeli.com [rxeli.com]
- 3. Efficacy of ferrous bis-glycinate versus ferrous glycine sulfate in the treatment of iron deficiency anemia with pregnancy: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. novamedline.com [novamedline.com]
Technical Guide: In Vitro Evaluation of Aktiferrin's Influence on Iron Storage and Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Aktiferrin is an oral antianemic agent composed of ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine.[1][2] The inclusion of serine is intended to enhance the absorption and bioavailability of ferrous iron.[3][4][5] While its clinical efficacy is established, detailed in vitro studies delineating its specific effects on cellular iron handling are not extensively published. This guide outlines the core in vitro methodologies and signaling pathways relevant to assessing this compound's impact on iron storage and metabolism. It provides standardized experimental protocols and frameworks for data interpretation, serving as a resource for researchers investigating iron supplementation and cellular iron homeostasis.
Core Pathways in Cellular Iron Metabolism
Understanding this compound's in vitro effects requires a firm grasp of the key proteins governing cellular iron import, storage, and export. In an intestinal model, ferrous iron (Fe²⁺), the form supplied by this compound, is taken up at the apical membrane, utilized or stored intracellularly, and exported from the basolateral membrane into circulation.
-
Divalent Metal Transporter 1 (DMT1): The primary transporter for non-heme ferrous iron (Fe²⁺) across the apical membrane of enterocytes.[6][7]
-
Ferritin: The main intracellular iron storage protein.[8] It sequesters iron in a non-toxic form. Cellular ferritin levels are a direct and sensitive indicator of the amount of iron taken up by the cell.[9][10]
-
Ferroportin (FPN): The only known cellular iron exporter, which transports iron from the cytosol across the basolateral membrane into the bloodstream.[11][12] Its expression is tightly regulated by the hormone hepcidin.[11][13]
-
Transferrin (Tf) and Transferrin Receptor 1 (TfR1): Once in circulation, ferric iron (Fe³⁺) binds to transferrin.[14] The iron-transferrin complex then binds to the transferrin receptor 1 on the surface of various cells, initiating receptor-mediated endocytosis to fulfill cellular iron requirements.[7][15]
Visualization of Cellular Iron Transport
The following diagram illustrates the journey of iron from intestinal uptake to systemic circulation and cellular utilization, highlighting the key proteins involved.
Experimental Protocols for In Vitro Analysis
To quantitatively assess this compound's effects, the Caco-2 cell line is the most established and widely used in vitro model for intestinal iron absorption.[13][16][17] These cells differentiate into a monolayer that mimics the human intestinal epithelium. The primary endpoint for iron uptake in this model is the measurement of intracellular ferritin formation.[9][10]
Protocol 1: Caco-2 Cell Iron Bioavailability Assay
This protocol details the procedure for treating differentiated Caco-2 cells with digested this compound and measuring subsequent iron uptake via ferritin synthesis.
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto collagen-coated permeable inserts in multi-well plates.
-
Culture the cells for 18-21 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) to allow for spontaneous differentiation into a polarized monolayer.
-
Confirm monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
-
In Vitro Digestion of Test Substance:
-
Prepare solutions of this compound and a control (e.g., ferrous sulfate alone) at equimolar iron concentrations.
-
Perform a simulated gastrointestinal digestion.
-
Gastric Phase: Incubate the iron solutions in a pepsin solution at pH 2.0 for 1 hour at 37°C.
-
Intestinal Phase: Neutralize the gastric digest and add a pancreatin-bile extract solution. Adjust the pH to ~7.0 and incubate for 2 hours at 37°C.
-
-
-
Cellular Exposure:
-
Wash the differentiated Caco-2 monolayers with serum-free medium.
-
Add the digested iron solutions to the apical side of the Caco-2 monolayers. Include a "blank" digest (no iron) as a negative control.
-
Incubate for 2-4 hours at 37°C to allow for iron uptake.
-
-
Cell Harvesting and Lysis:
-
Remove the apical solutions and wash the monolayers extensively with a buffered solution to remove surface-bound iron.
-
Harvest the cells by scraping or using a cell detachment solution.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay) for normalization.
-
Protocol 2: Ferritin Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of ferritin in the cell lysates obtained from Protocol 1. Commercial ELISA kits are widely available for this purpose.[18][19]
-
Plate Preparation:
-
Use a 96-well plate pre-coated with an anti-ferritin capture antibody.
-
Prepare a series of ferritin standards of known concentrations to generate a standard curve.
-
-
Assay Procedure (Sandwich ELISA Principle): [19]
-
Add prepared standards, controls, and cell lysate samples (diluted as necessary) to the wells.
-
Incubate to allow ferritin to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate to allow the detection antibody to bind to the captured ferritin.
-
Wash the plate to remove the unbound detection antibody.
-
Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Calculate the ferritin concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the ferritin concentration to the total protein concentration of the cell lysate (expressed as ng ferritin / mg total protein).
-
Visualization of Experimental Workflow
The following diagram provides a visual representation of the experimental workflow, from cell culture to data analysis.
Data Presentation and Interpretation
Quantitative data from the in vitro experiments should be organized to facilitate clear comparison between treatment groups. The primary hypothesis is that this compound (Ferrous Sulfate + DL-Serine) will result in higher intracellular ferritin levels compared to ferrous sulfate alone at equivalent iron concentrations.
Table 1: Hypothetical Data Structure for Caco-2 Ferritin Levels
| Treatment Group | Iron Conc. (µM) | n | Ferritin (ng/mL) | Total Protein (mg/mL) | Normalized Ferritin (ng/mg protein) | Fold Change vs. Control |
| Blank (No Iron) | 0 | 6 | Value | Value | Value | 1.0 |
| Ferrous Sulfate | 100 | 6 | Value | Value | Value | Value |
| This compound | 100 | 6 | Value | Value | Value | Value |
| Ferrous Sulfate | 200 | 6 | Value | Value | Value | Value |
| This compound | 200 | 6 | Value | Value | Value | Value |
-
Interpretation: A statistically significant increase in "Normalized Ferritin" for the this compound group compared to the Ferrous Sulfate group at the same iron concentration would provide in vitro evidence that DL-serine enhances iron uptake.
Table 2: Potential Data Structure for Gene/Protein Expression Analysis
For a more mechanistic understanding, the expression of key iron transport proteins can be measured using qPCR (for mRNA) or Western Blot (for protein).
| Target Protein | Treatment Group | Iron Conc. (µM) | Relative mRNA Expression (Fold Change) | Relative Protein Expression (Fold Change) |
| DMT1 | Ferrous Sulfate | 100 | Value | Value |
| This compound | 100 | Value | Value | |
| Ferroportin | Ferrous Sulfate | 100 | Value | Value |
| This compound | 100 | Value | Value |
-
Interpretation: Changes in the expression of DMT1 or ferroportin could suggest that this compound not only provides a bioavailable iron source but may also modulate the cell's machinery for iron transport. For example, a significant upregulation of ferroportin might indicate an efficient cellular response to export excess absorbed iron.[20][21]
Conclusion
This technical guide provides a comprehensive framework for the in vitro investigation of this compound's effects on iron storage and metabolism. By employing the standardized Caco-2 cell model and quantifying ferritin as a primary biomarker of iron uptake, researchers can generate robust and reproducible data. The detailed protocols and data structure templates offered herein are designed to guide the experimental process from preparation to interpretation. Such studies are crucial for elucidating the cellular mechanisms that underpin the purported enhanced bioavailability of this compound and for providing a scientific basis for its formulation and clinical use.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medicarcp.com [medicarcp.com]
- 4. vev.icu [vev.icu]
- 5. drdoping.com [drdoping.com]
- 6. Ins and outs: recent advancements in membrane protein-mediated prokaryotic ferrous iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron transport proteins: Gateways of cellular and systemic iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iron Transport and Storage Proteins | Annual Reviews [annualreviews.org]
- 15. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. atlas-medical.com [atlas-medical.com]
- 19. novamedline.com [novamedline.com]
- 20. [PDF] In vitro functional analysis of human ferroportin (FPN) and hemochromatosis-associated FPN mutations. | Semantic Scholar [semanticscholar.org]
- 21. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Aktiferrin Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for the growth and proliferation of cells in culture, playing a critical role in cellular respiration, DNA synthesis, and enzymatic reactions. Aktiferrin, a pharmaceutical preparation containing ferrous sulfate (B86663) (iron (II) sulfate) and the amino acid DL-serine, can serve as a source of iron for cell culture media. The presence of DL-serine is intended to enhance the bioavailability of iron. This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture applications, ensuring optimal performance and reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative information for the components of this compound and their recommended use in cell culture.
| Component | Molecular Weight ( g/mol ) | Concentration in this compound-F Capsules | Recommended Stock Solution Concentration | Recommended Working Concentration in Cell Culture Medium |
| Ferrous Sulfate (FeSO₄) | 151.91 (anhydrous) | 113.85 mg | 10-100 mM in cell culture grade water | 1-100 µM |
| DL-Serine | 105.09 | 129 mg | 10-100 mM in cell culture grade water | 1-100 µM |
| Folic Acid (in some forms) | 441.4 | 0.5 mg | 1-10 mM in cell culture grade water | 1-10 µM |
Note: The exact composition of this compound may vary between different formulations (e.g., drops, syrup, capsules). It is crucial to refer to the specific product information for precise concentrations. The working concentration in cell culture should be optimized for each cell line.
Signaling Pathway and Experimental Workflow
Iron Uptake and Utilization in a Cell
The following diagram illustrates the general pathway of iron uptake and its role within a cell.
Caption: Cellular iron uptake and utilization pathway.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the step-by-step process for preparing a sterile this compound stock solution for cell culture.
Caption: Workflow for preparing sterile this compound stock solution.
Experimental Protocols
Materials
-
This compound capsules or pure Ferrous Sulfate (FeSO₄·7H₂O) and DL-Serine
-
Cell culture grade water (e.g., Water for Injection - WFI, Milli-Q water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Sterile cryovials for aliquoting
-
Vortex mixer
-
Analytical balance
Preparation of a 100 mM Ferrous Sulfate / 100 mM DL-Serine Stock Solution
This protocol is based on using pure chemicals. If using this compound capsules, the powder should be carefully removed and weighed. Note that capsules contain excipients, which may not be soluble or desirable in cell culture. Whenever possible, using pure reagents is recommended.
-
Calculate the required mass of reagents:
-
For 10 mL of a 100 mM solution:
-
Ferrous Sulfate (FeSO₄·7H₂O, MW: 278.01 g/mol ): 0.278 g
-
DL-Serine (MW: 105.09 g/mol ): 0.105 g
-
-
-
Dissolution:
-
In a sterile 15 mL conical tube, add the weighed Ferrous Sulfate and DL-Serine to approximately 8 mL of cell culture grade water.
-
Vortex thoroughly until both components are completely dissolved. The solution may have a pale green color.
-
-
Volume Adjustment:
-
Adjust the final volume to 10 mL with cell culture grade water.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. Do not autoclave iron solutions as this will cause precipitation.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile cryovials.
-
Store the aliquots at -20°C and protect them from light. Ferrous sulfate is susceptible to oxidation.
-
Use in Cell Culture
-
Thawing:
-
Thaw a single aliquot of the stock solution at room temperature or in a 37°C water bath immediately before use.
-
-
Dilution:
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (typically in the range of 1-100 µM). For example, to make a 10 µM solution in 100 mL of medium, add 10 µL of the 100 mM stock solution.
-
Gently mix the medium after adding the supplement.
-
-
Optimization:
-
The optimal concentration of this compound solution should be determined empirically for each cell line and experimental condition. A concentration gradient experiment is recommended to find the ideal balance between providing sufficient iron and avoiding potential toxicity from iron-induced oxidative stress.
-
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound-based solutions in a cell culture setting. By following these protocols, researchers can prepare sterile, standardized iron supplements to support robust cell growth and ensure the reproducibility of their experiments. It is imperative to adhere to aseptic techniques throughout the preparation process and to optimize the final working concentration for the specific needs of the cell line being cultured.
Application Notes and Protocols for Using Aktiferrin as an Iron Source in Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable trace element for the in vitro culture of mammalian cells, playing a critical role in fundamental cellular processes such as DNA synthesis, cellular respiration, and metabolic enzyme activity.[1][2] In traditional cell culture, the iron requirement is met by transferrin, an iron-binding glycoprotein (B1211001) present in serum.[1] However, the move towards serum-free media (SFM) for biopharmaceutical production, particularly for cell lines like Chinese Hamster Ovary (CHO) and hybridomas, necessitates the addition of an alternative iron source to maintain cell viability, proliferation, and productivity.[1]
Aktiferrin, a preparation containing ferrous sulfate (B86663) (FeSO₄) and the amino acid DL-serine, presents a potential alternative to transferrin and other iron chelates in serum-free cell culture. Ferrous iron (Fe²⁺) is a readily bioavailable form of iron for cellular uptake. The inclusion of DL-serine is intended to enhance the absorption and utilization of iron.[3]
These application notes provide a comprehensive guide to utilizing this compound as an iron source in SFM, offering detailed protocols for its supplementation and for evaluating its effects on cell growth, viability, and intracellular iron levels.
Cellular Iron Metabolism and Uptake in Serum-Free Media
Mammalian cells have evolved two primary mechanisms for iron uptake: transferrin-dependent and transferrin-independent pathways.
-
Transferrin-Dependent Pathway: This is the primary, receptor-mediated pathway for iron uptake in vivo and in serum-containing media. Iron-bound transferrin binds to the transferrin receptor on the cell surface, leading to endocytosis of the complex. Inside the endosome, a drop in pH facilitates the release of iron from transferrin. The iron is then transported into the cytoplasm.
-
Transferrin-Independent Pathway: In the absence of transferrin, as is the case in many SFM formulations, cells can utilize non-transferrin-bound iron (NTBI). This uptake is generally less efficient and not as tightly regulated as the transferrin-dependent pathway.[4] Ferrous iron (Fe²⁺) is more soluble at neutral pH than ferric iron (Fe³⁺) and can be transported across the cell membrane by divalent metal transporters.[5]
This compound provides iron in the ferrous state, which can be directly utilized by the transferrin-independent pathway. The presence of DL-serine may facilitate this uptake, although the precise mechanism in a cell culture context is not extensively documented. It is known that some amino acids can form complexes with iron, potentially influencing its stability and bioavailability in the culture medium.[5]
Potential Advantages and Considerations of Using this compound
Potential Advantages:
-
Defined Chemical Composition: As a chemically defined supplement, this compound reduces the variability associated with serum or animal-derived transferrin.
-
Cost-Effectiveness: Compared to recombinant or purified transferrin, this compound is a more economical source of iron.
-
Bioavailability: Providing iron in the ferrous (Fe²⁺) state may enhance its immediate availability for cellular uptake.
-
Enhanced Absorption (Hypothesized): The presence of DL-serine may improve the stability and uptake of ferrous iron in the culture medium.
Considerations and Potential Challenges:
-
Oxidative Stress: Free ferrous iron can participate in Fenton reactions, generating reactive oxygen species (ROS) that can be toxic to cells and damage biomolecules.[5] Optimization of the working concentration is crucial to mitigate this risk.
-
Precipitation: Iron salts can precipitate in phosphate-buffered solutions and some culture media, reducing its availability.
-
Cell Line Specificity: The optimal iron concentration and the tolerance to different iron forms can vary significantly between cell lines (e.g., CHO, hybridoma, VERO).[1]
Experimental Protocols
The following protocols provide a framework for evaluating this compound as an iron source in your specific serum-free cell culture system.
Protocol for Preparation of this compound Stock Solution and Supplementation of Serum-Free Medium
This protocol describes the preparation of a concentrated stock solution of this compound and its addition to a basal serum-free medium.
Materials:
-
This compound (capsules or drops)
-
Sterile, deionized water (cell culture grade)
-
Basal serum-free medium (e.g., CHO-SFM, Hybridoma-SFM)
-
Sterile syringe filters (0.22 µm)
-
Sterile conical tubes
Procedure:
-
Determine the Elemental Iron Concentration in this compound: Refer to the manufacturer's specifications to determine the concentration of elemental iron (Fe²⁺) in your this compound formulation.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the contents of an this compound capsule or measure a precise volume of the drops.
-
Dissolve the this compound in a known volume of sterile, deionized water to create a concentrated stock solution (e.g., 10 mM elemental iron).
-
Gently vortex to ensure complete dissolution.
-
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile conical tube.
-
Storage: Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles. Protect from light.
-
Supplementation of Serum-Free Medium:
-
Thaw an aliquot of the this compound stock solution.
-
On the day of use, dilute the stock solution into the pre-warmed basal serum-free medium to achieve the desired final concentration of elemental iron. It is recommended to test a range of concentrations (e.g., 10 µM to 500 µM) to determine the optimal level for your cell line.[6]
-
Gently mix the supplemented medium by inverting the container.
-
Workflow for Preparing and Supplementing Serum-Free Media with this compound
Caption: Workflow for this compound Supplementation.
Protocol for Evaluating Cell Viability and Proliferation
This protocol outlines the use of the Trypan Blue exclusion assay and the MTT assay to assess the effect of this compound on cell viability and proliferation.
4.2.1. Trypan Blue Exclusion Assay for Cell Viability
Materials:
-
Cell culture flasks or plates with cells cultured in SFM supplemented with different concentrations of this compound, transferrin (positive control), and no iron supplement (negative control).
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting: Harvest cells from the culture vessels.
-
Staining: Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation:
-
Viable cell count per mL = (Number of viable cells / Number of squares counted) x Dilution factor x 10⁴
-
Percent viability = (Number of viable cells / Total number of cells) x 100
-
4.2.2. MTT Assay for Cell Proliferation
Materials:
-
96-well plates with cells cultured in SFM with different iron supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and culture with the different iron-supplemented media for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Compare the absorbance values between the different experimental groups.
Experimental Workflow for Evaluating Iron Sources
Caption: Experimental Workflow for Iron Source Evaluation.
Protocol for Measurement of Intracellular Iron Concentration
This protocol describes a colorimetric method using ferrozine (B1204870) to quantify the total intracellular iron content.
Materials:
-
Cell pellets from cultures grown with different iron supplements.
-
Iron release reagent (e.g., a mixture of equal volumes of 1.4 M HCl and 4.5% (w/v) KMnO₄ in water).
-
Iron detection reagent (containing ferrozine).
-
Iron standard solution (e.g., FeCl₃).
-
Microplate reader.
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest a known number of cells (e.g., 1 x 10⁶ cells) by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells in a known volume of sterile water.
-
-
Iron Release:
-
Add the iron release reagent to the cell lysate.
-
Incubate at 60°C for 2 hours to release iron from proteins.
-
-
Colorimetric Reaction:
-
Add the iron detection reagent to the samples.
-
Incubate at room temperature for 30 minutes to allow the color to develop.
-
-
Absorbance Measurement: Read the absorbance at 562 nm using a microplate reader.
-
Quantification: Determine the iron concentration in the samples by comparing the absorbance values to a standard curve generated using the iron standard solution.
Data Presentation and Interpretation
To facilitate a clear comparison of the effects of different iron sources, all quantitative data should be summarized in structured tables.
Table 1: Effect of Different Iron Sources on Cell Growth and Viability
| Iron Source | Concentration (µM) | Cell Density (x 10⁶ cells/mL) at 72h | Viability (%) at 72h |
| No Iron (Control) | 0 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| This compound | 250 | ||
| Transferrin | 50 | ||
| Ferric Citrate | 250 |
Table 2: Intracellular Iron Content and Product Titer
| Iron Source | Concentration (µM) | Intracellular Iron (nmol/10⁶ cells) | Product Titer (e.g., mg/L mAb) |
| No Iron (Control) | 0 | ||
| This compound | 100 | ||
| Transferrin | 50 | ||
| Ferric Citrate | 250 |
Signaling Pathways and Logical Relationships
The availability and form of iron can influence several cellular signaling pathways related to cell cycle progression, metabolism, and stress response.
Iron-Dependent Cellular Processes and Their Regulation
Caption: Iron-Dependent Cellular Processes.
Conclusion and Recommendations
This compound, a combination of ferrous sulfate and DL-serine, represents a chemically defined and cost-effective alternative to transferrin for providing iron in serum-free cell culture media. While direct comparative data for this compound in this specific application is limited, the protocols outlined in these application notes provide a robust framework for its evaluation.
It is crucial for researchers to empirically determine the optimal concentration of this compound for their specific cell line and serum-free medium formulation. Careful monitoring of cell viability, proliferation, and potential oxidative stress is essential to successfully implement this compound as an iron source and to ensure robust and reproducible cell culture performance for research and biopharmaceutical production.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. starship.org.nz [starship.org.nz]
- 3. Metabolic responses of CHO cells to limitation of key amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transferrin-receptor-independent but iron-dependent proliferation of variant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Determining the Optimal Ferrous Sulfate Concentration for Enhanced Cell Line Performance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an indispensable micronutrient for the in vitro culture of mammalian cells. It is a critical cofactor for numerous metabolic enzymes and is essential for cellular respiration, DNA synthesis, and proliferation. While iron is vital, its concentration in cell culture media must be carefully optimized. Insufficient iron levels can limit cell growth and productivity, whereas excessive concentrations can induce oxidative stress and cytotoxicity through the formation of reactive oxygen species.[1] This document provides a detailed protocol for determining the optimal concentration of ferrous sulfate (B86663) (FeSO₄), a common iron supplement, for various cell lines. Ferrous sulfate is the primary iron-containing component of the human pharmaceutical Aktiferrin.[2][3][4] While this compound itself is not intended for laboratory cell culture, understanding the optimal concentration of its active ingredient, ferrous sulfate, is crucial for researchers looking to supplement their media with this iron source.
The Critical Role of Iron in Cell Culture
Iron is a key component of heme proteins, such as cytochromes and hemoglobin, and is essential for the electron transport chain and cellular respiration.[1] It is also a cofactor for enzymes involved in DNA synthesis and repair. In serum-free media formulations, where the natural iron-carrier protein transferrin may be absent or at low levels, direct supplementation with an iron salt like ferrous sulfate becomes critical.[5][6] However, the optimal iron concentration can vary significantly between different cell lines and is influenced by the specific composition of the basal medium. Therefore, empirical determination of the ideal ferrous sulfate concentration is a crucial step in optimizing cell culture conditions for robust growth, viability, and, in the case of biopharmaceutical production, enhanced protein expression.
Experimental Strategy for Optimizing Ferrous Sulfate Concentration
The recommended approach for determining the optimal ferrous sulfate concentration is to perform a dose-response experiment. This involves culturing the target cell line in media supplemented with a range of ferrous sulfate concentrations and assessing key cellular parameters such as viability, proliferation, and, if applicable, protein production. This systematic approach allows for the identification of a concentration that promotes maximal cell growth and productivity without inducing cytotoxic effects.
A generalized workflow for this process is illustrated in the diagram below.
Figure 1. A generalized workflow for determining the optimal ferrous sulfate concentration for a given cell line.
Protocols
Protocol 1: Preparation of Ferrous Sulfate Stock Solution
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (cell culture grade)
-
Nuclease-free water
-
0.22 µm sterile filter
-
Sterile conical tubes
Procedure:
-
Prepare a 100 mM stock solution of ferrous sulfate by dissolving 2.78 g of FeSO₄·7H₂O in 100 mL of nuclease-free water.
-
Gentle warming may be required to fully dissolve the salt.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile conical tube.
-
Prepare aliquots of the stock solution and store them at -20°C to prevent oxidation. Avoid repeated freeze-thaw cycles.
Protocol 2: Dose-Response Study Using a Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Target cell line in the logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
Ferrous sulfate stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of the ferrous sulfate stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 1 mM. A suggested range of final concentrations to test is: 0 µM (control), 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ferrous sulfate. Include a vehicle control (medium with no added ferrous sulfate). It is recommended to test each concentration in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for a period that allows for at least two to three cell doublings (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the ferrous sulfate concentration to determine the optimal concentration range that promotes maximal viability and proliferation.
-
Data Presentation
The quantitative data from the dose-response study should be summarized in a clear and structured table for easy comparison.
Table 1: Example Data from a Ferrous Sulfate Dose-Response Experiment on a Hypothetical Cell Line
| Ferrous Sulfate Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.30 | 0.09 | 104 |
| 10 | 1.45 | 0.10 | 116 |
| 50 | 1.60 | 0.12 | 128 |
| 100 | 1.75 | 0.11 | 140 |
| 250 | 1.65 | 0.13 | 132 |
| 500 | 1.10 | 0.09 | 88 |
| 1000 | 0.60 | 0.07 | 48 |
From this example data, the optimal concentration of ferrous sulfate for this hypothetical cell line would be in the range of 50-250 µM, with a peak at 100 µM. Concentrations above 250 µM begin to show a decrease in viability, and concentrations of 500 µM and above are clearly cytotoxic.
Cellular Iron Uptake and Regulation
The primary mechanism for iron uptake by mammalian cells is through the transferrin receptor-mediated endocytosis pathway.[7] Transferrin, an iron-binding protein present in serum, binds to the transferrin receptor on the cell surface. This complex is then internalized into an endosome. The acidic environment of the endosome causes the release of iron from transferrin. The iron is then transported into the cytoplasm, where it can be utilized or stored in ferritin. The transferrin-receptor complex is recycled back to the cell surface.
Figure 2. A simplified diagram of the transferrin receptor-mediated iron uptake pathway.
Concluding Remarks
The optimization of iron supplementation is a critical step in achieving robust and reproducible cell culture performance. The protocols and guidelines presented in this application note provide a framework for researchers to systematically determine the optimal ferrous sulfate concentration for their specific cell lines. By carefully titrating the iron concentration and monitoring cell viability and proliferation, researchers can significantly enhance cell growth, maintain high viability, and improve the yields of biopharmaceutical products. It is important to note that the optimal iron concentration may need to be re-evaluated when other culture parameters, such as the basal medium or other supplements, are changed.
References
- 1. 细胞培养中的三价铁和亚铁 [sigmaaldrich.com]
- 2. pillintrip.com [pillintrip.com]
- 3. This compound for children: instructions for use, reviews of drops, how to give children [babyzen.decorexpro.com]
- 4. pillintrip.com [pillintrip.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. invitria.com [invitria.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Use of Aktiferrin in Iron-Deficiency Anemia (IDA) Research Models
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Iron-deficiency anemia (IDA) is a global health issue characterized by insufficient iron to support normal red blood cell production, leading to microcytic and hypochromic anemia.[1][2][3] In preclinical research, animal models of IDA are crucial for evaluating the efficacy and mechanism of action of novel iron supplementation therapies. Aktiferrin is a combination oral antianemic agent containing ferrous sulfate (B86663) (Fe²⁺) and the amino acid D,L-serine.[4][5] The inclusion of serine is designed to enhance the absorption and bioavailability of ferrous iron, potentially improving therapeutic efficacy and tolerability compared to standard ferrous sulfate preparations.[4][6][7]
These application notes provide detailed protocols for inducing IDA in rat models and for subsequently evaluating the therapeutic effects of this compound.
Part 1: Protocol for Induction of Iron-Deficiency Anemia (IDA) Rat Model
A widely accepted and validated method for inducing IDA in rodents is through a nutritionally controlled, low-iron diet. This method effectively reduces hematological and biochemical iron indices over a period of several weeks.[8][9][10]
1.1. Materials and Animals
-
Animals: Weanling Wistar or Sprague-Dawley rats (4 weeks old) are commonly used.[11]
-
Housing: Animals should be housed in a controlled environment with access to deionized water to avoid extraneous iron intake.
-
Diet:
1.2. Experimental Protocol for IDA Induction
-
Acclimatization: Upon arrival, allow rats to acclimatize for one week while consuming the standard control diet.
-
Baseline Sampling: Before starting the IDD, collect a baseline blood sample from the tail vein to measure initial hematological parameters.
-
Induction Phase: Switch the experimental group to the iron-deficient diet. The control group continues on the standard diet. This phase typically lasts for 4 to 6 weeks.[9][10]
-
Monitoring: Monitor animal body weight and food consumption weekly. Significant reductions in weight gain are expected in the IDA group compared to controls.[9]
-
Confirmation of Anemia: After 4-6 weeks, collect blood samples to confirm the development of IDA. The expected hematological profile for the IDA group is a significant decrease in Hemoglobin (Hb), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Serum Iron (SI), and Serum Ferritin (SF), along with an increase in Total Iron Binding Capacity (TIBC).[9] A peripheral blood smear should show microcytic, hypochromic red blood cells.[9]
Part 2: Experimental Design for Evaluating this compound Efficacy
Once the IDA model is established, the therapeutic efficacy of this compound can be assessed. A typical experimental design includes several arms to compare this compound against a placebo and a standard iron supplement.
2.1. Experimental Groups
-
Group 1: Normal Control (NC): Healthy rats on a standard diet receiving a vehicle (e.g., deionized water) orally.
-
Group 2: IDA Control (IDA): Anemic rats on an iron-deficient diet receiving a vehicle orally.
-
Group 3: Ferrous Sulfate (FS): Anemic rats on an iron-deficient diet receiving a standard dose of ferrous sulfate.
-
Group 4: this compound (AKT): Anemic rats on an iron-deficient diet receiving this compound. The dose should be calculated to provide an equivalent or lower amount of elemental iron compared to the FS group to test for superior efficacy.
2.2. Dosing and Administration
-
Preparation: this compound (available in capsule or drop form) and ferrous sulfate should be dissolved/suspended in deionized water for oral gavage.
-
Dosage Calculation: The daily requirement for iron in adult rats is approximately 1-2 mg.[5] Therapeutic doses in research models can vary. A starting point could be based on human-equivalent dose calculations or previous literature on ferrous sulfate in rats.
-
Administration: Administer the respective treatments daily via oral gavage for a period of 2 to 4 weeks.[8]
2.3. Experimental Workflow Diagram
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Deficiency Anemia – Veterinary Clinical Pathology: An Introduction [saskoer.ca]
- 4. pillintrip.com [pillintrip.com]
- 5. drdoping.com [drdoping.com]
- 6. rxeli.com [rxeli.com]
- 7. rxeli.com [rxeli.com]
- 8. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 9. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Model for Iron Deficiency Anemia (IDA) | DSI595Ra02 | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Notes: Aktiferrin as a Tool for In Vitro Iron Metabolism Studies
Introduction
Iron is a critical micronutrient essential for numerous biological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1][2] Dysregulation of iron homeostasis is implicated in a variety of pathological conditions, ranging from iron-deficiency anemia to iron-overload disorders.[3] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms governing cellular iron uptake, storage, utilization, and export.[4][5]
Aktiferrin, a pharmaceutical preparation containing ferrous sulfate (B86663) (Fe²⁺) and the amino acid D,L-serine, serves as a valuable tool for these studies.[1][6] It provides a readily bioavailable source of non-transferrin-bound iron (NTBI), allowing researchers to investigate iron transport pathways and cellular responses independent of the transferrin-transferrin receptor system.[7][8][9] The inclusion of serine is intended to enhance iron absorption and utilization.[1][2] These notes provide detailed protocols for using this compound to modulate cellular iron levels and study its impact on key aspects of iron metabolism in vitro.
Core Applications
-
Modeling NTBI Uptake: Investigate the mechanisms of cellular iron acquisition that are independent of the transferrin receptor pathway.[8][9]
-
Studying Iron-Induced Oxidative Stress: Assess the cellular response to iron loading and the generation of reactive oxygen species (ROS) via the Fenton reaction.[10][11]
-
Investigating Iron Storage and Export: Analyze the regulation of iron storage proteins (ferritin) and the sole known cellular iron exporter, ferroportin (FPN), in response to increased iron influx.[12][13]
-
Elucidating the Hepcidin-Ferroportin Axis: Use this compound to manipulate intracellular iron levels and study the regulatory effects of the master iron hormone, hepcidin (B1576463).[14][15]
Experimental Protocols
Protocol 1: Assessment of Cellular Iron Uptake from this compound
This protocol describes the quantification of total intracellular iron in cultured cells following exposure to this compound using a colorimetric Ferene S assay.
Materials:
-
This compound oral solution/syrup
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Iron Assay Buffer (e.g., from a commercial kit, or user-prepared)
-
Iron Reducer (e.g., Ascorbic Acid solution)
-
Ferene S probe solution
-
Iron Standard (e.g., FeCl₃ or FeSO₄ solution of known concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~593 nm
-
Protein quantification assay kit (e.g., BCA or Bradford)
Methodology:
-
Cell Seeding: Plate cells (e.g., Caco-2, HepG2, or RAW 264.7 macrophages) in appropriate culture vessels and grow to 80-90% confluency.
-
Preparation of this compound Working Solution: this compound is supplied as a solution.[1] Prepare fresh dilutions in serum-free cell culture medium to achieve desired final concentrations of elemental iron (e.g., 10, 50, 100 µM Fe²⁺). Note: The exact concentration of elemental iron in the this compound product should be used for calculations.
-
Cell Treatment: Aspirate the culture medium, wash cells once with warm PBS, and add the this compound working solutions. Incubate for a specified time course (e.g., 2, 6, 12, 24 hours) at 37°C. Include an untreated control group.
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS to remove extracellular iron.
-
Lyse the cells by adding a suitable volume of Iron Assay Buffer and scraping.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.[16]
-
Transfer the supernatant to a new tube. This is the sample for iron measurement.
-
Use a small aliquot of the supernatant for protein quantification to normalize the iron content.
-
-
Colorimetric Iron Assay (Ferene S):
-
Prepare an iron standard curve according to the manufacturer's instructions (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[16]
-
Add 50 µL of each sample supernatant and standard to separate wells of a 96-well plate.
-
Add 5 µL of Iron Reducer to each well to ensure all iron is in the Fe²⁺ state. Mix and incubate for 30 minutes at 37°C.
-
Add 100 µL of Ferene S probe to each well. Mix and incubate for 10-20 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve and determine the iron concentration in each sample.
-
Normalize the iron content to the total protein content of the lysate (e.g., in nmol Fe/mg protein).
-
Protocol 2: Analysis of the Hepcidin-Ferroportin Axis
This protocol details how to assess changes in ferroportin (FPN) protein levels in response to iron loading with this compound and treatment with synthetic hepcidin.
Materials:
-
This compound working solutions (as in Protocol 1)
-
Synthetic hepcidin-25 (B1576460) peptide
-
Cell line known to express ferroportin (e.g., J774 macrophages, differentiated Caco-2 cells)
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Western Blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ferroportin (anti-FPN1), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Design treatment groups:
-
Untreated Control
-
This compound alone (e.g., 50 µM Fe²⁺ for 18 hours)
-
Hepcidin alone (e.g., 1 µg/mL for 6 hours)[13]
-
This compound pre-treatment followed by hepcidin treatment (e.g., this compound for 18 hours, then hepcidin for the final 6 hours).
-
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer, scrape, and collect the lysate.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-FPN1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Strip the membrane (if necessary) and re-probe with anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Perform densitometric analysis of the FPN and β-actin bands using image analysis software (e.g., ImageJ).
-
Normalize the FPN band intensity to the corresponding β-actin band intensity.
-
Calculate the fold change in FPN expression relative to the untreated control.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example Data Layout for Intracellular Iron Concentration after this compound Treatment.
| Treatment Group | Incubation Time (h) | Intracellular Iron (nmol/mg protein) | Standard Deviation |
|---|---|---|---|
| Control | 24 | 1.5 | 0.2 |
| 10 µM this compound | 24 | 4.8 | 0.5 |
| 50 µM this compound | 24 | 12.3 | 1.1 |
| 100 µM this compound | 24 | 25.7 | 2.3 |
Table 2: Example Data Layout for Ferroportin Expression Analysis.
| Treatment Group | Ferroportin/β-actin Ratio (Densitometry Units) | Fold Change vs. Control |
|---|---|---|
| Control | 1.2 | 1.0 |
| This compound (50 µM) | 2.1 | 1.75 |
| Hepcidin (1 µg/mL) | 0.3 | 0.25 |
| this compound + Hepcidin | 0.4 | 0.33 |
Visualizations: Pathways and Workflows
Caption: General workflow for in vitro studies using this compound.
Caption: Cellular iron uptake pathways (Tf-dependent vs. NTBI).
References
- 1. drdoping.com [drdoping.com]
- 2. rxeli.com [rxeli.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pillintrip.com [pillintrip.com]
- 7. Non-Transferrin-Bound Iron (NTBI) Uptake by T Lymphocytes: Evidence for the Selective Acquisition of Oligomeric Ferric Citrate Species | PLOS One [journals.plos.org]
- 8. Uptake of Non-Transferrin Iron by Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Lactoferrin Protects Human Mesenchymal Stem Cells from Oxidative Stress-Induced Senescence and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A physiological model to study iron recycling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepcidin regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Advances in Regulating the Hepcidin/Ferroportin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Colorimetric Iron Quantification Assay [protocols.io]
In Vitro Efficacy of Aktiferrin on Cellular Proliferation: Application Notes and Protocols
For Research Use Only.
Introduction
This document provides detailed application notes and experimental protocols derived from in vitro studies on iron compounds and their effects on cell proliferation. The presented methodologies and data are intended to guide researchers in designing and executing experiments to investigate the impact of iron supplementation, such as with Aktiferrin, on various cell lines.
Data Summary: Effects of Iron and Iron-Modulating Compounds on Cell Proliferation
The following table summarizes quantitative data from in vitro studies on ferrous sulfate (B86663) and lactoferrin, a related iron-binding glycoprotein, to provide a comparative overview of their effects on cell proliferation across different cell lines.
| Compound | Cell Line | Concentration Range | Effect on Proliferation | Key Findings |
| Ferrous Sulfate | U343MGa (astrocytic cell line) | 10 - 640 µg/mL | Cytotoxic at high concentrations in long-term assays.[7] | Increased micronucleus frequency, suggesting genotoxic effects at higher concentrations.[7] |
| Lactoferrin (bovine) | IMR-32 (neuroblastoma) | 1.2 - 120 µM | Inhibited proliferation in a dose-dependent manner.[8] | IC50 value for cell proliferation was approximately 45.9 µM.[8] |
| Lactoferrin (bovine) | T-47D, MDA-MB-231, Hs578T, MCF-7 (breast cancer) | Up to 30 µM | Inhibited growth of breast cancer cell lines to a greater extent than the normal MCF-10-2A cell line.[9] | Iron-saturated lactoferrin showed higher activity. The growth inhibition was associated with cell cycle arrest, not apoptosis.[9] |
| Lactoferrin (bovine) | HepG2 (liver cancer), Jurkat (leukemia) | Not specified | Inhibited viability of both cell lines.[10] | Induced apoptosis in both cell lines.[10] |
| Lactoferrin (bovine) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.6 - 50 µg/mL | Stimulated autologous proliferation in a dose-dependent manner.[11] | This suggests a proliferative effect on normal immune cells. |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using MTT Assay
This protocol describes a method to determine the effect of a test compound, such as this compound, on the proliferation of adherent cell lines using a colorimetric MTT assay.
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or ferrous sulfate and serine)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of the test compound. For this compound, the concentration should be based on its ferrous sulfate content.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium only).
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of a test compound on the cell cycle distribution of a cell population using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Visualizations
Caption: Workflow for assessing cell proliferation using the MTT assay.
Caption: Potential signaling pathways influenced by iron from this compound.
Conclusion
The provided application notes and protocols offer a framework for investigating the in vitro effects of this compound on cell proliferation. While direct experimental data for this compound is limited, the known roles of iron in cellular processes suggest that it can have a dual effect: promoting proliferation at physiological concentrations by supporting essential metabolic activities, and potentially inducing cytotoxicity at higher concentrations through mechanisms like oxidative stress. The extensive research on lactoferrin further highlights the complex, cell-type-specific effects of iron-modulating agents on cell growth. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions to elucidate the precise impact of this compound on cell proliferation.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. drdoping.com [drdoping.com]
- 4. researchgate.net [researchgate.net]
- 5. vev.icu [vev.icu]
- 6. mysalve.com [mysalve.com]
- 7. geneticsmr.org [geneticsmr.org]
- 8. Lactoferrin inhibits the proliferation of IMR‑32 neuroblastoma cells even under X‑rays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bovine lactoferrin induces cell cycle arrest and inhibits mTOR signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. Bovine lactoferrin enhances proliferation of human peripheral blood lymphocytes and induces cytokine production in whole blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle zur Aktiferrin-Supplementierung in der Säugetierzellkultur
Anwendungsgebiet: Optimierung von Zellkulturmedien zur Steigerung von Zellwachstum, Viabilität und Produktivität in der biopharmazeutischen Forschung und Produktion.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Eisen ist ein essentielles Spurenelement für das Wachstum und den Metabolismus von Säugetierzellen.[1][2][3] Es ist ein kritischer Kofaktor für zahlreiche Enzyme, die an der DNA-Synthese, dem zellulären Energiestoffwechsel und der Zellatmung beteiligt sind.[4] In der biopharmazeutischen Produktion, insbesondere bei der Kultivierung von CHO-Zellen (Chinese Hamster Ovary) zur Herstellung monoklonaler Antikörper (mAbs), hat sich gezeigt, dass eine adäquate Eisensupplementierung die Produktivität signifikant steigern kann.[1][5][6]
Aktiferrin ist ein pharmazeutisches Präparat, das Eisen(II)-sulfat enthält. Obwohl this compound selbst nicht direkt in Zellkulturprotokollen zitiert wird, kann sein aktiver Bestandteil, Eisen(II)-sulfat, als Eisenergänzung in Zellkulturmedien verwendet werden.[4][7][8][9] Diese Applikationshinweise beschreiben die Rolle von Eisen in der Säugetierzellkultur und stellen Protokolle zur Supplementierung mit Eisenverbindungen wie Eisen(II)-sulfat zur Verfügung.
Die duale Rolle von Eisen in der Zellkultur
Eisen ist für Säugetierzellen sowohl essentiell als auch potenziell toxisch.
-
Essentielle Funktionen: Eisen ist ein zentraler Bestandteil von Hämproteinen und Eisen-Schwefel-Clustern, die für den Elektronentransport in den Mitochondrien und somit für die zelluläre Energiegewinnung unerlässlich sind.[1] Ein Eisenmangel kann den Zellzyklus blockieren oder Apoptose auslösen.[2]
-
Toxizität und oxidativer Stress: Freies Eisen, insbesondere in seiner zweiwertigen Form (Fe²⁺), kann an den Fenton- und Haber-Weiss-Reaktionen teilnehmen.[1] Diese Reaktionen erzeugen hochreaktive Sauerstoffspezies (ROS), die zu oxidativem Stress führen. Oxidativer Stress kann Proteine, Lipide und DNA schädigen, was die Produktqualität beeinträchtigen und zum Zelltod führen kann.[1][5][6]
Aufgrund dieser dualen Rolle ist die kontrollierte Zufuhr von Eisen in einer bioverfügbaren und nicht-toxischen Form entscheidend für eine erfolgreiche Zellkultur. In der Natur wird dieser Transport durch das Protein Transferrin reguliert, das Eisen bindet und über spezifische Rezeptoren an die Zellen abgibt.[10][11][12] In serumfreien Medien, die in der modernen biopharmazeutischen Produktion Standard sind, muss Eisen in anderer Form zugeführt werden.[3][10]
Eisensupplementierung in der Praxis
Als Alternative zu Transferrin werden häufig anorganische Eisensalze oder Eisen-Chelat-Komplexe verwendet.[13] Gängige Eisenquellen sind:
-
Eisen(III)-nitrat (Fe(NO₃)₃)[1]
Die optimale Eisenkonzentration ist zelllinienspezifisch und muss empirisch ermittelt werden. Studien an CHO-Zellen haben gezeigt, dass Konzentrationen im Bereich von 10 µM bis 500 µM wirksam sein können, um die Titer monoklonaler Antikörper zu erhöhen.[1][17]
Quantitative Daten zur Eisensupplementierung
Die folgende Tabelle fasst quantitative Daten aus Studien zusammen, die den Effekt der Eisensupplementierung auf CHO-Zellkulturen untersucht haben.
| Eisenquelle | Konzentrationsbereich | Beobachtete Effekte auf CHO-Zellen | Referenz |
| Eisen(III)-nitrat | 50 - 200 µM | Erhöhte mAb-Produktivität und Galaktosylierung; gesteigerter oxidativer Stress. | [1] |
| Diverse Eisenquellen | 10 - 110 µM | Lineare Korrelation zwischen Eisenkonzentration und maximaler Viable Cell Density (VCD) sowie Titer. | [17] |
| Eisen(II)-sulfat & Natriumcitrat | 0.1 - 0.5 mM (Eisen) | Gesteigerte mAb-Produktivität um 30-40% bei gleichbleibendem Zellwachstum. | [13][16] |
| Eisen(III)-citrat | 500 µM | Erhöhtes Zellwachstum und mAb-Produktion in proteinfreiem Medium. | [14] |
Experimentelle Protokolle
Protokoll 1: Bestimmung der optimalen Eisenkonzentration
Dieses Protokoll beschreibt ein Screening-Experiment zur Ermittlung der optimalen Konzentration von Eisen(II)-sulfat für eine spezifische CHO-Zelllinie.
Materialien:
-
CHO-Zelllinie, die einen monoklonalen Antikörper produziert
-
Basales, chemisch definiertes Zellkulturmedium (eisenarm)
-
Eisen(II)-sulfat-Heptahydrat (FeSO₄·7H₂O), zellkulturgeeignet[7][8][9][18]
-
Steriles Wasser für Injektionszwecke (WFI)
-
Schüttelkolben oder 96-Well-Platten
-
Inkubator (37 °C, 5-8% CO₂)
-
Zellzählgerät (z.B. mit Trypanblau-Ausschluss)
-
Analysegerät für mAb-Titer (z.B. HPLC, ELISA)
Vorgehensweise:
-
Stammlösung vorbereiten: Eine 100 mM Stammlösung von Eisen(II)-sulfat-Heptahydrat in sterilem WFI-Wasser herstellen. Die Lösung durch einen 0,22 µm Filter sterilisieren.
-
Testkonzentrationen ansetzen: Das basale Zellkulturmedium mit der Eisen-Stammlösung auf die gewünschten Endkonzentrationen (z.B. 0, 25, 50, 100, 200, 400 µM) supplementieren.
-
Zellen aussäen: Zellen in die vorbereiteten Medien in Schüttelkolben oder 96-Well-Platten mit einer Dichte von 2-3 x 10⁵ Zellen/mL aussäen.[13][19]
-
Kultivierung: Die Zellen über einen Zeitraum von 10-14 Tagen inkubieren. Gegebenenfalls eine Fed-Batch-Strategie anwenden und Nährstoffe wie Glukose und Glutamin nach Bedarf zugeben.[13][15]
-
Probenahme und Analyse: Regelmäßig (z.B. alle 2 Tage) Proben entnehmen, um die Dichte viabler Zellen (VCD) und die Viabilität zu bestimmen. Am Ende der Kultivierung den Überstand zur Bestimmung des mAb-Titers ernten.
-
Datenauswertung: VCD, Viabilität und Titer für jede Eisenkonzentration grafisch darstellen und die optimale Konzentration identifizieren, die die höchste Produktivität bei gleichzeitig hoher Viabilität liefert.
Protokoll 2: Untersuchung von oxidativem Stress
Dieses Protokoll dient der Untersuchung, wie sich unterschiedliche Eisenkonzentrationen auf den oxidativen Stress in den Zellen auswirken.
Materialien:
-
Zellkulturen aus Protokoll 1
-
Assay-Kit zur Detektion mitochondrialer Hydroxylradikale (z.B. auf Fluoreszenzbasis)
-
Fluoreszenzmikroskop oder Plattenlesegerät
Vorgehensweise:
-
Probenvorbereitung: An bestimmten Tagen der Kultivierung (z.B. Tag 3 und 5) Zellen aus den verschiedenen Eisen-Bedingungen entnehmen.[1]
-
Färbung: Die Zellen gemäß den Anweisungen des Assay-Kits mit dem Fluoreszenzfarbstoff für Hydroxylradikale inkubieren.
-
Messung: Die Fluoreszenzintensität mittels Mikroskopie oder in einem Plattenlesegerät quantifizieren.
-
Analyse: Die relative Fluoreszenz als Maß für die ROS-Produktion mit der Eisenkonzentration korrelieren. Dies hilft, eine Balance zwischen Produktivitätssteigerung und Minimierung von oxidativem Stress zu finden.
Visualisierungen
Workflow zur Optimierung der Eisensupplementierung
Abbildung 1: Workflow zur Optimierung der Eisensupplementierung in Säugetierzellkulturen.
Signalweg der Eisenaufnahme und des oxidativen Stresses
Abbildung 2: Vereinfachter Signalweg der Eisenaufnahme und der Entstehung von oxidativem Stress.
Schlussfolgerung und Empfehlungen
Die Supplementierung von Zellkulturmedien mit Eisen, beispielsweise in Form von Eisen(II)-sulfat, ist eine effektive Strategie zur Steigerung der Zelldichte und der Produktivität rekombinanter Proteine in der Säugetierzellkultur.[1][17] Die optimale Konzentration ist jedoch ein Kompromiss zwischen der Deckung des zellulären Bedarfs und der Vermeidung von Toxizität durch oxidativen Stress.[1]
Es wird empfohlen, für jede spezifische Zelllinie und jeden Prozess eine Titrationsstudie durchzuführen, um die optimale Eisenkonzentration zu ermitteln. Die Kombination von Eisen mit Chelatoren wie Citrat kann die Bioverfügbarkeit verbessern und die Toxizität verringern.[13][16] Als Alternative zu Eisensalzen kann auch rekombinantes Transferrin in Betracht gezogen werden, um eine physiologischere und kontrolliertere Eisenabgabe in serumfreien und chemisch definierten Medien zu gewährleisten.[10][20][21][22] Die Überwachung von Produktqualitätsattributen wie Glykosylierung und Aggregation ist bei der Optimierung der Eisenkonzentration von entscheidender Bedeutung.[1][17]
References
- 1. ambic.org [ambic.org]
- 2. Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron(II) sulfate BioReagent, cell culture mammalian, cell culture insect, = 99 7782-63-0 [sigmaaldrich.com]
- 8. Iron(II) sulfate BioReagent, cell culture mammalian, cell culture insect, = 99 7782-63-0 [sigmaaldrich.com]
- 9. 硫酸铁(II) 七水合物 - 铁矾 七水合物, Iron(II) sulfate heptahydrate [sigmaaldrich.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. The effect of iron and transferrin on the response of serum-free cultures of mouse lymphocytes to concanavalin A and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Hybridoma growth and monoclonal antibody production in iron-rich protein-free medium: effect of nutrient concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the limits of conventional small-scale CHO fed-batch for accelerated on demand monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. shop-lolab.de [shop-lolab.de]
- 19. Advancing Cell Culture: Low-Impurity Iron Sources in Cellvento® 4CHO Medium [sigmaaldrich.com]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. invitria.com [invitria.com]
- 22. Evaluation of recombinant human transferrin (DeltaFerrinTM) as an iron chelator in serum-free media for mammalian cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Aktiferrin on Cellular Iron Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the cellular effects of Aktiferrin, an oral antianemic agent. This compound's active components are ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine, which is included to enhance iron absorption.[1][2] Understanding the impact of this formulation on intracellular iron concentration and the regulation of iron homeostasis is critical for research and development. This guide details protocols for quantifying total cellular iron, visualizing iron stores, and analyzing the expression of key iron-regulating proteins.
Introduction to this compound and Cellular Iron Homeostasis
Iron is an essential mineral vital for numerous biological processes, including oxygen transport via hemoglobin, energy metabolism, and DNA synthesis.[3] Cellular iron levels are tightly regulated to ensure sufficiency while preventing the toxicity associated with iron overload.
This compound supplies iron in the readily absorbed ferrous (Fe²⁺) state.[1] The co-formulated DL-serine is proposed to form a chelate complex, potentially improving the stability and absorption of ferrous iron from the gastrointestinal tract.[1][2] Once absorbed, iron enters the cellular labile iron pool. From here, it can be utilized in metabolic processes, incorporated into proteins, or safely sequestered in the iron-storage protein, ferritin. The cell regulates iron uptake and storage primarily through the Iron-Responsive Element (IRE)/Iron-Regulatory Protein (IRP) system, which post-transcriptionally controls the expression of ferritin and Transferrin Receptor 1 (TfR1).
The following sections provide a workflow and detailed protocols to investigate how this compound modulates these processes at a cellular level.
Experimental Workflow
A typical experimental workflow to assess the impact of this compound on cellular iron levels involves cell culture, treatment with the compound, and subsequent analysis using a combination of quantitative and qualitative methods.
Caption: Experimental workflow for assessing the cellular impact of this compound.
Cellular Iron Uptake and Regulation Pathway
This compound provides ferrous iron (Fe²⁺), which can be taken up by cells via the Divalent Metal Transporter 1 (DMT1). This contrasts with the body's primary iron transport mechanism, which involves ferric iron (Fe³⁺) bound to transferrin, taken up via the Transferrin Receptor 1 (TfR1). Increased intracellular iron leads to changes in the expression of key regulatory proteins.
Caption: Simplified pathway of iron uptake from this compound and cellular regulation.
Experimental Protocols
Protocol 1: Quantification of Total Cellular Iron (Ferrozine-Based Colorimetric Assay)
This assay provides a sensitive and reliable method for quantifying total iron in cell lysates.[4] It is based on the principle that iron, released from proteins by an acidic reagent, is reduced to the ferrous (Fe²⁺) state and forms a magenta-colored complex with the chromogen ferrozine. The absorbance of this complex is proportional to the total iron concentration.[5]
Materials:
-
Iron-releasing reagent: Mix equal volumes of 1.4 M HCl and 4.5% (w/v) KMnO₄ in H₂O. Prepare fresh.
-
Iron-detection reagent: 6.5 mM Ferrozine, 1 M ascorbic acid, 2.5 M ammonium (B1175870) acetate.
-
Iron standard: 1 mM FeCl₃ in 10 mM HCl.
-
Cell lysis buffer: 50 mM NaOH.
-
96-well microplate.
-
Microplate reader (560 nm absorbance).
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate and grow to desired confluency.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and freeze the plate at -80°C for at least 1 hour.
-
Thaw the plate and add 200 µL of 50 mM NaOH to each well to lyse the cells.
-
-
Iron Release:
-
Add 200 µL of the iron-releasing reagent to each lysate.
-
Seal the plate and incubate at 60°C for 2 hours.
-
-
Color Development:
-
Cool the plate to room temperature.
-
Add 60 µL of the iron-detection reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Transfer 280 µL from each well to a 96-well microplate.
-
Measure absorbance at 560 nm.
-
-
Quantification:
-
Prepare a standard curve using the FeCl₃ standard (0-30 nmol).
-
Calculate the iron concentration in samples from the standard curve. Normalize data to the protein concentration of parallel wells (determined by a BCA or Bradford assay).
-
Protocol 2: Visualization of Cellular Iron (Perls' Prussian Blue Stain)
Prussian Blue staining is a histochemical method used to detect the presence of ferric (Fe³⁺) iron in fixed cells.[6] The reaction involves treating sections with an acidic solution of potassium ferrocyanide, which reacts with ferric iron to form ferric ferrocyanide, an insoluble, bright blue pigment.[7] This method is excellent for visualizing iron storage in ferritin aggregates (hemosiderin).
Materials:
-
Cell culture plates or slides.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Perls' Solution A: 20% (v/v) Hydrochloric Acid (HCl).
-
Perls' Solution B: 10% (w/v) Potassium Ferrocyanide. Prepare fresh.
-
Working Solution: Mix equal parts of Solution A and Solution B immediately before use.[7]
-
Nuclear Fast Red counterstain.
-
Microscope.
Procedure:
-
Cell Culture and Treatment: Grow and treat cells on glass coverslips in a multi-well plate.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with distilled water.
-
-
Staining:
-
Immerse coverslips in the freshly prepared working solution for 20 minutes at room temperature.[7]
-
Wash thoroughly in three changes of distilled water.
-
-
Counterstaining:
-
Immerse coverslips in Nuclear Fast Red solution for 5 minutes to stain the nuclei pink/red.
-
Rinse twice in distilled water.
-
-
Mounting and Visualization:
-
Dehydrate the cells through a graded series of ethanol (B145695) (e.g., 95%, 100%).
-
Clear with xylene and mount onto microscope slides using a resinous mounting medium.
-
Visualize under a bright-field microscope. Ferric iron deposits will appear as distinct blue puncta.
-
Protocol 3: Analysis of Iron-Related Protein Expression (Western Blot)
Western blotting can be used to quantify changes in the expression of key iron-related proteins. An increase in cellular iron typically leads to increased expression of the storage protein, Ferritin, and decreased expression of the uptake protein, Transferrin Receptor 1 (TfR1).
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
SDS-PAGE gels (e.g., 4-20% gradient gels).
-
PVDF membrane.
-
Primary antibodies: Anti-Ferritin (H-chain), Anti-TfR1, Anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Grow and treat cells in 6-well plates.
-
Wash with ice-cold PBS and lyse cells using RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Crucially: For Ferritin detection, heat samples at 95°C for 5 minutes. For TfR1 and DMT1 detection, do NOT heat the samples, as this can cause aggregation.[8]
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C (e.g., Anti-Ferritin at 1:1000, Anti-TfR1 at 1:1000).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Perform densitometric analysis on the bands using software like ImageJ. Normalize the band intensity of target proteins to the loading control (β-actin).
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Total Cellular Iron Content Data generated using the Ferrozine Assay protocol.
| Treatment Group | Concentration | Total Cellular Iron (nmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | - | Value ± SD | 1.0 |
| This compound | Low Dose (X µM) | Value ± SD | Value |
| This compound | Mid Dose (Y µM) | Value ± SD | Value |
| This compound | High Dose (Z µM) | Value ± SD | Value |
Table 2: Effect of this compound on Iron-Related Protein Expression Data generated from Western Blot densitometry.
| Treatment Group | Concentration | Normalized Ferritin Expression (Fold Change) | Normalized TfR1 Expression (Fold Change) |
| Vehicle Control | - | 1.0 ± SD | 1.0 ± SD |
| This compound | Low Dose (X µM) | Value ± SD | Value ± SD |
| This compound | Mid Dose (Y µM) | Value ± SD | Value ± SD |
| This compound | High Dose (Z µM) | Value ± SD | Value ± SD |
Alternative and Advanced Methods
For higher sensitivity and elemental specificity, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be employed. This technique can accurately measure total iron concentrations in cell lysates down to very low levels and is considered a gold standard for elemental analysis.[9][10] Furthermore, fluorogenic probes like FerroOrange or Calcein-AM can be used with flow cytometry or fluorescence microscopy to specifically measure the labile Fe²⁺ pool within living cells, providing dynamic information on iron availability.[3][11]
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 8. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 9. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepolska.pl [pepolska.pl]
- 11. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Aktiferrin in Animal Models of Iron Deficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Aktiferrin (iron-protein succinylate) in preclinical animal models of iron deficiency anemia (IDA). The following sections detail the protocols for inducing iron deficiency, the administration of this compound, and the expected outcomes based on recent studies.
Introduction
Iron deficiency is a global health issue, and animal models are crucial for developing and evaluating new iron supplementation therapies. This compound, an iron-protein succinylate complex, is designed for the oral treatment of iron deficiency. Its key characteristic is that the iron is bound to a protein matrix at acidic pH, such as in the stomach, which is thought to reduce gastrointestinal side effects. The iron is then released in the neutral to alkaline environment of the duodenum for absorption.[1][2]
Pharmacological studies in anemic rats have demonstrated that this compound is nearly as effective as ferrous sulfate (B86663) in treating iron deficiency anemia.[3] This document outlines the established protocols for inducing IDA in rodent models and presents quantitative data from studies evaluating the efficacy of this compound in restoring hematological and biochemical parameters.
Experimental Protocols
Induction of Iron Deficiency Anemia (IDA) in Rodent Models
A common and effective method to induce IDA in rats and mice is through a low-iron diet.[1][4]
Materials:
-
Weanling rats or mice
-
Standard rodent chow
-
Specially formulated low-iron diet (e.g., containing <5 ppm iron)
-
Metabolic cages for sample collection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Hematology analyzer
Protocol:
-
House weanling rodents and provide them with a standard diet and water ad libitum for an acclimatization period of at least one week.
-
After acclimatization, switch the animals to a low-iron diet.[1] The duration of the diet can vary, but typically ranges from 4 to 8 weeks to induce a significant state of anemia.[1][4]
-
Monitor the animals' health and body weight regularly throughout the study.
-
At predetermined intervals (e.g., weekly), collect a small blood sample from the tail vein or saphenous vein to monitor hematological parameters.
-
Anemia is typically confirmed when hemoglobin (Hb) levels drop significantly, for instance, below 9 g/dL.[4] In some studies, treatment is initiated when Hb levels are as low as approximately 4.6 g/dL.[5]
-
Once the desired level of anemia is achieved, randomize the animals into control and treatment groups.
Administration of this compound (Iron-Protein Succinylate)
Oral gavage is the standard method for precise oral administration of therapeutic compounds in rodents.[3][6]
Materials:
-
This compound (iron-protein succinylate)
-
Vehicle for suspension (e.g., sterile water, saline)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats)[6]
-
Syringes
-
Animal scale
Protocol:
-
Prepare the this compound suspension in the chosen vehicle to the desired concentration. For example, a final concentration of 2.67 mg/mL of elemental iron has been used.[1]
-
Weigh each animal to calculate the precise dose to be administered. Human-to-rat dose conversions have been established, with human equivalent daily doses of 80 mg and 200 mg of elemental iron corresponding to 7.1 mg/kg and 17.7 mg/kg in rats, respectively.[1]
-
Gently restrain the animal. For a rat, hold it near the thoracic region while supporting its lower body.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate into the esophagus. The animal may exhibit a swallowing reflex.[6]
-
Administer the this compound suspension slowly and smoothly.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.[6]
-
This procedure is typically performed daily for the duration of the treatment period (e.g., 15 days).[1]
Assessment of Efficacy
The therapeutic efficacy of this compound is evaluated by measuring the recovery of key hematological and biochemical markers of iron status.
Sample Collection:
-
Blood samples can be collected at baseline (pre-treatment) and at various time points during and after the treatment period.
-
At the end of the study, animals are euthanized, and terminal blood samples and organs (liver, spleen) can be collected for further analysis.
Parameters to Measure:
-
Hematological Parameters: Hemoglobin (Hb), Hematocrit (HCT), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).[7]
-
Biochemical Parameters: Serum Iron (SI), Serum Ferritin (SF), Total Iron Binding Capacity (TIBC), and Transferrin Saturation (TS).[7]
-
Hepcidin (B1576463) Levels: Serum hepcidin can be measured to assess its role in iron regulation during treatment.[1]
-
Organ Iron Content: Iron levels in the liver and spleen can be quantified to evaluate the repletion of iron stores.[7]
Data Presentation
The following tables summarize the quantitative data from a key study comparing the efficacy of iron-protein succinylate (IPS) and ferrous sulfate (FeSO4) in a rat model of diet-induced iron deficiency anemia. The treatment was administered daily for 14 days.[1]
Table 1: Hematological Parameters After 14 Days of Treatment
| Treatment Group | Hemoglobin (g/dL) | Hematocrit (%) | Erythrocytes (10^6/µL) |
| Anemic - Vehicle | 4.6 ± 0.3 | 20.1 ± 1.2 | 3.5 ± 0.2 |
| IPS (7.1 mg/kg) | 13.5 ± 0.5 | 45.2 ± 1.5 | 7.8 ± 0.3 |
| IPS (17.7 mg/kg) | 13.8 ± 0.4 | 46.1 ± 1.3 | 8.0 ± 0.2 |
| FeSO4 (7.1 mg/kg) | 13.9 ± 0.6 | 46.5 ± 1.8 | 8.1 ± 0.3 |
| FeSO4 (17.7 mg/kg) | 14.1 ± 0.5 | 47.0 ± 1.6 | 8.2 ± 0.3 |
| Control (Normal Diet) | 14.5 ± 0.3 | 48.2 ± 1.0 | 8.5 ± 0.2 |
Data are presented as mean ± SEM. Both iron supplements restored physiological levels after 14 days of treatment.[5]
Table 2: Biochemical Parameters After 14 Days of Treatment
| Treatment Group | Free Iron (µg/dL) | Transferrin (mg/dL) |
| Anemic - Vehicle | 35 ± 5 | 850 ± 50 |
| IPS (7.1 mg/kg) | 155 ± 10 | 450 ± 30 |
| IPS (17.7 mg/kg) | 160 ± 12 | 440 ± 25 |
| FeSO4 (7.1 mg/kg) | 165 ± 15 | 430 ± 20 |
| FeSO4 (17.7 mg/kg) | 170 ± 18 | 420 ± 20 |
| Control (Normal Diet) | 160 ± 8 | 445 ± 15 |
Data are presented as mean ± SEM. Both iron supplements were effective in restoring free iron and transferrin levels.[1]
A comparative study in IDA rats showed that after 10 days of treatment with 15 mg Fe/kg/day, iron protein succinylate (IPS) significantly improved hematological and biochemical parameters compared to untreated IDA rats.[7] For instance, hemoglobin increased 2.12-fold, serum ferritin increased 1.94-fold, and serum iron increased 9.67-fold.[7]
Visualizations
Caption: Experimental workflow for evaluating this compound in IDA models.
Caption: Simplified iron absorption pathway and the role of this compound.
References
- 1. Iron Protein Succinylate in the Management of Iron Deficiency Anemia: A Comparative Study with Ferrous Sulphate at Low and High Therapeutic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of anti-anaemic effects of iron protein succinylate (ITF 282) and ferrous sulfate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. mdpi.com [mdpi.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Efficacy of polysaccharide iron complex in IDA rats: A comparative study with iron protein succinylate and ferrous succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Long-Term Stability of Aktiferrin (Ferrous Sulfate) in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential micronutrient for the proliferation and metabolism of mammalian cells in culture, playing a critical role in processes such as cellular respiration and DNA synthesis.[1][2] Aktiferrin, a brand of ferrous sulfate (B86663), is a commonly used iron supplement in cell culture media. However, the ferrous (Fe2+) state of iron is inherently unstable in typical cell culture conditions and is prone to oxidation into the ferric (Fe3+) state.[1] Ferric iron is significantly less soluble at physiological pH and can precipitate out of solution, reducing the bioavailability of iron to the cells.[1] Furthermore, the redox cycling between ferrous and ferric iron can generate reactive oxygen species (ROS) through Fenton reactions, leading to oxidative stress and potential cellular damage.[1][3]
These application notes provide a framework for researchers to assess the long-term stability of this compound (ferrous sulfate) in their specific cell culture media and storage conditions. The provided protocols will enable the generation of quantitative data to ensure optimal and consistent iron supplementation for robust and reproducible cell culture outcomes.
Factors Influencing this compound (Ferrous Sulfate) Stability
The stability of ferrous sulfate in cell culture media is a complex issue influenced by several factors:
-
pH: The oxidation of Fe2+ to Fe3+ is highly pH-dependent. At the physiological pH of most cell culture media (pH 7.2-7.4), the rate of oxidation is significantly accelerated.
-
Oxygen: The presence of dissolved oxygen is a primary driver of ferrous iron oxidation. Standard cell culture incubators with atmospheric oxygen levels provide an environment conducive to this process.
-
Temperature: Higher temperatures, such as those used for cell incubation (37°C), will increase the rate of chemical reactions, including the oxidation of ferrous iron. Storage at lower temperatures (2-8°C) is generally recommended to slow down degradation.[4]
-
Media Components: Various components within the cell culture media can interact with iron. Reducing agents may help maintain iron in its ferrous state, while other components might chelate or react with iron, affecting its stability and bioavailability.[1]
-
Light Exposure: Exposure to light can also contribute to the degradation of media components and potentially influence the redox state of iron. Therefore, storing media in the dark is a standard practice.
Quantitative Data on Ferrous Sulfate Stability
While the instability of ferrous sulfate in solution is well-documented, specific quantitative data on its long-term stability in various commercially available cell culture media is not extensively published. The rate of oxidation is highly dependent on the specific formulation of the medium and the storage conditions. Therefore, it is recommended that researchers empirically determine the stability of this compound in their particular system using the protocols outlined in this document.
The following tables are templates for presenting the quantitative data that can be generated using the provided protocols.
Table 1: Stability of Ferrous Sulfate in DMEM at Different Storage Temperatures
| Time (Days) | Ferrous Iron (Fe2+) Concentration (µM) at 4°C | Ferrous Iron (Fe2+) Concentration (µM) at 25°C (Room Temp) | Ferrous Iron (Fe2+) Concentration (µM) at 37°C |
| 0 | |||
| 1 | |||
| 3 | |||
| 7 | |||
| 14 | |||
| 21 | |||
| 28 |
Table 2: Stability of Ferrous Sulfate in RPMI-1640 at Different Storage Temperatures
| Time (Days) | Ferrous Iron (Fe2+) Concentration (µM) at 4°C | Ferrous Iron (Fe2+) Concentration (µM) at 25°C (Room Temp) | Ferrous Iron (Fe2+) Concentration (µM) at 37°C |
| 0 | |||
| 1 | |||
| 3 | |||
| 7 | |||
| 14 | |||
| 21 | |||
| 28 |
Experimental Protocols
Protocol for Preparing this compound-Supplemented Cell Culture Media
This protocol describes the preparation of cell culture media supplemented with a stock solution of this compound (ferrous sulfate).
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound (or laboratory-grade ferrous sulfate heptahydrate)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Pipettes and sterile tips
Procedure:
-
Prepare a 100 mM Ferrous Sulfate Stock Solution:
-
Weigh out 278 mg of ferrous sulfate heptahydrate (MW = 278.01 g/mol ).
-
Dissolve in 10 mL of sterile, deionized water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile 15 mL conical tube.
-
This stock solution should be prepared fresh for each use to minimize oxidation.
-
-
Supplement the Cell Culture Medium:
-
Warm the basal cell culture medium to room temperature.
-
To achieve a final concentration of 100 µM ferrous sulfate, add 100 µL of the 100 mM stock solution to 100 mL of the basal medium.
-
Gently mix the supplemented medium by inverting the container several times. Avoid vigorous shaking to minimize oxygenation.
-
-
Storage:
-
Store the supplemented medium in sterile, light-protected containers at the desired temperature (e.g., 4°C, 25°C, or 37°C) for the duration of the stability study.
-
Protocol for Quantifying Ferrous Iron (Fe2+) using the Ferrozine (B1204870) Assay
This colorimetric assay is a reliable method for the specific quantification of ferrous iron in aqueous solutions.[5]
Materials:
-
Ferrozine solution (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate)
-
HEPES buffer (1 M, pH 7.0)
-
Hydroxylamine (B1172632) hydrochloride (for total iron measurement)
-
Ferrous sulfate heptahydrate (for standard curve)
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of Reagents:
-
Ferrozine Reagent: Dissolve 50 mg of ferrozine in 10 mL of 1 M HEPES buffer.
-
Hydroxylamine Solution (for total iron): Prepare a 1 M solution of hydroxylamine hydrochloride in deionized water.
-
-
Preparation of Ferrous Iron Standards:
-
Prepare a 1 mM ferrous sulfate solution in deionized water.
-
Create a series of standards by diluting the 1 mM solution to concentrations ranging from 0 µM to 200 µM.
-
-
Measurement of Ferrous Iron (Fe2+):
-
At each time point of the stability study, take a 100 µL aliquot of the this compound-supplemented medium.
-
Add 100 µL of the sample or standard to a well of the 96-well plate.
-
Add 10 µL of the ferrozine reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Measurement of Total Iron (Fe2+ + Fe3+):
-
To a separate 100 µL aliquot of the sample, add 10 µL of the 1 M hydroxylamine solution to reduce all ferric iron to ferrous iron.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the ferrozine reagent and proceed as described in step 3.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ferrous iron in the samples using the standard curve.
-
The concentration of ferric iron can be calculated by subtracting the ferrous iron concentration from the total iron concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the long-term stability of this compound in cell culture media.
References
Application Notes and Protocols: The Role of Lactoferrin in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to iron dyshomeostasis, oxidative stress, and neuroinflammation as key contributors to the pathology of these devastating conditions. Lactoferrin, a multifunctional iron-binding glycoprotein (B1211001), has emerged as a promising therapeutic agent due to its neuroprotective properties. This document provides detailed application notes and protocols for studying the effects of lactoferrin in the context of neurodegenerative disease research. While the term "Aktiferrin" may be used colloquially or as a brand name, the scientific literature predominantly refers to the active molecule, lactoferrin.
Lactoferrin's neuroprotective effects are attributed to several mechanisms, including its ability to chelate iron, thereby reducing iron-induced oxidative stress.[1][2] It also exhibits anti-inflammatory properties and can modulate key signaling pathways involved in cell survival and apoptosis, such as the Akt/PTEN pathway.[3][4] Furthermore, lactoferrin can cross the blood-brain barrier, making it an attractive candidate for central nervous system therapies.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and pilot clinical studies investigating the effects of lactoferrin in neurodegenerative disease models.
Table 1: Effects of Lactoferrin on Biochemical Markers in a Pilot Study of Alzheimer's Disease Patients [3]
| Parameter | Baseline (AD Patients) | After 3 Months of Lactoferrin Administration | Healthy Controls |
| Cognitive Function (MMSE Score) | Decreased | Significantly Improved | Normal |
| Serum Acetylcholine (ACh) | Decreased | Significantly Improved | Normal |
| Serum Serotonin (5-HT) | Decreased | Significantly Improved | Normal |
| Serum Amyloid β (Aβ)42 | Elevated | Significantly Reduced | Normal |
| Serum p-tau | Elevated | Significantly Reduced | Normal |
| Serum IL-6 | Elevated | Significantly Reduced | Normal |
| Peripheral Blood Lymphocyte p-Akt | Decreased | Significantly Improved | Normal |
| Peripheral Blood Lymphocyte PTEN | Increased | Significantly Reduced | Normal |
Table 2: Neuroprotective Effects of Lactoferrin in a MPTP-Induced Mouse Model of Parkinson's Disease [5]
| Parameter | MPTP-Treated Mice | MPTP + Lactoferrin Treated Mice | Control Mice |
| Motor Function | Impaired | Substantially Ameliorated | Normal |
| Dopaminergic Neuron Apoptosis | Increased | Alleviated | Minimal |
| Neuroinflammation | Increased | Alleviated | Minimal |
| Iron Accumulation | Excessive | Suppressed | Normal |
| Divalent Metal Transporter 1 (DMT1) Expression | Upregulated | Suppressed | Normal |
| Transferrin Receptor (TfR) Expression | Upregulated | Suppressed | Normal |
| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Upregulated | Normal |
| Phosphorylation of ERK and CREB | Decreased | Activated | Normal |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Neuronal Cell Lines
Objective: To assess the protective effects of lactoferrin against a neurotoxin in a neuronal cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y for dopaminergic neuron models, PC12 for general neuronal studies)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Neurotoxin (e.g., MPP+ for Parkinson's models, Aβ oligomers for Alzheimer's models)
-
Apo-lactoferrin (iron-free) and Holo-lactoferrin (iron-saturated)
-
Reagents for cell viability (e.g., MTT, LDH assay kits)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
-
Reagents for assessing mitochondrial membrane potential (e.g., JC-1)
-
Antibodies for Western blotting (e.g., anti-Bcl-2, anti-p-Akt, anti-PTEN)
Procedure:
-
Cell Culture: Plate neuronal cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.
-
Lactoferrin Pre-treatment: Pre-treat the cells with varying concentrations of apo-lactoferrin or holo-lactoferrin (e.g., 50, 100, 200 ng/mL) for 4-24 hours.[6]
-
Neurotoxin Exposure: Induce neurotoxicity by adding the chosen neurotoxin (e.g., 100 µM MPP+ for 24 hours) to the culture medium.[6]
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell survival.
-
ROS Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Mitochondrial Health: Assess the mitochondrial membrane potential using a fluorescent probe like JC-1.
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the expression levels of key proteins in apoptotic and survival pathways (e.g., Bcl-2, p-Akt, PTEN).[6]
-
Protocol 2: Evaluation of Lactoferrin in a MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To investigate the in vivo efficacy of lactoferrin in protecting against dopaminergic neurodegeneration and motor deficits.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Lactoferrin
-
Apparatus for behavioral testing (e.g., rotarod, open-field arena)
-
Reagents and antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase [TH])
-
Equipment for tissue homogenization and biochemical assays (e.g., ELISA for BDNF, iron assays)
Procedure:
-
Animal Groups: Divide mice into control, MPTP-only, and MPTP + lactoferrin treatment groups.
-
MPTP Administration: Induce Parkinson's-like pathology by administering MPTP (e.g., 30 mg/kg, intraperitoneally, once daily for 5 consecutive days).
-
Lactoferrin Treatment: Administer lactoferrin (e.g., via oral gavage) either prior to, during, or after MPTP administration to assess its prophylactic or therapeutic effects.[5]
-
Behavioral Analysis: Conduct behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity at specified time points after MPTP administration.
-
Immunohistochemistry: At the end of the experiment, perfuse the animals and collect the brains. Section the brains and perform immunohistochemistry for TH to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of iron, expression of iron-regulating proteins (DMT1, TfR), levels of neurotrophic factors (BDNF), and activation of signaling pathways (p-ERK, p-CREB) via ELISA or Western blotting.[5]
Protocol 3: Assessing Blood-Brain Barrier Penetration of Lactoferrin
Objective: To determine the ability of lactoferrin to cross the blood-brain barrier.
Materials:
-
Labeled lactoferrin (e.g., fluorescently tagged or radiolabeled)
-
In vitro BBB model (e.g., co-culture of brain endothelial cells, pericytes, and astrocytes) or in vivo animal model
-
Confocal microscope or scintillation counter
Procedure (In Vitro):
-
Establish an in vitro BBB model on a transwell insert.
-
Add labeled lactoferrin to the apical (blood) side of the transwell.
-
At various time points, collect samples from the basolateral (brain) side.
-
Quantify the amount of labeled lactoferrin that has crossed the barrier using a fluorometer or scintillation counter.
Procedure (In Vivo):
-
Administer labeled lactoferrin to an animal (e.g., via intravenous injection).
-
At different time points, collect blood and brain tissue.
-
Perfuse the brain to remove any lactoferrin remaining in the vasculature.
-
Homogenize the brain tissue and quantify the amount of labeled lactoferrin present.
Conclusion
The study of lactoferrin in neurodegenerative diseases is a rapidly evolving field. The protocols outlined above provide a framework for researchers to investigate its mechanisms of action and therapeutic potential. By utilizing these standardized methods, the scientific community can build a more comprehensive understanding of how this promising iron-binding glycoprotein may be harnessed to combat neurodegeneration. Further research, including larger and longer-term clinical trials, is necessary to fully elucidate the clinical utility of lactoferrin for patients with neurodegenerative diseases.
References
- 1. Lactoferrin as a Candidate Multifunctional Therapeutic in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Lactoferrin and Central Nervous System Diseases [mdpi.com]
- 3. A pilot study on the effect of lactoferrin on Alzheimer's disease pathological sequelae: Impact of the p-Akt/PTEN pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactoferrin ameliorates dopaminergic neurodegeneration and motor deficits in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect of lactoferrin on ventral mesencephalon neurons against MPP+ is not connected with its iron binding ability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aktiferrin in Hematological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Aktiferrin, a formulation containing ferrous sulfate (B86663) and DL-serine, in hematological research. The inclusion of the amino acid DL-serine is intended to enhance the absorption and bioavailability of iron, a critical component for erythropoiesis and overall hematological health.[1] This document outlines the scientific basis for its application, presents relevant quantitative data, and provides detailed protocols for in vitro studies investigating its effects on cellular iron metabolism and erythroid differentiation.
Introduction to this compound and its Mechanism of Action
This compound is an oral iron supplement containing ferrous sulfate (Fe²⁺) and the amino acid DL-serine.[1] Ferrous iron is a readily absorbed form of iron essential for the synthesis of hemoglobin, the oxygen-carrying protein in red blood cells.[1] Iron is also a crucial component of myoglobin (B1173299) and various enzymes involved in metabolic processes.[1]
The distinguishing feature of this compound is the inclusion of DL-serine, which is proposed to enhance iron absorption from the gastrointestinal tract.[1] Research has shown that certain amino acids can significantly increase the extent of iron absorption. A study in rats demonstrated that serine, when administered with an iron solution, led to a statistically significant increase in iron absorption compared to a control solution of iron alone.[1] While the precise mechanism is not fully elucidated, it is hypothesized that amino acids may form soluble chelates with iron, maintaining its availability for transport across the intestinal epithelium.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the application of iron and amino acids in hematological research.
Table 1: Effect of Serine on Iron Absorption in an Animal Model
| Compound Administered | Relative Iron Absorption (Mean ± SEM) | Statistical Significance (p-value vs. Iron Control) |
| Iron Control Solution | 1.00 ± 0.12 | - |
| Iron + Serine | 1.54 ± 0.18 | < 0.05 |
| Iron + Asparagine | 2.12 ± 0.25 | < 0.001 |
| Iron + Glycine | 2.05 ± 0.22 | < 0.001 |
| Iron + Ascorbic Acid | 1.60 ± 0.19 | < 0.05 |
Data adapted from Christensen et al., 1984. The study was conducted in rats, and absorption was measured by the area under the concentration of iron-59 in the blood-time curve.[1]
Table 2: Typical Concentration Ranges for In Vitro Hematological Assays
| Assay | Cell Line | Compound | Typical Concentration Range | Incubation Time |
| Erythroid Differentiation | K562 | Ferrous Sulfate | 25 - 100 µM | 48 - 96 hours |
| K562 | Hemin (Inducer) | 20 - 50 µM | 48 - 96 hours | |
| Cellular Iron Uptake | Caco-2 | Ferrous Sulfate | 10 - 100 µM | 1 - 24 hours |
| HeLa | Transferrin-Alexa Fluor | 50 µg/mL | 0 - 10 minutes | |
| Ferritin Induction | Caco-2 | Ferrous Sulfate | 20 - 100 µM | 24 hours |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of iron supplements like this compound on hematological parameters in vitro.
Protocol for In Vitro Erythroid Differentiation of K562 Cells
This protocol describes the induction of erythroid differentiation in the K562 human erythroleukemia cell line, a common model to study erythropoiesis.
Materials:
-
K562 cells
-
RPMI-1640 medium with L-Glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ferrous sulfate (or this compound solution, filter-sterilized)
-
Hemin (positive control for induction)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Benzidine (B372746) solution for hemoglobin staining
-
Flow cytometer
-
Antibodies for erythroid markers (e.g., anti-Glycophorin A (CD235a), anti-Transferrin Receptor (CD71))
Procedure:
-
Cell Culture Maintenance: Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seeding for Experiment: Seed K562 cells at a density of 1 x 10⁵ cells/mL in fresh culture medium.
-
Treatment: Add ferrous sulfate (or the experimental compound) to the desired final concentrations (e.g., 25, 50, 100 µM). Include a positive control (e.g., 40 µM Hemin) and an untreated negative control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Assessment of Differentiation:
-
Hemoglobinization (Benzidine Staining):
-
Pellet approximately 1 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 10 µL of benzidine solution and incubate for 5-10 minutes at room temperature.
-
Count the percentage of blue-stained (hemoglobin-positive) cells using a hemocytometer.
-
-
Erythroid Marker Expression (Flow Cytometry):
-
Harvest cells and wash with ice-cold PBS.
-
Stain with fluorescently labeled antibodies against CD235a and CD71 according to the manufacturer's protocol.
-
Analyze the percentage of positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Protocol for Cellular Iron Uptake Assay (Ferritin Induction Method)
This protocol uses the Caco-2 human colon adenocarcinoma cell line, a model for the intestinal epithelium, to assess iron absorption by measuring the induction of the iron storage protein, ferritin.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Transwell inserts (0.4 µm pore size)
-
Ferrous sulfate (or this compound solution, filter-sterilized)
-
Cell lysis buffer
-
Human Ferritin ELISA kit
-
BCA or Bradford protein assay kit
-
Microplate reader
Procedure:
-
Caco-2 Cell Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at a high density.
-
Culture for 21 days in DMEM with 10% FBS, NEAA, and Penicillin-Streptomycin to allow for differentiation into a polarized monolayer.
-
-
Iron Treatment:
-
Wash the differentiated Caco-2 monolayers gently with pre-warmed PBS.
-
Add the iron-containing treatment medium (e.g., serum-free DMEM with varying concentrations of ferrous sulfate/Aktiferrin) to the apical side of the Transwell.
-
Incubate for 24 hours at 37°C.
-
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to the cells and incubate on ice as per the manufacturer's instructions.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Quantification of Ferritin and Total Protein:
-
Measure the total protein concentration of the cell lysate using a BCA or Bradford assay.
-
Quantify the ferritin concentration in the lysate using a human ferritin ELISA kit, following the manufacturer's protocol.
-
Normalize the ferritin concentration to the total protein concentration (e.g., ng ferritin / mg total protein).
-
Protocol for Hemoglobin Content Measurement in Cultured Cells
This protocol provides a simple colorimetric method for quantifying hemoglobin in cell lysates.
Materials:
-
Erythroid cells (e.g., from differentiation protocol 3.1)
-
Drabkin's reagent
-
Cell lysis buffer (non-denaturing)
-
Hemoglobin standard
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Lysis:
-
Harvest a known number of cells (e.g., 1 x 10⁶).
-
Wash the cells with PBS and pellet by centrifugation.
-
Resuspend the cell pellet in a known volume of cell lysis buffer and incubate on ice.
-
Centrifuge to remove cell debris and collect the supernatant (hemolysate).
-
-
Hemoglobin Measurement:
-
Prepare a standard curve using the hemoglobin standard.
-
In a microplate or cuvette, mix a small volume of the hemolysate with Drabkin's reagent according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for the conversion of hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm.
-
Calculate the hemoglobin concentration in the samples using the standard curve. The results can be expressed as pg of hemoglobin per cell.
-
Visualizations: Diagrams of Workflows and Pathways
Caption: Experimental workflow for assessing this compound's effect on erythropoiesis.
Caption: Proposed mechanism of enhanced iron absorption with DL-serine.
References
Application Notes and Protocols: Measuring the Effects of Aktiferrin on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of pathologies. Key indicators of mitochondrial health include respiratory efficiency, membrane potential (ΔΨm), and the management of reactive oxygen species (ROS).
Aktiferrin is a compound containing ferrous sulfate (B86663) (a source of iron) and the amino acid DL-serine.[1][2] Iron is an indispensable element for mitochondrial function, serving as a critical cofactor for the electron transport chain (ETC) complexes and enzymes involved in heme and iron-sulfur cluster synthesis.[3][4][5] Both iron deficiency and excess can disrupt mitochondrial activity and lead to oxidative stress.[6][7] The amino acid serine also plays a significant role in mitochondrial metabolism, with its availability influencing mitochondrial dynamics, respiration, and redox balance.[8][9][10]
Given the integral roles of both iron and serine in mitochondrial biology, it is crucial to have robust methods to evaluate the effects of this compound. These application notes provide detailed protocols for three key assays to measure the impact of this compound on mitochondrial function: the Seahorse XF Cell Mito Stress Test for respiration, TMRM assay for membrane potential, and MitoSOX Red assay for mitochondrial-specific superoxide (B77818) production.
Signaling Pathways: Iron and Serine in Mitochondrial Metabolism
Iron and serine, the components of this compound, are utilized by mitochondria through distinct but interconnected pathways. Iron is essential for the assembly and function of the electron transport chain complexes, which are the primary sites of cellular respiration. Serine contributes to various metabolic processes, including the one-carbon metabolism that supports nucleotide synthesis and redox balance, which are vital for mitochondrial health.[11]
Caption: Role of this compound's components in mitochondrial pathways.
Measuring Mitochondrial Respiration
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.[12] This assay provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[13][14]
Experimental Workflow: Seahorse XF Cell Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol: Seahorse XF Cell Mito Stress Test
This protocol is adapted for a Seahorse XFe96 analyzer.[14][15]
Materials:
-
Seahorse XFe96 Cell Culture Microplate
-
Seahorse XFe96 Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
This compound stock solution
-
Mitochondrial Stress Test Compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XFe96 cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a standard CO2 incubator at 37°C.
-
-
Day 2: this compound Treatment and Cartridge Hydration
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include appropriate controls, such as an iron-deficient medium group if applicable. Incubate for the desired treatment period (e.g., 24 hours).
-
Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of a utility plate. Place the sensor cartridge on top and incubate overnight in a non-CO2 incubator at 37°C.
-
-
Day 3: Assay
-
Medium Exchange: Prepare Seahorse XF Assay Medium by supplementing XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Remove culture plates from the incubator. Gently wash cells by removing half the media and replacing it with 180 µL of pre-warmed XF Assay Medium. Repeat. The final volume should be 180 µL/well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load Injector Ports: Load the hydrated sensor cartridge with 20 µL of Oligomycin (Port A), 22 µL of FCCP (Port B), and 25 µL of Rotenone/Antimycin A (Port C) at pre-optimized concentrations.
-
Run Assay: Place the utility plate with the calibrant and sensor cartridge into the Seahorse XF Analyzer for calibration. Once calibrated, replace the utility plate with your cell culture plate and start the assay.
-
Data Analysis: Use the Seahorse Wave software to calculate the key parameters of mitochondrial respiration. Normalize data to cell number or protein concentration.
-
Data Presentation: Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Control | 125.3 ± 8.2 | 90.1 ± 6.5 | 250.7 ± 15.6 | 100.1 ± 9.8 |
| Iron-Deficient | 70.6 ± 5.9 | 45.3 ± 4.1 | 110.2 ± 9.8 | 56.4 ± 7.2 |
| This compound (10 µM) | 115.8 ± 7.5 | 85.4 ± 5.9 | 235.1 ± 14.3 | 94.9 ± 8.7 |
| This compound (50 µM) | 130.1 ± 9.1 | 92.6 ± 6.8 | 255.4 ± 16.1 | 103.2 ± 10.1 |
Data are represented as mean ± SD and are hypothetical.
Measuring Mitochondrial Membrane Potential (ΔΨm)
Mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the electron transport chain.[16] Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[17][18] A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Experimental Workflow: TMRM Assay
Caption: Workflow for mitochondrial membrane potential assay using TMRM.
Protocol: TMRM Staining for Fluorescence Microscopy
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
FCCP (optional positive control for depolarization)
-
Fluorescence microscope with appropriate filters (Ex/Em ~548/575 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat cells with this compound and controls for the desired duration.
-
-
TMRM Staining:
-
Prepare a fresh TMRM working solution by diluting the stock solution to a final concentration of 20-200 nM in pre-warmed, serum-free medium.[18][19] The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the TMRM working solution to the cells.
-
Incubate for 15-45 minutes at 37°C, protected from light.[18]
-
(Optional) For a positive control, add FCCP (e.g., 5-10 µM) to a separate sample of cells during the last 10-15 minutes of incubation to induce depolarization.[18]
-
-
Imaging:
-
Aspirate the TMRM working solution and wash the cells twice with pre-warmed PBS or imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image immediately using a fluorescence microscope. Quantify the mean fluorescence intensity per cell using image analysis software.
-
Data Presentation: Mitochondrial Membrane Potential
| Treatment Group | Mean TMRM Fluorescence Intensity (A.U.) |
| Control | 875.4 ± 55.1 |
| Iron-Deficient | 410.9 ± 38.7 |
| This compound (10 µM) | 798.2 ± 61.3 |
| This compound (50 µM) | 882.5 ± 59.8 |
| FCCP Control | 150.3 ± 20.5 |
Data are represented as mean ± SD and are hypothetical. A.U. = Arbitrary Units.
Measuring Mitochondrial Reactive Oxygen Species (ROS)
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide, a primary ROS, within the mitochondria of live cells.[20][21] An excess of iron can catalyze the formation of ROS via the Fenton reaction, making this a critical measurement for assessing potential toxicity.
Experimental Workflow: MitoSOX Red Assay
Caption: Workflow for mitochondrial superoxide detection using MitoSOX Red.
Protocol: MitoSOX Red Staining for Flow Cytometry
Materials:
-
Cells grown in suspension or adherent cells to be harvested
-
This compound stock solution
-
MitoSOX Red reagent (stock solution in DMSO, e.g., 5 mM)[21]
-
HBSS with Ca²⁺ and Mg²⁺
-
Antimycin A (optional positive control)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and controls as required.
-
-
Cell Preparation:
-
Harvest cells (trypsinize if adherent) and wash with PBS.
-
Resuspend the cell pellet in a suitable buffer and adjust the density to approximately 1 x 10⁶ cells/mL.[20]
-
-
MitoSOX Red Staining:
-
Prepare a fresh MitoSOX Red working solution by diluting the stock to a final concentration of 1-5 µM in pre-warmed HBSS.[20][22] The optimal concentration should be determined empirically.
-
Add the working solution to the cell suspension.
-
Incubate for 10-30 minutes at 37°C, protected from light.[20]
-
(Optional) For a positive control, treat a separate sample of cells with a known inducer of mitochondrial ROS, such as Antimycin A.
-
-
Flow Cytometry Analysis:
-
Wash the cells three times with warm buffer by centrifugation to remove excess probe.
-
Resuspend the final cell pellet in fresh buffer.
-
Analyze immediately on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE channel, Ex/Em ~510/580 nm).[20]
-
Data Presentation: Mitochondrial Superoxide Levels
| Treatment Group | Mean MitoSOX Red Fluorescence Intensity (A.U.) |
| Control | 350.6 ± 25.4 |
| Iron-Deficient | 455.1 ± 31.8 |
| This compound (10 µM) | 360.2 ± 28.1 |
| This compound (50 µM) | 385.9 ± 30.5 |
| Iron Overload Control | 980.7 ± 75.2 |
Data are represented as mean ± SD and are hypothetical. A.U. = Arbitrary Units.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. The role of iron in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondria and Iron: Current Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mitochondrial Iron Metabolism: The Crucial Actors in Diseases [mdpi.com]
- 8. Serine Availability Influences Mitochondrial Dynamics and Function through Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. De novo serine biosynthesis is protective in mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serine Availability Influences Mitochondrial Dynamics and Function through Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Oxidative Stress: Mitochondrial Function Using the Seahorse System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 17. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. TMRM Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. apexbt.com [apexbt.com]
- 22. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Studies of Aktiferrin and its Components in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing and conducting in vitro studies to investigate the effects of Aktiferrin, a formulation of ferrous sulfate (B86663) and serine, in combination with other compounds. While direct in vitro research on the this compound combination is limited in publicly available literature, this document extrapolates from studies on its primary component, ferrous sulfate, to propose detailed experimental protocols and conceptual signaling pathways.
Introduction
This compound is an iron supplement containing ferrous sulfate and the amino acid serine. In vitro studies are crucial for elucidating the cellular and molecular mechanisms of iron compounds and their potential interactions with other therapeutic agents. Understanding these interactions is vital for developing novel combination therapies, assessing potential toxicities, and identifying synergistic or antagonistic effects. This document outlines protocols for assessing cytotoxicity, cellular iron uptake, and oxidative stress when combining ferrous sulfate with other compounds in a cell culture setting.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the effect of ferrous sulfate in combination with a test compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Target cell line (e.g., HepG2, Caco-2, SH-SY5Y)
-
Complete cell culture medium
-
Ferrous sulfate (FeSO₄) solution
-
Test compound solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of ferrous sulfate and the test compound in complete cell culture medium.
-
Treat the cells with:
-
Ferrous sulfate alone (various concentrations)
-
Test compound alone (various concentrations)
-
Combination of ferrous sulfate and the test compound (at various concentration ratios)
-
Vehicle control (medium only)
-
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The interaction between ferrous sulfate and the test compound (synergism, additivity, or antagonism) can be determined using methods like the Chou-Talalay method.
Cellular Iron Uptake and Bioavailability (Caco-2 Cell Model)
This protocol assesses how a test compound might influence the uptake and transport of iron from ferrous sulfate across an intestinal epithelial barrier model using Caco-2 cells.[1][2]
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Complete cell culture medium
-
Ferrous sulfate solution
-
Test compound solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ferritin ELISA kit
-
Atomic Absorption Spectrometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Protocol:
-
Caco-2 Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Treatment:
-
Wash the cell monolayers with HBSS.
-
Add ferrous sulfate solution with or without the test compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection:
-
Collect samples from the basolateral chamber to measure transported iron.
-
Wash the cell monolayers, lyse the cells, and collect the lysate to measure intracellular ferritin levels.
-
-
Iron Quantification:
-
Measure the iron concentration in the basolateral samples using atomic absorption spectrometry or ICP-MS.
-
Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin levels serve as an indicator of intracellular iron storage.[1]
-
-
Data Analysis: Compare the amount of transported iron and intracellular ferritin in the presence and absence of the test compound to determine its effect on iron bioavailability.
Assessment of Oxidative Stress
High concentrations of ferrous iron can induce oxidative stress through the generation of reactive oxygen species (ROS).[3] This protocol evaluates the potential of a test compound to either exacerbate or mitigate ferrous sulfate-induced oxidative stress.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Ferrous sulfate solution
-
Test compound solution (e.g., an antioxidant)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treatment: Treat the cells with ferrous sulfate, the test compound, or a combination of both for a predetermined time.
-
Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis: An increase in fluorescence intensity indicates a higher level of intracellular ROS. Compare the ROS levels in cells treated with the combination to those treated with the individual compounds.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of Ferrous Sulfate in Combination with Compound X on HepG2 Cells (48h incubation)
| Ferrous Sulfate (µM) | Compound X (µM) | Cell Viability (%) | Standard Deviation |
| 0 | 0 | 100 | ± 4.5 |
| 50 | 0 | 85 | ± 3.2 |
| 100 | 0 | 65 | ± 5.1 |
| 0 | 10 | 90 | ± 2.8 |
| 0 | 20 | 78 | ± 4.0 |
| 50 | 10 | 70 | ± 3.5 |
| 100 | 20 | 45 | ± 6.2 |
Table 2: Effect of Compound Y on Ferrous Sulfate Uptake in Caco-2 Cells
| Treatment | Apical Iron (µM) | Basolateral Iron (µg/mL) | Intracellular Ferritin (ng/mg protein) |
| Control | 0 | < 0.01 | 15.2 ± 2.1 |
| Ferrous Sulfate | 100 | 1.2 ± 0.2 | 85.6 ± 7.8 |
| Compound Y | 50 | < 0.01 | 16.5 ± 2.5 |
| Ferrous Sulfate + Compound Y | 100 + 50 | 1.8 ± 0.3 | 110.4 ± 9.3 |
*p < 0.05 compared to Ferrous Sulfate alone.
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and hypothesized signaling pathways.
Caption: Workflow for assessing cytotoxicity of combination treatments.
Caption: Hypothesized signaling pathways in co-treatment with an antioxidant.
Conclusion
The provided protocols and conceptual frameworks serve as a starting point for investigating the in vitro effects of this compound's components in combination with other compounds. Researchers should adapt these methodologies to their specific cell models and test compounds. Careful experimental design and data analysis are essential for elucidating the complex interactions that can occur when combining iron supplementation with other therapeutic agents.
References
Application Notes and Protocols for Measuring Aktiferrin Uptake by Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aktiferrin is an iron supplement containing ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine. The inclusion of serine is suggested to enhance the absorption of iron.[1][2] Understanding the cellular uptake of this compound is crucial for elucidating its mechanism of action and for the development of new iron-based therapeutics. This document provides detailed protocols for quantifying the uptake of the ferrous iron component of this compound by cultured cells using both fluorescence-based and colorimetric assays.
The primary mechanism for intestinal absorption of non-heme iron, such as the ferrous iron in this compound, is through the Divalent Metal Transporter 1 (DMT1).[1] In most other cell types, iron uptake is predominantly mediated by the transferrin receptor 1 (TFR1) which binds to iron-bound transferrin.[3][4] This application note will focus on assays that measure the increase in the intracellular labile iron pool (LIP) following treatment with this compound.
Data Presentation
| Parameter | Fluorescent Assay (FerroOrange) | Fluorescent Assay (Calcein-AM) | Colorimetric Assay (Ferrozine-based) |
| Principle | Fluorescence increases upon binding to intracellular Fe²⁺.[5][6] | Fluorescence is quenched by intracellular labile iron. An increase in iron leads to decreased fluorescence. | Ferrozine (B1204870) forms a colored complex with ferrous iron, allowing for spectrophotometric quantification.[7][8] |
| Probe/Reagent | FerroOrange | Calcein-AM | Ferrozine |
| Typical Working Concentration | 1 µM[5][6] | 0.15 - 1 µM[9][10] | Varies by protocol |
| Incubation Time | 30 minutes[5][6] | 15 - 30 minutes[9][11] | Varies by protocol |
| Detection Method | Fluorescence Microscopy, Flow Cytometry, Microplate Reader[12] | Fluorescence Microscopy, Flow Cytometry, Microplate Reader[9][11] | Spectrophotometer |
| Excitation/Emission (nm) | ~542 / ~572[12] | ~490 / ~525[13] | Absorbance at ~562 nm[7] |
| Quantification | Relative fluorescence intensity | Relative fluorescence intensity | nmol iron per mg protein[7][8] |
| Example Data | Increased fluorescence intensity in HeLa cells treated with ammonium (B1175870) iron (II) sulfate. | Decreased fluorescence intensity with increased intracellular iron. | Basal iron in untreated astrocyte cultures ~10 nmol/mg protein.[7][8] |
Experimental Protocols
Protocol 1: Fluorescent-Based Assay for Intracellular Ferrous Iron (Fe²⁺) using FerroOrange
This protocol describes the use of FerroOrange, a fluorescent probe that specifically detects intracellular Fe²⁺, to measure the uptake of iron from this compound.
Materials:
-
FerroOrange probe
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium
-
Cultured cells (e.g., Caco-2, HeLa)
-
This compound solution (prepared fresh)
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide) and culture overnight to allow for attachment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water. The final concentration to be used on the cells should be determined based on experimental design, but a range of 10-100 µM of ferrous sulfate is a reasonable starting point.
-
Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed HBSS or serum-free medium. Add the desired concentration of this compound solution to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C. Include an untreated control group.
-
Preparation of FerroOrange Working Solution: Prepare a 1 mM stock solution of FerroOrange in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1 µM in HBSS or serum-free medium.[5][6]
-
Staining: After the this compound treatment, wash the cells twice with HBSS or serum-free medium. Add the 1 µM FerroOrange working solution to each well and incubate for 30 minutes at 37°C, protected from light.[5][6]
-
Imaging and Analysis:
-
Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope with appropriate filters for FerroOrange (Excitation/Emission: ~542/~572 nm).
-
Flow Cytometry: After staining, detach the cells (if adherent), wash with PBS, and resuspend in a suitable buffer for flow cytometry analysis.
-
Microplate Reader: Measure the fluorescence intensity directly in the 96-well plate using a fluorescence microplate reader.
-
Protocol 2: Colorimetric Assay for Total Intracellular Iron using a Ferrozine-Based Method
This protocol allows for the quantification of the total intracellular iron content after treatment with this compound.
Materials:
-
Ferrozine solution
-
Ascorbic acid solution
-
Trichloroacetic acid (TCA)
-
Cultured cells
-
This compound solution
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse the cells by adding a solution of 10% TCA. Scrape the cells and collect the lysate.
-
Iron Release: Centrifuge the cell lysate to pellet the protein. The supernatant contains the released iron.
-
Colorimetric Reaction:
-
To the supernatant, add an ascorbic acid solution to reduce any Fe³⁺ to Fe²⁺.
-
Add the ferrozine solution. Ferrozine will form a magenta-colored complex with Fe²⁺.
-
-
Measurement: Measure the absorbance of the solution at ~562 nm using a spectrophotometer.[7]
-
Quantification: Generate a standard curve using known concentrations of ferrous sulfate. Calculate the iron concentration in the cell lysates based on the standard curve and normalize to the total protein concentration of the cell lysate (determined by a separate protein assay like BCA). The results can be expressed as nmol of iron per mg of protein.[7][8]
Visualization of Pathways and Workflows
Caption: Experimental workflow for measuring this compound uptake using a fluorescent probe.
Caption: Simplified pathway of non-transferrin bound iron uptake and intracellular fate.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Iron Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.4. Intracellular Calcein-Chelatable Iron Assay [bio-protocol.org]
- 10. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aktiferrin Precipitation in Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of Aktiferrin, an iron supplement, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a preparation containing ferrous sulfate (B86663) (iron (II) sulfate) and the amino acid DL-serine.[1][2][3][4] In cell culture, iron is an essential trace element required for fundamental cellular processes, including DNA synthesis, cellular respiration, and enzymatic reactions.[5][6] this compound serves as a bioavailable source of ferrous iron (Fe²⁺), the form more readily absorbed by cells.[1] The DL-serine component is included to enhance the absorption and utilization of iron.[1][4]
Q2: I've observed a precipitate after adding this compound to my culture medium. What is causing this?
Precipitation of this compound in culture media is almost always due to the conversion of its primary component, soluble ferrous sulfate (Fe²⁺), into insoluble ferric (Fe³⁺) compounds. This process is influenced by several factors in the culture environment.
The most common causes are:
-
Oxidation: The ferrous iron (Fe²⁺) in this compound is readily oxidized to ferric iron (Fe³⁺) when exposed to air (oxygen).[7][8]
-
pH Level: Cell culture media are typically buffered at a physiological pH (7.2-7.4).[9] Ferric iron is poorly soluble at this pH and precipitates, often as reddish-brown ferric hydroxide (B78521) (Fe(OH)₃) or in complexes with other media components.[10][11]
-
Interaction with Media Components: Bicarbonate and phosphate (B84403) ions, which are common buffers in culture media, can react with iron to form insoluble precipitates like iron phosphate.[10][12]
-
High Concentration: Adding too much this compound at once can exceed its solubility limit in the complex media environment, leading to precipitation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of media or stock solutions can cause salts and other components to precipitate out of the solution.
Q3: What does the precipitate typically look like?
The precipitate can vary in appearance. Often, it appears as a fine, reddish-brown sediment, which is characteristic of iron(III) hydroxide.[10] It can also present as a general turbidity or cloudiness in the medium. Under the microscope, it may look like a clumpy mess or fine particles.
Q4: Can I sterilize my culture medium after adding this compound?
It is strongly advised not to autoclave culture medium that has been supplemented with this compound or any iron salt. The high temperatures during autoclaving will accelerate the oxidation of ferrous to ferric iron, causing significant precipitation.[13] Iron stock solutions and supplemented media should be sterilized by filtration through a 0.22 µm filter.
Q5: How can I prevent this compound from precipitating?
Preventing precipitation involves controlling the factors that cause iron to become insoluble. The key is to prepare a stable, acidic stock solution and add it to the final medium just before use, ensuring rapid and thorough mixing. See the detailed experimental protocols below for best practices.
Troubleshooting Guide
Use this table to quickly identify potential causes and solutions for this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the medium. | High Local Concentration / pH Shock: The pH of the medium is causing immediate oxidation and precipitation before the iron can disperse. | Add the this compound stock solution dropwise to the medium while gently swirling or stirring. Prepare a more dilute stock solution. |
| Medium becomes cloudy or develops a precipitate over time in the incubator. | Slow Oxidation: Gradual oxidation of Fe²⁺ to Fe³⁺ at physiological pH and temperature. | Ensure the stock solution was freshly prepared or properly stored. Consider using an iron chelator or transferrin to improve stability.[5] |
| Precipitate is observed after thawing a frozen, supplemented medium. | Freeze-Thaw Instability: Freezing and thawing can cause salts and other components to fall out of solution.[14] | Prepare the basal medium and freeze it. Add the freshly prepared (or thawed) this compound stock solution to the liquid medium just before use. Avoid freeze-thawing supplemented media. |
| The medium's color changes to a darker pink/purple, followed by precipitation. | Increased pH: Loss of CO₂ from the medium can cause the pH to rise, significantly reducing iron solubility.[9][14] | Ensure the medium is properly buffered and handled. If working outside a CO₂ incubator for extended periods, consider using a medium buffered with HEPES.[15] |
Key Chemical Pathway and Troubleshooting Workflows
The following diagrams illustrate the chemical process of precipitation and the recommended workflows to prevent it.
References
- 1. pillintrip.com [pillintrip.com]
- 2. medicarcp.com [medicarcp.com]
- 3. pillintrip.com [pillintrip.com]
- 4. This compound for children: instructions for use, reviews of drops, how to give children [babyzen.decorexpro.com]
- 5. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 6. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
- 7. OneMine | The Oxidation of Ferrous Sulfate Solutions By S(IV) and Dissolved Oxygen [onemine.org]
- 8. laballey.com [laballey.com]
- 9. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aktiferrin Dosage in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Aktiferrin dosage to minimize cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is an iron supplement preparation. Its primary active ingredients are Ferrous Sulfate (B86663) (FeSO₄) and the amino acid DL-serine. Ferrous sulfate provides the essential iron in its ferrous (Fe²⁺) state, which is readily absorbed by cells.[1] The DL-serine is included to enhance the absorption and utilization of iron.[1]
Q2: Why is iron supplementation, like with this compound, necessary in cell culture?
Iron is a crucial micronutrient for cellular processes, including DNA synthesis, cellular respiration, and as a cofactor for many enzymes. While serum in culture media provides some iron via transferrin, serum-free or low-serum conditions often necessitate iron supplementation to ensure optimal cell growth and viability.
Q3: What are the primary mechanisms of this compound-induced cytotoxicity?
Excessive intracellular iron, delivered by supplements like this compound, can lead to cytotoxicity primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or ferroptosis.
Q4: How can I determine the optimal, non-toxic dosage of this compound for my specific cell line?
The optimal dosage is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration. This involves treating your cells with a range of this compound concentrations and assessing cell viability using assays like MTT or LDH. Start with a low concentration and titrate upwards to find the highest concentration that does not significantly impact cell viability.
Q5: Are there alternatives to this compound for iron supplementation in cell culture?
Yes, other iron sources can be used. These include other iron salts like ferric citrate (B86180) and iron chelates. Transferrin, the physiological iron carrier, is also a common supplement in serum-free media and is considered a safer, though more expensive, option as it delivers iron through a receptor-mediated, regulated process.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability and proliferation after adding this compound. | The this compound concentration is too high, leading to iron-induced cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range based on published data for similar cell types (see Table 1). |
| The cell line is particularly sensitive to iron. | Consider using a chelated form of iron or supplementing with transferrin for a more controlled iron delivery. | |
| The this compound solution was not prepared or stored correctly, leading to oxidation and increased reactivity. | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Precipitate forms in the culture medium after adding this compound. | High concentrations of ferrous sulfate can react with components in the medium, such as phosphates, to form insoluble precipitates. | Prepare a concentrated stock solution of this compound in a slightly acidic, sterile solution (e.g., 0.1 M HCl) and then dilute it into the culture medium with gentle mixing. Ensure the final pH of the medium is within the optimal range for your cells. |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution. | Standardize the protocol for preparing and storing the this compound stock solution. |
| The health and passage number of the cells vary between experiments. | Use cells that are in a consistent, healthy growth phase and within a defined passage number range for all experiments. | |
| Cells show signs of oxidative stress (e.g., morphological changes, increased ROS production). | The concentration of ferrous iron is leading to the generation of reactive oxygen species (ROS). | Reduce the this compound concentration. Co-supplement with an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress. However, be aware that this may interfere with studies on iron metabolism. |
Quantitative Data Summary
The following table summarizes reported cytotoxic concentrations of ferrous sulfate in various cell lines. Note that specific IC50 values for this compound are not widely published; these values for its active component, ferrous sulfate, can serve as a starting point for dose-ranging studies.
Table 1: Cytotoxicity of Ferrous Sulfate in Different Cell Lines
| Cell Line | Compound | Concentration | Effect |
| Human Lymphocytes | Ferrous Sulfate | 1.25, 2.5, 5 µg/mL | Cytotoxic, reduced mitotic index |
| Caco-2 | Ferrous Sulfate (Fe(II)) | >1.5 mmol/L | Higher cytotoxicity compared to Fe(III) |
| K562 (Chronic Myeloid Leukemia) | Ferrous Sulfate | 16-125 µM | Inhibition of cell growth |
| T47D (Breast Cancer) | Ferrous Sulfate | 16-125 µM | Inhibition of cell growth |
| U343MGa (Astrocytoma) | Ferrous Sulfate | ≥40 µg/mL | Reduction in cell survival |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (or Ferrous Sulfate), sterile distilled water or 0.1 M HCl, sterile filters (0.22 µm).
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile, slightly acidic solution (e.g., 0.1 M HCl) to ensure solubility and prevent precipitation.
-
Once fully dissolved, bring the solution to the final desired volume with sterile distilled water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of the this compound stock solution in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Iron-induced cytotoxicity signaling pathway.
Caption: Troubleshooting logic for cytotoxicity issues.
References
How to prevent oxidation of Aktiferrin in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aktiferrin in experimental setups, with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its oxidation crucial?
This compound is a preparation containing ferrous sulfate (B86663) (FeSO₄) and the amino acid DL-serine.[1][2][3] The ferrous iron (Fe²⁺) in this compound is the biologically active form that is readily absorbed and utilized by cells.[1] Oxidation converts ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which is significantly less soluble at physiological pH and less readily absorbed by cells.[4][5] Therefore, preventing oxidation is critical to ensure the bioavailability and efficacy of iron in your experiments.
Q2: What are the main factors that cause the oxidation of this compound in experimental solutions?
The primary factors that promote the oxidation of the ferrous iron in this compound are:
-
Presence of Oxygen: Atmospheric oxygen is the main oxidizing agent.[6][7]
-
Alkaline pH: The rate of oxidation increases significantly in alkaline solutions.[5][6][8]
-
Elevated Temperature: Higher temperatures accelerate the oxidation rate.[1][6][9][10]
-
Exposure to Light: Light can also contribute to the degradation of the solution.
Q3: How does the DL-serine in this compound help in preventing oxidation?
DL-serine in this compound plays a synergistic role in enhancing iron absorption and stability. It can form a chelate complex with the ferrous iron.[1] This chelation helps to protect the Fe²⁺ ion from oxidation and maintains its solubility, thereby improving its bioavailability.[1]
Q4: What are the visible signs of this compound oxidation in a solution?
A freshly prepared, stable ferrous sulfate solution is typically pale green. Upon oxidation to the ferric state, the solution will turn yellow or reddish-brown due to the formation of ferric hydroxide (B78521) precipitates.[7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| This compound solution turns yellow/brown shortly after preparation. | Oxidation of Fe²⁺ to Fe³⁺. This can be due to high pH, exposure to air, or high temperature. | 1. Lower the pH: Prepare the solution in a slightly acidic buffer (pH < 5.5).[5] 2. Use deoxygenated water: Boil or sparge your water with nitrogen before use to remove dissolved oxygen. 3. Add an antioxidant: Include ascorbic acid at an appropriate concentration (see protocol below). 4. Work under an inert atmosphere: Prepare and store the solution under nitrogen or argon if possible. |
| Precipitate forms in the this compound solution. | Formation of insoluble ferric hydroxide due to oxidation, especially at neutral or alkaline pH. | 1. Check the pH: Ensure the pH of your solution is acidic. 2. Add a chelating agent: For cell culture, using a chelating agent like EDTA in combination with ferrous sulfate can maintain iron solubility. 3. Filter the solution: If a small amount of precipitate forms, you may be able to filter it out, but this indicates that oxidation has occurred. |
| Inconsistent experimental results when using this compound. | Variability in the concentration of active Fe²⁺ due to inconsistent prevention of oxidation between experiments. | 1. Standardize solution preparation: Use a consistent, detailed protocol for preparing your this compound solutions, including pH adjustment and the use of antioxidants. 2. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to minimize variability due to degradation over time. |
| Low iron uptake by cells in culture. | The iron in the medium has oxidized to the less bioavailable Fe³⁺ form. | 1. Use a chelating agent: Supplement your cell culture medium with transferrin or prepare an iron-chelate solution with EDTA to ensure iron remains soluble and available for cellular uptake.[11] 2. Optimize antioxidant concentration: Ensure you are using an adequate concentration of an antioxidant like ascorbic acid in your medium preparation. |
Quantitative Data Summary
The stability of ferrous sulfate, the active component in this compound, is highly dependent on environmental conditions. The following tables summarize the impact of pH and temperature on its oxidation.
Table 1: Effect of pH on Ferrous Sulfate Oxidation
| pH of Solution | Percentage of Oxidation (after 3 hours of aeration) |
| 1.0 | 0.00% |
| 2.0 | 0.00% |
| 3.0 | 0.00% |
| 4.0 | 4.28% (for 0.1 M FeSO₄) |
| 5.0 | 44.25% (for 0.1 M FeSO₄) |
| 6.0 | 54.85% (for 0.1 M FeSO₄) |
| Data adapted from a study on the influence of pH on ferrous sulfate oxidation.[12] |
Table 2: Effect of Temperature on Ferrous Sulfate Oxidation Rate
| Temperature | Effect on Oxidation Rate |
| 60°C to 130°C | The oxidation rate increases with increasing temperature.[1] |
| 313 K (40°C) to 363 K (90°C) | The rate of catalytic oxidation of ferrous sulfate increases with temperature.[6] |
| 500°C to 575°C | Significant decomposition of anhydrous ferrous sulfate to ferric oxide occurs.[9][10] |
| This table provides a qualitative summary as specific rate constants are highly dependent on the full experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for General Laboratory Use
This protocol describes the preparation of a 100 mM stabilized ferrous sulfate stock solution.
Materials:
-
This compound capsules or pure ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
L-Ascorbic acid
-
Deionized water, deoxygenated (by boiling for 30 minutes and cooling under a nitrogen stream)
-
0.1 M HCl
-
pH meter
-
Sterile, airtight storage bottle
Procedure:
-
Weigh out 2.78 g of ferrous sulfate heptahydrate (or the equivalent from this compound capsules).
-
Weigh out 1.76 g of L-ascorbic acid (for a 1:1 molar ratio with iron).
-
In a sterile beaker, dissolve the L-ascorbic acid in approximately 80 mL of deoxygenated deionized water.
-
Slowly add the ferrous sulfate to the ascorbic acid solution while stirring gently to dissolve.
-
Adjust the pH of the solution to 4.0-4.5 using 0.1 M HCl.[5]
-
Bring the final volume to 100 mL with deoxygenated deionized water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the solution in a sterile, airtight bottle, protected from light, at 4°C. For long-term storage, aliquot and store at -20°C.
Protocol 2: Preparation of an Iron-Chelate Stock Solution for Cell Culture
This protocol provides a method for preparing a 200X iron chelate stock solution using ferrous sulfate and EDTA, suitable for supplementing cell culture media.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Disodium (B8443419) EDTA (Na₂EDTA)
-
Tissue culture grade water
-
Stir plate and stir bar
-
Sterile amber bottle for storage
Procedure:
-
To prepare 1 L of 200X iron chelate stock solution, dissolve 7.45 g of disodium EDTA in 900 mL of tissue culture grade water with stirring. This may take about 20 minutes at room temperature.
-
Gradually add 5.52 g of ferrous sulfate heptahydrate to the EDTA solution. The solution should turn a clear yellow immediately.
-
Bring the final volume to 1 L with tissue culture grade water.
-
Filter-sterilize the solution using a 0.22 µm filter system.
-
Store the iron chelate stock solution in a sterile amber bottle at 4°C to protect it from light.
-
To use, add 5 mL of the 200X stock solution per 1 L of your cell culture medium.
Visualizations
Signaling Pathway: Cellular Iron Uptake and Regulation
Iron is essential for numerous cellular processes, including DNA synthesis and cellular respiration.[4][13] Its uptake and metabolism are tightly regulated to prevent iron-induced toxicity. The diagram below illustrates the primary pathway for cellular iron uptake.
Cellular uptake of iron via the transferrin receptor pathway.
Workflow: Preparing a Stabilized this compound Solution
The following workflow outlines the key steps to prevent the oxidation of this compound during solution preparation.
Workflow for preparing a stabilized this compound solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Unlocking iron: nutritional origins, metabolic pathways, and systemic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors that influence the formation and stability of hydrated ferrous sulfate in coal dusts. Possible relation to the emphysema of coal miners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. What is the best precipitation PH of ferrous sulphate in water treatment? [rqsulfates.com]
- 9. Thermal Behavior of Hydrated Iron Sulfate in Various Atmospheres [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
The impact of pH on Aktiferrin stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Aktiferrin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in solution?
A1: The stability of this compound, which contains ferrous sulfate (B86663) (Fe²⁺), is highly pH-dependent. To minimize oxidation of the biologically active ferrous iron (Fe²⁺) to the less absorbable ferric iron (Fe³⁺), it is recommended to maintain a slightly acidic to neutral pH, ideally between 3 and 6.[1] More specifically, a pH below 4.5 is most effective in stabilizing ferrous sulfate.[2] As the pH increases, especially above 5.5, the rate of oxidation and precipitation of iron hydroxides increases significantly.[3]
Q2: How does pH affect the activity of this compound in experimental models?
A2: The "activity" of this compound in the context of drug development and research is primarily its ability to release ferrous iron for absorption. The absorption of iron predominantly occurs in the duodenum and proximal jejunum, where the pH is acidic.[4] Ferric iron (Fe³⁺) in the diet must be reduced to ferrous iron (Fe²⁺) by enzymes like duodenal cytochrome B (Dcytb) at the brush border of enterocytes before it can be absorbed, a process that is favored by the low pH of gastric acid.[4] Therefore, maintaining an acidic pH in experimental dissolution models is crucial for mimicking physiological conditions and accurately assessing the potential bioavailability of iron from this compound.
Q3: What is the role of DL-serine in this compound, and is its function pH-dependent?
A3: this compound contains DL-serine, an amino acid intended to enhance the absorption of ferrous iron.[5][6] The presence of serine may help to keep iron in a more soluble and absorbable form. While the precise mechanism of serine's action in this context is not fully elucidated, some research suggests that certain amino acids can influence iron absorption.[7] One study has indicated that L-serine can reduce iron accumulation and oxidative stress in cells, suggesting a potential protective role. It is plausible that the chelating or protective properties of serine are influenced by pH, as the charge of both the amino acid and the iron ion can change with pH.
Q4: Can this compound be used with acid-reducing agents (ARAs) like proton pump inhibitors?
A4: Co-administration of this compound with acid-reducing agents (ARAs) may potentially decrease its efficacy. ARAs increase the gastric pH, which can lead to reduced solubility and dissolution of iron supplements.[8][9][10][11] The conversion of ferric to ferrous iron is also less efficient at a higher pH.[4] For drugs with pH-dependent absorption, it is crucial to consider the impact of ARAs. If co-administration is necessary, it is advisable to space the doses as far apart as possible.
Troubleshooting Guides
Issue 1: Inconsistent or low readings in ferrous iron (Fe²⁺) quantification assays.
-
Possible Cause 1: Oxidation of Ferrous Iron. Ferrous iron is susceptible to oxidation, especially at a pH above 6 and when exposed to air.[1]
-
Solution: Prepare all solutions fresh and use deaerated water where possible. Maintain the pH of the sample solution in the acidic range (ideally below 4.5) until the point of analysis.[2] Consider blanketing the solutions with an inert gas like nitrogen if the experiment is prolonged.
-
-
Possible Cause 2: Incorrect pH of the assay buffer. Many colorimetric assays for ferrous iron have a specific optimal pH range for complex formation with the chromogenic agent (e.g., ferrozine (B1204870), 2,2'-bipyridyl).
-
Solution: Verify the pH of your assay buffers and adjust as necessary according to the protocol for your specific quantification method. Ensure that the addition of your sample does not significantly alter the final pH of the assay mixture.
-
-
Possible Cause 3: Interference from other components in the sample matrix.
-
Solution: Run a matrix blank (a sample containing all components except this compound) to check for background absorbance. If interference is significant, sample purification or a different quantification method may be required.
-
Issue 2: High variability in dissolution testing results.
-
Possible Cause 1: Inadequate pH control of the dissolution medium. The release of iron from this compound is highly dependent on the pH of the surrounding medium.
-
Solution: Ensure that the dissolution medium is properly buffered and that the pH remains constant throughout the experiment. Verify the pH of the medium before and after the dissolution test.
-
-
Possible Cause 2: Coning or incomplete mixing. Insoluble excipients from the formulation can form a cone at the bottom of the dissolution vessel, trapping the active ingredient and leading to incomplete dissolution.
-
Solution: Optimize the agitation speed to ensure adequate mixing without creating a vortex. Ensure the dissolution apparatus is properly calibrated and level.
-
-
Possible Cause 3: Degradation of the active substance in the dissolution medium. If the pH of the medium is too high, ferrous iron can oxidize and precipitate, leading to lower measured concentrations.[1]
-
Solution: Analyze the samples for both ferrous and total iron to determine if oxidation is occurring. If so, consider using a dissolution medium with a lower pH that is still physiologically relevant, or adding an antioxidant if it does not interfere with the analysis.
-
Data Presentation
Table 1: pH-Dependent Stability of Ferrous Sulfate (Fe²⁺) in Aqueous Solution
| pH | Ferrous (Fe²⁺) Stability | Observations |
| < 4.5 | High | Minimal oxidation to ferric (Fe³⁺) iron. Solution remains clear.[2] |
| 4.5 - 6.0 | Moderate | Gradual oxidation occurs, especially with exposure to air.[1] |
| > 6.0 | Low | Rapid oxidation and precipitation of ferric hydroxides, leading to turbidity.[3] |
Table 2: pH-Dependent Solubility of Different Iron Compounds
| Iron Compound | Solubility at pH 2 | Solubility at pH 6 |
| Ferrous Sulfate | Completely Soluble | Solubility decreases by 64% |
| Ferrous Fumarate | ~75% Soluble | Solubility decreases by 74% |
| Iron Bis-glycinate Chelate | Completely Soluble | Remains Completely Soluble |
This table is adapted from a study comparing different iron compounds and illustrates the general principle of pH-dependent solubility for non-chelated iron salts.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Ferrous Iron (Fe²⁺) using the Ferrozine Assay
-
Reagent Preparation:
-
Ferrozine Reagent: Dissolve a specific amount of ferrozine in a suitable buffer (e.g., HEPES) to create a working solution.
-
Standard Solutions: Prepare a series of standard solutions of known ferrous iron concentrations from a certified standard (e.g., ferrous ammonium (B1175870) sulfate).
-
Sample Preparation: Dissolve the this compound formulation in a suitable acidic buffer (e.g., pH 4.5 acetate (B1210297) buffer) to achieve a concentration within the linear range of the assay.
-
-
Assay Procedure:
-
To a microplate well or a cuvette, add a specific volume of the sample or standard solution.
-
Add the ferrozine reagent and mix well.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for the iron-ferrozine complex (typically around 562 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of ferrous iron in the samples by interpolating their absorbance values on the calibration curve.
-
Protocol 2: In Vitro Dissolution Testing of this compound
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles).
-
Dissolution Media: Prepare dissolution media at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) using appropriate buffers.
-
Procedure:
-
Place the this compound dosage form into the dissolution vessel containing the pre-warmed dissolution medium.
-
Begin agitation at a specified speed (e.g., 75 rpm).
-
At predetermined time points, withdraw aliquots of the dissolution medium.
-
Filter the samples immediately to prevent further dissolution or degradation.
-
Analyze the samples for iron content using a validated analytical method (e.g., Protocol 1 or ICP-MS).
-
-
Data Analysis:
-
Calculate the cumulative percentage of iron released at each time point.
-
Plot the percentage of iron released versus time to obtain a dissolution profile.
-
Mandatory Visualizations
Caption: Intestinal absorption pathway of dietary iron.
Caption: Troubleshooting workflow for inconsistent ferrous iron readings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Ferrous Ion-Dependent l-Serine Dehydratase from Clostridium acidiurici - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferrous ion-dependent L-serine dehydratase from Clostridium acidiurici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Serine signaling governs metabolic homeostasis and health - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of Iron from Aktiferrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular uptake of iron from Aktiferrin in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to deliver iron to cells?
This compound is a preparation containing ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine.[1][2] The iron is supplied in the ferrous (Fe²⁺) state, which is the form readily transported across cellular membranes.[2][3] The inclusion of serine is intended to enhance the absorption and tolerability of the iron, potentially leading to more effective delivery into the systemic circulation and, by extension, to cells in culture.[1][4] In a research context, this compound serves as a direct source of bioavailable ferrous iron for cell culture experiments.
Q2: What are the primary pathways for cellular iron uptake?
Cells acquire iron through two main pathways:
-
Transferrin-Dependent Pathway: Iron in the body is typically bound to the protein transferrin. This iron-laden transferrin binds to the transferrin receptor 1 (TfR1) on the cell surface, leading to endocytosis. Inside the endosome, a drop in pH causes iron to be released from transferrin. The iron, now in the ferric (Fe³⁺) state, is reduced to the ferrous (Fe²⁺) state by endosomal reductases like STEAP3 and then transported into the cytoplasm by the Divalent Metal Transporter 1 (DMT1).[5][6]
-
Transferrin-Independent Pathway (Non-Transferrin Bound Iron - NTBI): Cells can also take up iron that is not bound to transferrin. Since this compound provides free ferrous sulfate, this pathway is highly relevant. Ferric iron (Fe³⁺) in the extracellular environment is first reduced to ferrous iron (Fe²⁺) by cell surface reductases. This Fe²⁺ is then directly transported into the cell by transporters such as DMT1.[3][6][7]
Q3: Why am I observing low intracellular iron levels after treating cells with this compound?
Several factors can contribute to poor cellular uptake from this compound:
-
Iron Oxidation: The ferrous iron (Fe²⁺) provided by this compound is susceptible to oxidation to ferric iron (Fe³⁺) in standard cell culture media (pH ~7.4). Ferric iron is significantly less soluble at physiological pH and is not directly transported by DMT1, thereby reducing its bioavailability.[3][8]
-
Inhibitors in Media: Standard cell culture media contain components that can inhibit iron absorption. These include phosphates, which can precipitate iron, and calcium, which can compete for uptake.[3]
-
Cellular Iron Homeostasis: Cells tightly regulate their internal iron levels. If basal iron levels are already sufficient, cells will downregulate iron import machinery (like DMT1 and TfR1) through the iron regulatory protein (IRP)/iron-responsive element (IRE) system.[9] The hormone hepcidin (B1576463) also plays a key role in systemic iron regulation and can influence cellular iron export.[10]
-
Suboptimal Experimental Conditions: Factors such as incorrect incubation time, inappropriate this compound concentration, or poor cell health can all lead to reduced uptake.
-
Cell Type Specificity: Different cell lines express varying levels of iron transporters (DMT1, TfR1) and reductases, leading to inherent differences in their capacity for iron uptake.
Q4: How can I enhance the cellular uptake of iron from this compound?
The most effective strategy is to maintain iron in its reduced, soluble Fe²⁺ state.
-
Co-treatment with Ascorbic Acid (Vitamin C): Ascorbic acid is a potent reducing agent that converts Fe³⁺ back to Fe²⁺ and can chelate iron, keeping it soluble and available for transport by DMT1.[8][11] Adding ascorbic acid to the culture medium simultaneously with this compound is a standard method to enhance non-heme iron uptake.[11]
-
pH Optimization: While challenging in cell culture, a slightly more acidic microenvironment can favor iron solubility and uptake. However, significant pH changes will impact cell viability.
-
Use of Iron Chelators: Certain chelators can help maintain iron solubility. However, their selection must be careful, as strong chelators can make iron unavailable to the cells. Citrate is sometimes used but can be problematic in the absence of transferrin.[8]
Troubleshooting Guides
Problem 1: High Variability or Poor Reproducibility in Iron Uptake Assays
| Possible Cause | Recommended Solution | Rationale |
| Inconsistent Cell Density | Ensure cells are seeded uniformly and are in the logarithmic growth phase during the experiment. Use a consistent confluency (e.g., 70-80%) for all treatments.[12] | Cell density affects the total number of available transporters and the overall metabolic state, influencing uptake rates. |
| Inadequate Washing | Wash cell monolayers gently but thoroughly with cold PBS or an iron-free buffer before lysis to remove all extracellular iron. Perform at least 2-3 washes.[12] | Residual extracellular this compound will artificially inflate intracellular iron measurements. |
| This compound Instability | Prepare fresh this compound and Ascorbic Acid solutions for each experiment. Do not use stock solutions that have been stored for extended periods, especially at room temperature. | Ferrous iron can oxidize over time in solution, reducing the concentration of the absorbable iron form. |
| Variable Incubation Times | Use a precise timer for all incubation steps, from treatment to washing. Stagger the addition of reagents if processing many plates simultaneously. | Iron uptake is a time-dependent process; even small variations in incubation can lead to significant differences. |
Problem 2: Consistently Low Iron Uptake Despite Optimization Efforts
| Possible Cause | Recommended Solution | Rationale |
| Oxidation of Fe²⁺ | Co-incubate cells with this compound and a molar excess of Ascorbic Acid (e.g., 10:1 or 20:1 ratio of Ascorbate:Iron).[11] | Ascorbic acid will maintain iron in the reduced Fe²⁺ state, which is required for transport via DMT1.[11] |
| Inhibitors in Media | For the duration of the experiment, consider switching to a simpler buffer like DPBS (containing calcium and magnesium) or a basal medium with minimal supplements.[12] | Complex media (e.g., DMEM, RPMI) contain high levels of phosphates and other components that can chelate or precipitate iron, making it unavailable for uptake. |
| Cellular Iron Overload | Pre-culture cells in iron-deficient medium or treat with an iron chelator (e.g., deferoxamine) for 12-24 hours prior to the experiment to upregulate iron transporters. | Cells with high basal iron stores will actively limit further iron uptake. Depleting iron stores first will maximize the uptake potential.[9] |
| Poor Cell Health | Check cells for signs of stress or contamination. Ensure proper incubator conditions (temperature, CO₂). Use cells with a low passage number. | Unhealthy or senescent cells will have compromised metabolic functions, including nutrient transport. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Iron using a Ferrozine-Based Colorimetric Assay
This protocol measures total intracellular iron by releasing it from proteins and then chelating the reduced Fe²⁺ with Ferrozine to produce a colored complex.
Materials:
-
Cells cultured in appropriate plates (e.g., 6-well plates).
-
This compound and Ascorbic Acid.
-
Reagents: Iron Releasing Reagent (e.g., a mixture of HCl and KMnO₄), Iron Reducing Reagent (e.g., hydroxylamine), Ferrozine solution.
-
PBS (Phosphate-Buffered Saline), ice-cold.
-
Cell lysis buffer (e.g., RIPA buffer).
-
BCA Protein Assay Kit.
-
Microplate reader (562 nm).
Methodology:
-
Cell Seeding: Seed cells to achieve ~80% confluency on the day of the experiment.
-
Treatment: Remove culture medium and treat cells with this compound (e.g., 10-100 µM) with or without Ascorbic Acid (e.g., 100-1000 µM) in serum-free medium for a predetermined time (e.g., 2-4 hours).
-
Washing: Aspirate the treatment medium and wash the cell monolayer three times with 2 mL of ice-cold PBS to remove all extracellular iron.
-
Lysis: Lyse the cells in 200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Iron Release: Mix an aliquot of the cell lysate (e.g., 100 µL) with an equal volume of Iron Releasing Reagent. Incubate at 60°C for 2 hours.
-
Reduction & Chelation: Add Iron Reducing Reagent to the sample, vortex, and incubate for 10 minutes. Then, add Ferrozine solution and vortex.
-
Measurement: Measure the absorbance at 562 nm.
-
Normalization: Use a separate aliquot of the lysate to determine the total protein concentration using a BCA assay. Normalize the iron content to the protein content (e.g., in nmol iron/mg protein).
Protocol 2: Logic-Based Troubleshooting for Poor this compound Uptake
This guide provides a systematic approach to diagnosing issues with low cellular iron uptake.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rxeli.com [rxeli.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The cellular mechanisms of body iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technisches Support-Center: Anpassung der Aktiferrin-Konzentration für empfindliche Zelltypen
Dieses Handbuch bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Verwendung von Aktiferrin, einer pharmazeutischen Eisen(II)-sulfat-Quelle, als Eisensupplement in der Zellkultur, insbesondere bei empfindlichen Zelllinien.
Häufig gestellte Fragen (FAQs)
F1: Was ist this compound und warum sollte man es in der Zellkultur verwenden?
This compound ist ein pharmazeutisches Präparat, das Eisen(II)-sulfat (FeSO4) und die Aminosäure D,L-Serin enthält.[1][2][3][4] In der Zellkultur ist Eisen ein essenzieller Mikronährstoff, der für die Zellatmung, den Stoffwechsel und das allgemeine Zellwachstum unerlässlich ist. Während viele Standardmedien bereits Eisensalze enthalten, kann in serumfreien oder chemisch definierten Medien eine zusätzliche Supplementierung erforderlich sein. This compound kann als leicht verfügbare Quelle für zweiwertiges Eisen (Fe2+) dienen, um das Zellwachstum und die Produktivität zu verbessern.
F2: Warum sind einige Zelltypen empfindlich gegenüber einer Eisensupplementierung?
Eine übermäßige Konzentration an freiem Eisen, insbesondere an Fe2+-Ionen, kann für Zellen toxisch sein. Dies liegt an der Fähigkeit von Eisen, durch die Fenton-Reaktion die Bildung von hochreaktiven Hydroxylradikalen zu katalysieren. Dieser Prozess führt zu oxidativem Stress, der zelluläre Komponenten wie Lipide, Proteine und DNA schädigen und letztendlich zum Zelltod führen kann. Empfindliche Zelltypen haben möglicherweise eine geringere Toleranz gegenüber oxidativem Stress oder eine weniger effiziente Eisen-regulierende Maschinerie.
F3: Welche Rolle spielt Transferrin im Zusammenhang mit der Eisentoxizität?
Transferrin ist das physiologische Transportprotein für Eisen im Blut und in serumhaltigen Kulturmedien. Es bindet Eisenionen sehr fest und transportiert sie über einen rezeptorvermittelten Prozess in die Zellen. Dieser Mechanismus stellt sicher, dass die Zellen nur die benötigte Menge an Eisen aufnehmen und schützt sie vor den toxischen Effekten freier Eisenionen.[3] In serumfreien Medien fehlt Transferrin, was das Risiko einer Eisentoxizität bei der direkten Supplementierung mit Eisensalzen wie Eisen(II)-sulfat deutlich erhöht.
F4: Kann ich this compound direkt in mein Kulturmedium geben?
Ja, aber es ist Vorsicht geboten. Da this compound nicht für die Zellkultur formuliert wurde, ist es wichtig, eine Stammlösung unter sterilen Bedingungen herzustellen und diese auf die gewünschte Endkonzentration im Medium zu verdünnen. Aufgrund der potenziellen Toxizität von freiem Eisen wird dringend empfohlen, mit sehr niedrigen Konzentrationen zu beginnen und diese schrittweise zu optimieren.
Anleitung zur Fehlerbehebung
Problem 1: Nach der Zugabe von this compound beobachte ich eine verminderte Zellviabilität und Anzeichen von Stress (z. B. abgerundete Zellen, Ablösung).
-
Antwort: Dies sind klassische Anzeichen einer Eisentoxizität. Die verwendete Konzentration ist wahrscheinlich zu hoch für Ihren spezifischen Zelltyp.
-
Lösung 1: Reduzieren Sie die Konzentration von Eisen(II)-sulfat signifikant. Führen Sie eine Titration durch, um den optimalen, nicht-toxischen Bereich zu finden (siehe unten stehendes Protokoll).
-
Lösung 2: Erwägen Sie die Verwendung eines Chelatbildners. Die gleichzeitige Zugabe von Chelatbildnern wie Dinatrium-EDTA oder Citrat kann helfen, die Toxizität zu mildern, indem die Verfügbarkeit von freiem, reaktivem Eisen reduziert wird.
-
Lösung 3: Wenn Sie in einem serumfreien System arbeiten, sollten Sie die Zugabe von Transferrin (human oder rekombinant) in Betracht ziehen, um eine physiologischere Eisenaufnahme zu ermöglichen.
-
Problem 2: Ich sehe keine Verbesserung des Zellwachstums oder der Produktivität nach der Supplementierung.
-
Antwort: Es ist möglich, dass die verwendete Konzentration zu niedrig ist oder dass Eisen kein limitierender Faktor in Ihrem spezifischen Kulturmedium ist.
-
Lösung 1: Erhöhen Sie schrittweise die Konzentration von Eisen(II)-sulfat und überwachen Sie dabei sorgfältig die Zellviabilität und den gewünschten Zielparameter (z. B. Zelldichte, Antikörperproduktion).
-
Lösung 2: Stellen Sie sicher, dass die Stammlösung frisch angesetzt wird. Eisen(II)-sulfat kann in Lösung oxidieren und ausfallen, was seine Bioverfügbarkeit verringert.
-
Problem 3: Nach der Zugabe der this compound-Stammlösung bildet sich ein Niederschlag in meinem Medium.
-
Antwort: Eisen(II)-sulfat kann mit Komponenten im Medium, insbesondere bei neutralem oder alkalischem pH-Wert, reagieren und unlösliche Eisenphosphate oder -hydroxide bilden.
-
Lösung 1: Bereiten Sie die Stammlösung in leicht saurem, sterilem Wasser vor, um die Löslichkeit zu verbessern.
-
Lösung 2: Fügen Sie die Eisenlösung dem Medium unter Rühren langsam hinzu, um eine lokale Übersättigung zu vermeiden.
-
Lösung 3: Bereiten Sie eine Eisen-Chelat-Stammlösung (z. B. mit EDTA) vor, die stabiler ist. Ein Protokoll zur Herstellung einer 200x Eisen-Chelat-Lösung mit Eisen(II)-sulfat und EDTA ist verfügbar.
-
Quantitative Datenübersicht
Die optimale und toxische Konzentration von Eisen(II)-sulfat ist stark zelltypspezifisch. Die folgende Tabelle fasst publizierte Daten zusammen, um einen Ausgangspunkt für die Optimierung zu bieten.
| Zelltyp | Eisenquelle | Empfohlene / Optimale Konzentration (µM) | Beobachtete toxische Konzentration (µM) | Anmerkungen |
| CHO-Zellen | Eisen (allgemein) | 100 - 500 | > 500 | Optimierter Bereich zur Steigerung der Antikörperproduktion in chemisch definiertem Medium.[5] |
| Caco-2 | Eisen(II)-sulfat | - | > 1500 (1.5 mmol/L) | Höhere Zytotoxizität im Vergleich zu Eisenglycinat beobachtet. |
| Humane Lymphozyten | Eisen(II)-sulfat | - | 4.5, 9.0, 18.0 (entspricht 1.25, 2.5, 5 µg/mL) | Alle getesteten Konzentrationen zeigten zytotoxische Effekte und reduzierten den mitotischen Index.[6] |
| Astrozytom-Zellen (U343MGa) | Eisen(II)-sulfat | - | Konzentrationsabhängig | Die höchste getestete Konzentration zeigte in Langzeit-Assays zytotoxische und genotoxische Effekte. |
| Pflanzliche Zellen (in MS-Medium) | Eisen(II)-sulfat mit EDTA | ~100 (27.8 mg/L FeSO₄·7H₂O) | - | Standardkonzentration in Murashige- und Skoog-Medium. |
Hinweis: Die Umrechnung von µg/mL in µM für Eisen(II)-sulfat-Heptahydrat (FeSO₄·7H₂O, Molmasse ~278 g/mol ) erfolgte näherungsweise: 1 µg/mL ≈ 3.6 µM.
Detailliertes Versuchsprotokoll
Ziel: Bestimmung der optimalen Konzentration von Eisen(II)-sulfat für eine empfindliche Zelllinie
Dieses Protokoll beschreibt eine Titrationsexperiment, um den optimalen Konzentrationsbereich von Eisen(II)-sulfat aus einer this compound-Quelle zu ermitteln, der das Zellwachstum fördert, ohne Zytotoxizität zu verursachen.
Materialien:
-
Ihre empfindliche Zelllinie in der logarithmischen Wachstumsphase
-
Standard-Kulturmedium (serumhaltig oder serumfrei)
-
This compound-Tropfen oder -Saft
-
Steriles, deionisiertes Wasser (vorzugsweise leicht angesäuert auf pH ~5.5)
-
Sterile Spritzenfilter (0.22 µm)
-
96-Well-Zellkulturplatten
-
Reagenz zur Bestimmung der Zellviabilität (z. B. MTT, XTT, Trypanblau)
-
Inkubator (37°C, 5% CO₂)
Methodik:
-
Herstellung einer sterilen Stammlösung (z. B. 10 mM):
-
Bestimmen Sie die Konzentration von Eisen(II)-sulfat in Ihrem this compound-Produkt aus den Herstellerangaben.
-
Berechnen Sie das benötigte Volumen, um eine hochkonzentrierte Stammlösung (z. B. 10 mM FeSO₄) in sterilem Wasser herzustellen.
-
Entnehmen Sie das entsprechende Volumen this compound unter einer sterilen Werkbank, verdünnen Sie es im berechneten Volumen sterilen Wassers und filtrieren Sie die Lösung durch einen 0.22 µm Spritzenfilter in ein steriles Röhrchen.
-
Hinweis: Diese Stammlösung sollte frisch zubereitet werden, um eine Oxidation von Fe²⁺ zu Fe³⁺ zu minimieren.
-
-
Einrichten des Titrationsexperiments:
-
Säen Sie Ihre Zellen in einer 96-Well-Platte mit einer Dichte aus, die für ein 48-72-stündiges Wachstum geeignet ist. Lassen Sie die Zellen über Nacht anhaften (falls adhärent).
-
Bereiten Sie eine Reihe von Verdünnungen Ihrer Eisen(II)-sulfat-Stammlösung in frischem Kulturmedium vor. Ein empfohlener Testbereich für empfindliche Zellen ist 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM und 200 µM .
-
Entfernen Sie das alte Medium aus den Wells und ersetzen Sie es durch die Medien, die die verschiedenen Eisenkonzentrationen enthalten. Führen Sie jede Konzentration in mindestens dreifacher Ausführung durch.
-
Schließen Sie eine Negativkontrolle (0 µM Eisen) und gegebenenfalls eine Positivkontrolle (z. B. ein bekanntes zytotoxisches Agens) mit ein.
-
-
Inkubation und Analyse:
-
Inkubieren Sie die Platte für 48 bis 72 Stunden unter Standardbedingungen.
-
Beurteilen Sie die Zellmorphologie täglich mikroskopisch auf Anzeichen von Stress oder Toxizität.
-
Führen Sie am Ende der Inkubationszeit einen Zellviabilitäts-Assay (z. B. MTT) gemäß den Anweisungen des Herstellers durch.
-
Alternativ können adhärente Zellen mit Trypsin abgelöst und die lebenden und toten Zellen mittels Trypanblau-Ausschluss gezählt werden.
-
-
Datenauswertung:
-
Berechnen Sie die prozentuale Zellviabilität für jede Konzentration im Verhältnis zur unbehandelten Kontrolle (0 µM).
-
Stellen Sie die Zellviabilität gegen die Eisen(II)-sulfat-Konzentration grafisch dar.
-
Identifizieren Sie die höchste Konzentration, die keine signifikante Abnahme der Viabilität verursacht (Highest Non-Toxic Concentration, HNTC). Der optimale Konzentrationsbereich liegt typischerweise bei oder knapp unterhalb der HNTC.
-
Diagramme
Abbildung 1: Workflow zur Fehlerbehebung und Optimierung der Eisen(II)-sulfat-Konzentration.
References
- 1. Hybridoma growth and monoclonal antibody production in iron-rich protein-free medium: effect of nutrient concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellculturedish.com [cellculturedish.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic and cytotoxic effects of iron sulfate in cultured human lymphocytes treated in different phases of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Aktiferrin-Induced Oxidative Stress in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address oxidative stress in cell culture induced by Aktiferrin, a hypothetical iron and serine supplement.
Troubleshooting Guides
Issue 1: Decreased Cell Viability and Proliferation After this compound Treatment
Possible Cause: Excessive iron from this compound is inducing oxidative stress and cytotoxicity through the Fenton reaction, leading to an accumulation of reactive oxygen species (ROS).[1] High concentrations of iron can disrupt cellular iron homeostasis, leading to increased labile iron pool (LIP), oxidative damage to lipids, proteins, and DNA, and ultimately cell cycle arrest and apoptosis.[2]
Suggested Solutions:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Start with a low concentration and titrate upwards, monitoring cell viability using assays like MTT or Trypan Blue exclusion.
-
-
Co-treatment with Antioxidants:
-
Supplement the culture medium with antioxidants to neutralize ROS.
-
N-acetylcysteine (NAC): A glutathione (B108866) precursor that can moderate the increase in ROS.[3]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[4]
-
L-ascorbic acid (Vitamin C): A water-soluble antioxidant that can scavenge a wide range of ROS.
-
-
Utilize Iron Chelators:
-
Iron chelators bind to free iron, making it unavailable to participate in the Fenton reaction.
-
Deferoxamine (DFO): A high-affinity iron chelator commonly used in research.
-
Phytic Acid: A natural iron chelator that can inhibit hydroxyl radical formation.[5]
-
Issue 2: Increased Reactive Oxygen Species (ROS) Levels Detected
Possible Cause: The ferrous iron (Fe²⁺) component of this compound is catalyzing the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[6] This leads to a state of oxidative stress within the cells.
Suggested Solutions:
-
Supplement with Iron-Binding Proteins:
-
Transferrin: The physiological iron transport protein that delivers iron to cells via receptor-mediated endocytosis, a process that is tightly regulated and minimizes the presence of free, redox-active iron.[7] Using recombinant human transferrin can be an effective animal-free alternative.[8][9]
-
Lactoferrin: An iron-binding glycoprotein (B1211001) with antioxidant properties that can inhibit the production of intracellular ROS.[10][11]
-
-
Enhance Endogenous Antioxidant Defenses:
-
The serine component of this compound can support the synthesis of glutathione (GSH), a major intracellular antioxidant, and activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[12][13][14] Ensure adequate concentrations of precursors for GSH synthesis are present in the medium.
-
Issue 3: Morphological Changes Indicative of Cell Stress or Death (e.g., shrinking, detachment)
Possible Cause: Cellular damage resulting from lipid peroxidation, protein aggregation, and DNA damage induced by high levels of oxidative stress.[1] Iron overload can lead to a specific form of programmed cell death called ferroptosis, characterized by iron-dependent lipid peroxidation.[2][15]
Suggested Solutions:
-
Inhibit Ferroptosis:
-
Ferrostatin-1 (Fer-1): A specific inhibitor of ferroptosis that can prevent cell death induced by iron overload.[15]
-
Lipophilic antioxidants: Vitamin E and its analogs can prevent the lipid peroxidation that drives ferroptosis.
-
-
Serum Supplementation (if permissible for the experiment):
-
Consider this compound Alternatives:
-
If mitigating oxidative stress proves difficult, consider using alternative methods for iron supplementation that offer better control over iron delivery, such as pre-complexing iron with a chelator like citrate (B86180) or using recombinant transferrin.[17][18][19]
-
Frequently Asked Questions (FAQs)
Q1: What is in this compound and why does it cause oxidative stress?
A1: Based on common formulations of iron supplements, this compound is presumed to contain ferrous iron (Fe²⁺) and the amino acid L-serine. The ferrous iron is the primary cause of oxidative stress. In the presence of intracellular hydrogen peroxide (a byproduct of normal metabolism), Fe²⁺ can donate an electron in a process called the Fenton reaction, generating a highly reactive and damaging hydroxyl radical (•OH).[6] This initiates a cascade of oxidative damage to cellular components.
Q2: I thought serine was an antioxidant. Why am I still seeing oxidative stress?
A2: L-serine does have antioxidant properties, primarily by supporting the synthesis of glutathione (GSH), a critical intracellular antioxidant.[12][13][14] However, if the concentration of iron delivered by this compound is too high, the rate of ROS generation can overwhelm the cell's antioxidant capacity, including the benefits provided by serine. The protective effect of serine may not be sufficient to counteract a significant iron overload.
Q3: How can I measure oxidative stress in my cell culture?
A3: Several assays can be used to quantify oxidative stress:
-
ROS Detection: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) fluoresce upon oxidation and can be measured by flow cytometry or fluorescence microscopy.
-
Lipid Peroxidation Assays: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Glutathione (GSH) Assays: The ratio of reduced (GSH) to oxidized (GSSG) glutathione can be measured to assess the redox state of the cell.
-
Antioxidant Enzyme Activity Assays: The activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase can be measured.
Q4: What is the difference between using this compound and transferrin to supplement iron?
A4: this compound likely provides iron in a less controlled manner as a salt, which can lead to an excess of free, redox-active iron in the culture medium and within the cells.[16][19] Transferrin is the natural iron transport protein that binds iron tightly and delivers it to cells through a highly regulated receptor-mediated process.[7] This prevents the accumulation of free iron and minimizes the risk of oxidative stress.[18]
Q5: Are there any animal-free alternatives to transferrin for iron supplementation?
A5: Yes, recombinant human transferrin is an excellent animal-free alternative that provides the same controlled iron delivery as native transferrin.[8][9] Additionally, iron can be chelated with compounds like citrate or EDTA to improve its stability and reduce its reactivity in culture medium, although these are generally considered less effective than transferrin.[17]
Quantitative Data Summary
Table 1: Effect of Iron Overload and Antioxidants on Cell Viability
| Cell Line | Treatment | Concentration | Duration (h) | Cell Viability (%) | Reference |
| C-20/A4 Chondrocytes | Ferric Ammonium Citrate (FAC) | 200 µM | 24 | ~75% | |
| C-20/A4 Chondrocytes | Ferric Ammonium Citrate (FAC) | 300 µM | 24 | ~75% | |
| C-20/A4 Chondrocytes | Ferric Ammonium Citrate (FAC) | 200 µM | 48 | ~70% | |
| C-20/A4 Chondrocytes | Ferric Ammonium Citrate (FAC) | 300 µM | 48 | ~70% | |
| MIN6 Beta Cells | High Iron | 100 µM | 72 | Decreased | [20] |
Table 2: Impact of Iron and Mitigating Agents on ROS Production
| Cell Line | Treatment | Concentration | Duration (h) | ROS Level (Fold Change vs. Control) | Reference |
| C-20A/4 Chondrocytes | FAC | 200 µM | 24 | Significant Increase | |
| C-20A/4 Chondrocytes | FAC | 300 µM | 24 | Significant Increase | |
| H9c2 Cardiomyocytes | FeSO₄ | 100 µM | 4 | Increased | [3] |
| H9c2 Cardiomyocytes | FeSO₄ + NAC | 100 µM + 5 mM | 4 | Moderated Increase | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and/or mitigating agents (e.g., NAC, DFO) for the desired time period (e.g., 24, 48 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Protocol 2: DCFDA Assay for Intracellular ROS Measurement
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol in a black, clear-bottom 96-well plate.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold change in ROS levels.
Diagrams
Caption: Dual effects of this compound components on cellular oxidative stress.
Caption: Strategies to mitigate this compound-induced oxidative stress.
References
- 1. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Iron Mediated Programmed Cell Death and Its Roles in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Mitochondrial Iron Overload in Mediating Cell Death in H9c2 Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. invitria.com [invitria.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Lactoferrin Protects Human Mesenchymal Stem Cells from Oxidative Stress-Induced Senescence and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Potential of Lactoferrin and Its Protective Effect on Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine is required for the maintenance of redox balance and proliferation in the intestine under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. english.isa.cas.cn [english.isa.cas.cn]
- 14. Serine alleviates oxidative stress via supporting glutathione synthesis and methionine cycle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. researchgate.net [researchgate.net]
- 18. cellculturedish.com [cellculturedish.com]
- 19. cellculturedish.com [cellculturedish.com]
- 20. Excessive Iron Induces Oxidative Stress Promoting Cellular Perturbations and Insulin Secretory Dysfunction in MIN6 Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the solubility of Aktiferrin in buffers
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the solubility of Aktiferrin in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core components?
A1: this compound is an iron supplement preparation. Its primary active components are Ferrous Sulfate (B86663) (FeSO₄) , a source of ferrous (Fe²⁺) iron, and the amino acid DL-serine .[1][2] Some formulations may also include other components like folic acid.[3][4] The DL-serine is included to enhance the absorption and stability of the ferrous iron.[5][6]
Q2: Why is my this compound solution precipitating?
A2: Precipitation of this compound in a buffer is most commonly due to two factors:
-
Oxidation: The active ferrous (Fe²⁺) iron is readily oxidized to ferric (Fe³⁺) iron by dissolved oxygen in aqueous solutions.[7] Ferric compounds, such as ferric hydroxide, are significantly less soluble than ferrous compounds, especially at neutral or near-neutral pH, leading to precipitation.[8]
-
Inappropriate pH: The solubility of ferrous sulfate is highly pH-dependent. As the pH increases (becomes less acidic), the solubility of iron salts decreases, leading to the formation of insoluble iron hydroxides.[9]
-
Incorrect Buffer Choice: Certain buffer components can react with iron to form insoluble precipitates. The most common issue is with phosphate (B84403) buffers, which form highly insoluble iron phosphate complexes.[10]
Q3: What is the optimal pH range for dissolving this compound?
A3: Ferrous sulfate, the main component of this compound, is most soluble in acidic conditions. Aqueous solutions of ferrous sulfate are typically acidic, with a pH ranging from 3 to 6.[11] To maintain solubility and prevent oxidation, keeping the buffer pH below 5.5 is an effective strategy.[12] At pH 2, ferrous sulfate is completely soluble, but its solubility decreases significantly as the pH is raised to 6.[13]
Q4: Which buffers should I use and which should I avoid?
A4:
-
Recommended Buffers: Buffers that do not form insoluble complexes with iron are preferred. Citrate and acetate (B1210297) buffers are generally suitable choices. Citric acid can act as a chelating agent and solubilizer, which helps keep iron in solution.[14][15]
-
Buffers to Avoid: Phosphate buffers should be strictly avoided. Phosphate ions (PO₄³⁻) readily react with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions to form insoluble iron phosphates, leading to significant precipitation.[10][16] Bicarbonate buffers can also accelerate the oxidation of ferrous iron.[16]
Q5: How can I prevent the oxidation of Fe²⁺ to Fe³⁺ in my solution?
A5: Preventing oxidation is crucial for maintaining this compound solubility. Key strategies include:
-
Acidification: Maintaining an acidic pH (ideally below 5.5) significantly slows the rate of oxidation.[12][17][18]
-
Deoxygenation: Using deoxygenated water or buffers can minimize the presence of dissolved oxygen, the primary oxidizing agent. This can be achieved by boiling the solvent and cooling it under an inert gas (like nitrogen or argon) or by purging the solution with an inert gas.[12][19]
-
Reducing Agents/Antioxidants: Adding a reducing agent like ascorbic acid (Vitamin C) can help maintain iron in the more soluble Fe²⁺ state.[5][20]
Troubleshooting Guide: Precipitate Formation
This section provides a step-by-step guide to troubleshoot and resolve precipitation issues when preparing this compound solutions.
Problem: A precipitate is observed after dissolving this compound in a buffer.
Below is a logical workflow to diagnose and solve the issue.
Strategies for Solubility Enhancement
If the goal is to maximize the concentration of dissolved this compound, the following strategies can be employed.
Data on pH-Dependent Solubility
The solubility of ferrous sulfate is highly dependent on pH. While exact values for this compound are proprietary, the behavior of its main component, ferrous sulfate, provides a clear guideline.
| pH Value | Solubility of Ferrous Sulfate | Expected Observation |
| pH 2.0 | Complete | Clear solution, stable Fe²⁺.[13] |
| pH 3.0 - 5.5 | High | Generally a clear solution, minimal oxidation.[11][12] |
| pH 6.0 | Significantly Reduced | Solubility can decrease by over 60%; precipitation likely.[13] |
| pH > 7.0 | Very Low | Rapid oxidation and precipitation of iron hydroxides.[9] |
Use of Solubilizing Excipients
Excipients can be used to chelate the iron, preventing both oxidation and precipitation.[21]
| Excipient Class | Example | Mechanism of Action |
| Chelating Agents | Citric Acid, Ascorbic Acid, EDTA | Form a soluble complex with Fe²⁺, preventing its oxidation to Fe³⁺ and reaction with other ions (e.g., phosphate).[14] |
| Sugars | Sorbitol | Can be used in combination with chelating agents to improve the dissolution rate.[14] |
| Surfactants | Polysorbates (e.g., Tween 80) | Can increase the apparent solubility of drugs, though less common for simple salts.[21] |
graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"];// Center Node center [label="this compound Solubility", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Factor Nodes ph [label="pH Adjustment\n(Acidic)", pos="-2,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; buffer [label="Buffer Selection\n(e.g., Citrate)", pos="2,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; oxygen [label="Oxygen Exclusion\n(Inert Gas)", pos="-2.5,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; excipients [label="Solubilizing Excipients\n(e.g., Ascorbic Acid)", pos="2.5,-1!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#5F6368"]; center -- ph; center -- buffer; center -- oxygen; center -- excipients; }
Experimental Protocols
Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific buffer.[22][23]
1. Materials:
-
This compound (or Ferrous Sulfate as a proxy)
-
Buffer solution of desired pH (e.g., pH 4.5 acetate buffer)
-
Mechanical shaker or agitator with temperature control (set to 37 ± 1 °C)
-
Centrifuge and/or syringe filters (0.22 µm)
-
Calibrated pH meter
-
Validated analytical equipment for iron quantification (e.g., UV-Vis Spectrophotometer with a colorimetric agent like Ferrozine, Atomic Absorption Spectrometer).
2. Procedure:
-
Prepare Buffer: Prepare the chosen buffer and adjust the pH to the target value at 37 °C.[23]
-
Add Excess Solute: Add an excess amount of this compound powder to a known volume of the buffer (e.g., 20 mg to 5 mL) in a sealed container. An excess is confirmed by the presence of undissolved solid material.[23]
-
Equilibration: Place the container in the temperature-controlled shaker (37 °C) and agitate. Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]
-
Sample Collection: At set time points (e.g., 2, 8, 24, and 48 hours), cease agitation and allow the solid to settle briefly.
-
Phase Separation: Withdraw a small aliquot of the supernatant. Immediately separate the dissolved solute from the undissolved solid by either:
-
Centrifuging the aliquot at high speed and collecting the supernatant.
-
Filtering the aliquot through a 0.22 µm syringe filter.
-
-
Dilution & pH Check: Immediately dilute the clear filtrate/supernatant with the buffer to prevent precipitation upon cooling.[23] Measure and record the final pH of the suspension to ensure the buffer capacity was not exceeded.
-
Quantification: Analyze the concentration of iron in the diluted sample using a pre-validated analytical method.
-
Determine Equilibrium: Equilibrium is reached when the measured concentration does not change significantly between two consecutive time points.[23]
3. Calculation:
-
Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medicarcp.com [medicarcp.com]
- 4. This compound-F | Medic [medic.co.il]
- 5. This compound for children: instructions for use, reviews of drops, how to give children [babyzen.decorexpro.com]
- 6. Effects of divalent amino acids on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
- 12. researchgate.net [researchgate.net]
- 13. ve.scielo.org [ve.scielo.org]
- 14. US8802114B2 - Pharmaceutical compositions of iron for oral administration - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 19. researchgate.net [researchgate.net]
- 20. wbcil.com [wbcil.com]
- 21. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. who.int [who.int]
Troubleshooting guide for inconsistent Aktiferrin performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Aktiferrin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the composition and mechanism of action of this compound?
This compound is an iron supplement containing two primary active ingredients: Ferrous Sulfate (B86663) (FeSO₄) and the amino acid DL-serine.[1] Ferrous sulfate provides iron in the readily absorbed ferrous (Fe²⁺) state.[1] DL-serine is included to enhance the absorption of ferrous iron.[1][2] The primary function of this compound is to deliver iron for essential cellular processes, including the synthesis of hemoglobin.[1][2]
Q2: What are the recommended storage conditions for this compound, and how can storage affect its performance?
This compound should be stored at a controlled room temperature, typically not exceeding 25°C, and protected from light.[3] Once opened, the solution should be used within a specified period, often around one month, to ensure stability.[3] Improper storage, such as exposure to high temperatures or light, can lead to the degradation of the active components, potentially reducing its efficacy in experiments.
Q3: Can this compound be used in serum-free cell culture media?
Yes, this compound can be used in serum-free media, but careful consideration of the media composition is crucial. Serum contains proteins like transferrin that bind and transport iron, keeping it soluble and bioavailable.[4] In serum-free media, the absence of these proteins can lead to iron precipitation, especially at physiological pH, forming insoluble iron phosphates or hydroxides.[4][5] This can reduce the effective concentration of bioavailable iron and lead to inconsistent results. The addition of a chelating agent like citrate (B86180) or purified transferrin may be necessary to maintain iron solubility.[4]
Q4: Are there alternatives to this compound for iron supplementation in research?
Several alternatives to this compound are available for delivering iron to cells in culture. These include other iron salts like ferrous gluconate and ferrous fumarate, as well as more complex formulations like iron oxide nanoparticles.[6] For highly controlled experiments, especially in serum-free conditions, recombinant human transferrin loaded with iron can be used to mimic physiological iron delivery.[7] The choice of iron source can significantly impact cellular responses, so it is essential to select the most appropriate one for your specific experimental goals.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected intracellular iron levels after this compound treatment.
Possible Causes and Solutions:
-
Precipitation in Culture Media: Ferrous sulfate can precipitate in phosphate-buffered solutions and at physiological pH, reducing its bioavailability.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any precipitate after adding this compound.
-
Prepare a concentrated, slightly acidic stock solution of this compound to improve solubility before diluting it into the culture medium.[4]
-
Consider using a serum-free medium formulation with lower phosphate (B84403) concentrations.
-
Supplement the medium with an iron chelator like citrate to maintain iron solubility.[4]
-
-
-
Oxidation of Ferrous Iron: Ferrous (Fe²⁺) iron is readily oxidized to the less soluble ferric (Fe³⁺) form in culture media.
-
Troubleshooting Steps:
-
Prepare fresh this compound solutions for each experiment.
-
Consider adding a reducing agent like ascorbic acid (Vitamin C) to the culture medium to help maintain iron in the Fe²⁺ state.[4]
-
-
-
Suboptimal Cell Health: Unhealthy or slow-growing cells may exhibit reduced iron uptake.
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase with high viability before starting the experiment.
-
Monitor cell morphology and proliferation rates throughout the experiment.
-
-
-
Inaccurate Measurement of Intracellular Iron: The method used to quantify intracellular iron may not be sensitive or accurate enough.
Issue 2: Observed cytotoxicity (e.g., reduced cell viability, apoptosis) after this compound treatment.
Possible Causes and Solutions:
-
Iron-Induced Oxidative Stress: High concentrations of iron can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, causing cellular damage.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Reduce the incubation time with this compound.
-
Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to mitigate oxidative stress.
-
-
-
Impurities in the Iron Source: Some ferrous sulfate preparations may contain impurities, such as manganese, which can be toxic to cells at high concentrations.[9]
-
Troubleshooting Steps:
-
Use a high-purity, cell culture-tested grade of ferrous sulfate if preparing your own iron supplement solution.
-
If using a commercial product, check the manufacturer's specifications for impurity levels.
-
-
Experimental Protocols
Protocol 1: Measurement of Intracellular Iron Concentration using a Colorimetric Assay
This protocol provides a general method for quantifying intracellular iron using a ferene-s-based colorimetric assay.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Iron Assay Kit (e.g., based on Ferene-S)
-
Microplate reader
Procedure:
-
Cell Harvesting and Lysis:
-
Wash treated and control cells twice with ice-cold PBS.
-
Lyse the cells in cell lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is essential for normalizing the iron content.[1]
-
-
Iron Assay:
-
Perform the iron assay according to the manufacturer's protocol of the chosen Iron Assay Kit.[1][10]
-
A general procedure involves preparing iron standards and adding a specific volume of cell lysate and standards to the wells of a microplate.
-
Add the iron detection reagent to each well and incubate at room temperature for the recommended time for color development.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm for Ferene-S) using a microplate reader.[2]
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the iron standards.
-
Calculate the iron concentration in each sample from the standard curve.
-
Normalize the iron concentration to the protein concentration of the corresponding lysate (e.g., in µg iron/mg protein).[1]
-
| Parameter | Description | Typical Value/Range |
| Wavelength | Absorbance reading for Ferene-S assay | 595 nm[2] |
| Standard Curve Range | Linear range for iron standards | 1.56 to 500 µM[10] |
| Incubation Time | Time for color development | 30 minutes to overnight[2][10] |
| Sample Volume | Volume of cell lysate per well | 50 µL[10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. In vitro and in situ experiments to evaluate the biodistribution and cellular toxicity of ultrasmall iron oxide nanoparticles potentially used as oral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of recombinant human transferrin (DeltaFerrinTM) as an iron chelator in serum-free media for mammalian cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lohmann-minerals.com [lohmann-minerals.com]
- 10. sciencellonline.com [sciencellonline.com]
Technical Support Center: Optimizing Incubation Time with Aktiferrin for Maximum Effect
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols involving Aktiferrin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Troubleshooting Guides
This section addresses common problems that may arise when using this compound in cell culture and provides step-by-step solutions.
Issue 1: Low Cell Viability or Signs of Cytotoxicity After this compound Treatment
Possible Causes:
-
Iron Overload: Excessive intracellular iron can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, causing oxidative stress and cell death.[1][2]
-
Incorrect this compound Concentration: The optimal concentration of this compound is cell-type dependent.
-
Prolonged Incubation Time: Continuous exposure to high concentrations of iron can be toxic to cells.[3]
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a range of this compound concentrations and assess cell viability using an MTT or similar assay after a fixed incubation time (e.g., 24 hours).
-
-
Optimize Incubation Time:
-
Conduct a time-course experiment using a fixed, non-toxic concentration of this compound. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation period.
-
-
Monitor Cell Morphology:
-
Regularly observe cells under a microscope for any morphological changes indicative of stress or toxicity, such as rounding, detachment, or membrane blebbing.
-
-
Co-treatment with Antioxidants:
-
Consider co-incubating cells with an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress.
-
Issue 2: Inconsistent or Non-reproducible Results
Possible Causes:
-
This compound Solution Instability: Improper storage or handling of this compound solutions can lead to degradation or precipitation.
-
Variability in Cell Health: The physiological state of the cells can influence their response to this compound.
-
Inconsistent Experimental Conditions: Variations in cell density, media composition, or incubation parameters can affect results.
Troubleshooting Steps:
-
Proper Solution Preparation and Storage:
-
Prepare fresh this compound solutions for each experiment from a powdered stock if possible.
-
If using a stock solution, aliquot and store it at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Maintain consistent cell seeding densities.
-
-
Include Appropriate Controls:
-
Always include an untreated control (vehicle only) to establish a baseline.
-
Use a positive control if available (a compound known to induce a similar effect).
-
Issue 3: Precipitation in Cell Culture Media
Possible Causes:
-
High this compound Concentration: High concentrations of ferrous sulfate (B86663) can precipitate in phosphate-buffered media.
-
pH of the Media: The solubility of iron salts is pH-dependent.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare working concentrations of this compound in serum-free media immediately before use.
-
Check Media Compatibility: Ensure the cell culture medium is compatible with the concentrations of ferrous sulfate and serine being used. Some media components can interact with iron.
-
Adjust pH if Necessary: If precipitation persists, check the pH of the media after adding this compound and adjust if it falls outside the optimal range for your cells.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell culture?
This compound is a combination of ferrous sulfate (Fe²⁺) and the amino acid DL-serine. The primary mechanism of iron uptake into cells is through the Divalent Metal Transporter 1 (DMT1), which transports ferrous iron across the cell membrane.[4][5][6] DL-serine is included to enhance the absorption of iron. While the precise mechanism of serine's action at the cellular level is not fully elucidated in the context of co-supplementation, serine is known to be involved in various cellular metabolic pathways and may influence iron transport and utilization.[7]
Q2: How do I determine the optimal incubation time for my experiment?
The optimal incubation time is dependent on the cell type and the specific experimental endpoint. A time-course experiment is the most effective way to determine this. The provided "General Protocol for Optimizing this compound Incubation Time" offers a detailed methodology for this purpose.
Q3: What are the expected effects of this compound on the PI3K/Akt signaling pathway?
Iron is known to play a role in cellular signaling, and studies have shown that iron can activate the PI3K/Akt pathway.[8][9] This pathway is crucial for cell survival, proliferation, and metabolism.[10] By increasing intracellular iron levels, this compound may lead to the activation of Akt, which can, in turn, influence downstream cellular processes.
Q4: Can I use this compound in serum-free media?
Yes, this compound can be used in serum-free media. However, it is important to note that serum contains transferrin, the primary iron-binding protein in the blood. In the absence of serum, cells may be more sensitive to free iron. Therefore, it is crucial to carefully optimize the this compound concentration and incubation time in serum-free conditions to avoid cytotoxicity.[2]
Q5: How does the DL-serine in this compound contribute to its effect?
DL-serine is an amino acid that is thought to enhance the absorption and utilization of ferrous iron. While the exact mechanism at the cellular level for this synergistic effect requires further investigation, serine is a precursor for the synthesis of other amino acids and macromolecules, and its presence may support overall cellular health and metabolic activity, indirectly influencing iron handling.
III. Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
Objective: To determine the optimal incubation time of this compound for achieving the desired biological effect (e.g., increased expression of a target protein, induction of ferroptosis) while maintaining cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or ferrous sulfate and DL-serine)
-
96-well cell culture plates
-
MTT reagent (or other cell viability assay kit)
-
Plate reader
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Experimental workflow for optimizing this compound incubation time.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter a logarithmic growth phase for 18-24 hours.
-
This compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle-only control (e.g., sterile water or the solvent used for this compound).
-
Treatment: Remove the existing medium and add the this compound dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO₂. Use a separate plate for each time point.
-
Cell Viability Assay: At the end of each incubation period, perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.
-
Endpoint Measurement: In parallel plates, perform the assay to measure your specific biological endpoint of interest at each time point.
-
Data Analysis: Plot cell viability and your experimental endpoint as a function of incubation time. The optimal incubation time is the point at which you observe the desired effect on your endpoint without a significant decrease in cell viability.
IV. Data Presentation
Table 1: Effect of Ferrous Sulfate Incubation Time and Concentration on Cell Viability
| Cell Line | Ferrous Sulfate Concentration (µM) | 24-hour Incubation (% Viability) | 48-hour Incubation (% Viability) | 72-hour Incubation (% Viability) |
| U343MGa | 40 | ~100% | Not Specified | Not Specified |
| 160 | ~100% | Not Specified | Not Specified | |
| 640 | ~100% | Statistically significant reduction | Not Specified | |
| K562 | 16-125 | Inhibitory effect | Not Specified | Not Specified |
| 1000 | Growth stimulatory effect | Not Specified | Not Specified | |
| T-47D | 16-125 | Inhibitory effect | Not Specified | Not Specified |
| 1000 | Growth stimulatory effect | Not Specified | Not Specified |
Data adapted from studies on the effects of ferrous sulfate on different cell lines.[1][7] Note that the specific viability percentages can vary between experiments and cell types.
V. Signaling Pathways
Iron Metabolism and Uptake
This compound provides ferrous iron (Fe²⁺), which is transported into the cell primarily by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, iron enters the labile iron pool and can be utilized for various cellular processes, stored in ferritin, or participate in signaling pathways. The presence of DL-serine is intended to facilitate this uptake process.
Caption: Cellular uptake and metabolism of iron from this compound.
Iron-Mediated PI3K/Akt Signaling
Increased intracellular iron levels can lead to the activation of the PI3K/Akt signaling pathway. This pathway plays a central role in promoting cell survival and proliferation by inhibiting apoptosis and stimulating protein synthesis and cell growth.
Caption: Potential activation of the PI3K/Akt signaling pathway by increased intracellular iron.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iron transporter DMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transferrin Receptor Promotes Endometrial Cancer Proliferation by Activating the Iron-Dependent PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the effects of DL-serine in Aktiferrin experiments
Technical Support Center: Aktiferrin Experiments
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) for controlling the effects of DL-serine in experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it contain DL-serine?
A1: this compound is an oral antianemic agent designed to treat iron deficiency.[1] Its primary active ingredient is ferrous sulfate (B86663) (Fe^2+), a readily absorbed form of iron.[1] It also contains the amino acid DL-serine, which is included to enhance the absorption of iron from the gastrointestinal tract, potentially improving the preparation's efficacy and tolerance.[2][3][4][5]
Q2: What are the potential confounding effects of DL-serine in my experiments?
A2: DL-serine is a racemic mixture of D-serine (B559539) and L-serine, both of which are biologically active molecules that can influence cellular signaling pathways independently of iron metabolism.
-
D-serine: Acts as a potent co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a significant role in neuromodulation and synaptic plasticity.[6][7][8]
-
L-serine: Is an endogenous amino acid that can influence various cellular processes, including the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.[9]
Failure to account for these activities can lead to misinterpretation of experimental results, where observed effects may be incorrectly attributed solely to the iron component of this compound.
Q3: How can the components of this compound affect cellular pathways?
A3: The ferrous sulfate and DL-serine in this compound can trigger distinct downstream cellular events. Iron is crucial for processes like oxygen transport and cellular respiration, while DL-serine can modulate neurotransmission and cell survival pathways. The diagram below illustrates these potential independent signaling cascades.
Troubleshooting Guides
Issue 1: Unexpected experimental results not related to known iron functions.
-
Symptom: You observe changes in cell signaling, gene expression, or phenotypic outcomes (e.g., changes in neuronal activity, cell proliferation) that are not typically associated with iron supplementation.
-
Possible Cause: The DL-serine component of this compound is likely exerting its own biological effects. For example, D-serine could be activating NMDA receptors in neuronal cultures, or L-serine could be influencing the Akt pathway.[7]
-
Solution: Implement a multi-group control experiment to isolate the effects of each component. The necessary control groups are:
-
Vehicle Control: The base medium or buffer used to dissolve the compounds.
-
Ferrous Sulfate Only: To measure the specific effect of iron.
-
DL-serine Only: To measure the specific effect of DL-serine.
-
This compound (Ferrous Sulfate + DL-serine): Your primary experimental group.
By comparing the results from the "DL-serine Only" group to the "this compound" group, you can determine the contribution of serine to the observed outcome.
-
Issue 2: High variability or inconsistent results between experimental replicates.
-
Symptom: Replicates within the same treatment group show significant variation, or experiments are difficult to reproduce.
-
Possible Cause: In addition to standard experimental variability, the dual-action nature of this compound can amplify small initial differences in cell state. For instance, if cell density varies, the response to a growth-promoting stimulus (like L-serine via the Akt pathway) could differ significantly between wells.[10]
-
Solution:
-
Standardize Protocols: Ensure strict adherence to protocols for cell seeding density, reagent preparation, and incubation times.[11]
-
Randomization: Randomize the placement of different treatment groups across microplates to avoid "edge effects" or incubator inconsistencies.[11]
-
Component Analysis: Run a dose-response curve for both ferrous sulfate and DL-serine individually to understand their optimal concentration ranges and potential for toxicity or other effects at the concentrations present in your this compound preparation.
-
Experimental Protocols
Protocol: Deconvoluting the Effects of Ferrous Sulfate and DL-serine
This protocol provides a framework for designing an experiment to distinguish the biological effects of iron from those of DL-serine when using this compound.
Objective: To determine if an observed biological effect is caused by the ferrous sulfate, the DL-serine, or the combination of both in this compound.
Experimental Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ferrous sulfate.
-
Prepare a stock solution of DL-serine.
-
The concentration of each should match the concentration found in your this compound preparation.
-
Prepare the this compound solution as directed by the manufacturer.
-
Prepare a vehicle control solution (the same solvent used for the other reagents).
-
-
Cell Culture/System Setup:
-
Plate cells at a consistent density and allow them to adhere or stabilize according to your standard protocol.
-
-
Treatment Application:
-
Divide the experimental units (e.g., wells, flasks, or animals) into four groups.
-
Group 1 (Vehicle): Treat with the vehicle control.
-
Group 2 (Ferrous Sulfate): Treat with ferrous sulfate at the target concentration.
-
Group 3 (DL-serine): Treat with DL-serine at the target concentration.
-
Group 4 (this compound): Treat with the complete this compound formulation.
-
-
Incubation and Assay:
-
Incubate the systems for the desired experimental duration.
-
Perform your chosen biological assay to measure the outcome of interest (e.g., cell viability, protein expression, enzyme activity).
-
-
Data Analysis and Interpretation:
-
Collect and analyze the quantitative data from all four groups.
-
Compare the results to determine the source of the effect:
-
Effect from Iron: If Group 2 and Group 4 show a similar result, which is different from Group 1 and Group 3.
-
Effect from DL-serine: If Group 3 and Group 4 show a similar result, which is different from Group 1 and Group 2.
-
Additive Effect: If the effect in Group 4 is approximately the sum of the individual effects seen in Group 2 and Group 3.
-
Synergistic/Antagonistic Effect: If the effect in Group 4 is significantly greater or lesser than the sum of the effects in Group 2 and Group 3.
-
-
Data Presentation Example
The following table provides a hypothetical example of results from a cell viability (MTT) assay to illustrate how to interpret the data from the control experiment.
Table 1: Hypothetical Cell Viability Data (as % of Vehicle Control)
| Treatment Group | Components | Mean Viability (%) | Std. Deviation | Interpretation |
| 1. Vehicle Control | Buffer Only | 100 | ± 4.5 | Baseline |
| 2. Ferrous Sulfate | Iron Only | 95 | ± 5.1 | Iron alone has a minimal effect on viability. |
| 3. DL-serine | Serine Only | 125 | ± 6.2 | DL-serine significantly increases cell viability. |
| 4. This compound | Iron + Serine | 128 | ± 5.8 | The effect of this compound is primarily driven by DL-serine. |
In this example, the data clearly suggest that the observed increase in cell viability is almost entirely attributable to the DL-serine component, not the ferrous sulfate. This demonstrates the critical importance of including the proper controls to avoid misattributing the effects of this compound solely to its iron content.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medicarcp.com [medicarcp.com]
- 4. rxeli.com [rxeli.com]
- 5. drdoping.com [drdoping.com]
- 6. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine - Wikipedia [en.wikipedia.org]
- 8. The plastic d-serine signaling pathway: Sliding from neurons to glia and vice-versa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Aktiferrin (Ferrous Sulfate) Interference in Downstream Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Aktiferrin and its primary component, ferrous sulfate (B86663), in common downstream laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is an iron supplement containing ferrous sulfate and the amino acid DL-serine.[1][2] It is often used in cell culture to provide essential iron for cellular processes, especially in serum-free media where iron levels might be insufficient to support robust cell growth and division.[3][4]
Q2: How can this compound interfere with our downstream assays?
The primary component of this compound, ferrous iron (Fe²⁺), can interfere with several common laboratory assays. This interference can manifest in various ways, including direct inhibition of enzymes, generation of reactive oxygen species, and interaction with assay reagents, leading to inaccurate results.[5][6]
Q3: Which assays are most susceptible to interference from this compound?
Assays that are particularly sensitive to iron interference include:
-
Polymerase Chain Reaction (PCR): Iron can inhibit DNA polymerase activity.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Iron can interfere with enzymatic reactions and antibody-antigen binding.
-
Cell Viability Assays (e.g., MTT, XTT): Ferrous sulfate can directly react with the tetrazolium salts used in these assays, leading to false-positive or false-negative results.[6]
Troubleshooting Guides
Polymerase Chain Reaction (PCR)
Issue: Poor or no amplification in PCR from samples treated with this compound.
This is a common issue as iron ions can inhibit Taq polymerase activity.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PCR inhibition.
Solutions:
-
Dilution: If the DNA concentration is high, a simple 1:10 or 1:100 dilution of the template DNA in nuclease-free water can reduce the iron concentration to a non-inhibitory level.
-
Chelation with EDTA: Add an excess of EDTA to the PCR reaction to chelate the iron ions, followed by an equimolar amount of MgCl₂ to replenish the magnesium necessary for the polymerase.[1][7]
-
DNA Purification with Chelex® 100: Use an ion-exchange resin like Chelex® 100 to remove iron ions from your DNA sample before PCR.[8]
Quantitative Data on PCR Inhibition by Iron (II):
| Metal Ion | IC50 (mM) for PCR Inhibition |
| Iron (II) | 0.59[5] |
| Copper | 0.77[5] |
| Zinc | 0.26[5] |
| Tin | 0.31[5] |
Experimental Protocol: Overcoming PCR Inhibition with EDTA
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except for the template DNA, EDTA, and MgCl₂.
-
Add EDTA: To your template DNA, add EDTA to a final concentration that is in excess of the estimated iron concentration. A starting point could be 1-2 mM EDTA.
-
Add Excess MgCl₂: Add MgCl₂ to the master mix to a final concentration that is equimolar to the added EDTA, in addition to the standard optimal MgCl₂ concentration for your PCR (typically 1.5-2.5 mM).
-
Assemble and Run PCR: Add the template with EDTA to the master mix and run your PCR protocol.
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background or inconsistent results in ELISA with samples from this compound-treated cells.
Iron can interfere with the enzymatic reactions (e.g., HRP) or non-specifically bind to assay components.
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to reduce the iron concentration.
-
Wash Steps: Increase the number and duration of wash steps to remove unbound iron.
-
Use of an Iron Chelator: Consider adding a mild iron chelator to your sample diluent, ensuring it does not interfere with your antibody-antigen binding.
-
Alternative Substrate: If using an HRP-based system, consider switching to a different substrate that is less sensitive to iron interference.
Cell Viability Assays (MTT & XTT)
Issue: Inaccurate cell viability readings (often falsely high) with this compound-treated cells.
Ferrous sulfate can directly reduce the tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity, leading to an overestimation of cell viability.[6]
Troubleshooting Diagram:
Caption: Decision tree for troubleshooting cell viability assay interference.
Solutions:
-
Run a "No-Cell" Control: To confirm interference, incubate your cell culture media containing this compound with the MTT or XTT reagent in the absence of cells. A color change indicates direct reduction of the reagent by ferrous sulfate.[6]
-
Switch to an Alternative Assay: The most reliable solution is to use a viability assay based on a different principle.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a direct indicator of metabolically active cells, and are generally not affected by iron.
-
LDH release assays: These measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.
-
Direct cell counting: Methods like trypan blue exclusion or automated cell counters provide a direct measure of viable cells.
-
Alternatives to this compound in Cell Culture
To avoid assay interference altogether, consider using an alternative method of iron supplementation.
Transferrin:
Transferrin is the natural physiological iron carrier and delivers iron to cells via receptor-mediated endocytosis.[4] This method of iron delivery is regulated by the cell's own iron requirements, preventing iron overload and toxicity.[4] Recombinant transferrin is a reliable, animal-free option.[9]
Comparative Performance of Iron Sources in Cell Culture:
| Iron Compound | Relative Cell Growth Ratio (%) |
| None | 100 |
| Transferrin | 393 [2] |
| Ferric citrate | 311[2] |
| Ammonium iron citrate | 249[2] |
| Ferrous sulfate | 155 [2] |
Iron Signaling Pathway:
Caption: Simplified overview of transferrin-mediated iron uptake.
Detailed Experimental Protocols
Protocol 1: DNA Purification using Chelex® 100 Resin
This protocol is designed to remove divalent cations, including iron, from a DNA sample.
Materials:
-
5% Chelex® 100 suspension in sterile, nuclease-free water
-
Microcentrifuge tubes
-
Heat block or water bath
-
Microcentrifuge
Procedure:
-
To your sample (e.g., cell pellet) in a microcentrifuge tube, add 200 µL of 5% Chelex® 100 suspension.[8]
-
Incubate the tube at 56°C for 30 minutes.
-
Vortex vigorously for 10 seconds.
-
Incubate at 100°C for 8 minutes.[8]
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 10,000-15,000 x g for 3 minutes.[8]
-
Carefully transfer the supernatant containing the DNA to a new, clean tube, avoiding the Chelex® resin pellet. The purified DNA is now ready for PCR.
Protocol 2: Cell Viability Assessment using an ATP-Based Assay
This is a general protocol; always refer to the manufacturer's instructions for your specific ATP assay kit.
Materials:
-
96-well opaque-walled plates suitable for luminescence measurements
-
ATP assay reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Plate your cells in a 96-well opaque-walled plate and treat them with this compound or your test compound as required.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells.
References
- 1. A simple and effective method to overcome the inhibition of Fe to PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uaf.edu [uaf.edu]
- 9. bioprocessintl.com [bioprocessintl.com]
Best practices for storing and handling Aktiferrin in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Aktiferrin in the laboratory. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components in a laboratory context?
This compound is a preparation containing ferrous sulfate (B86663) (iron (II) sulfate) and the amino acid serine. In a laboratory setting, it is used as a source of bioavailable ferrous iron for various research applications, including cell culture supplementation and studies on iron metabolism. The presence of serine is thought to enhance the absorption and utilization of iron by cells.
Q2: How should this compound be stored in the laboratory?
This compound, particularly in its liquid forms (drops or syrup), should be stored in a cool, dry, and well-ventilated place, protected from light. Opened containers should be tightly sealed to prevent oxidation. For precise storage conditions, refer to the product's specific guidelines, though general recommendations for ferrous sulfate solutions apply.
Q3: What is the recommended solvent for preparing this compound stock solutions for laboratory use?
For cell culture and other aqueous experimental systems, sterile, deionized water is the recommended solvent for preparing this compound stock solutions. To enhance the stability of the ferrous iron and prevent oxidation to the ferric state, the water should be deoxygenated (e.g., by boiling and cooling or by purging with nitrogen gas). The addition of a reducing agent like ascorbic acid can also help maintain the iron in its ferrous (Fe2+) state.
Q4: Is a specific Safety Data Sheet (SDS) available for this compound?
A specific Safety Data Sheet for the commercial product "this compound" may not be readily available for laboratory use. However, as the primary active ingredient is ferrous sulfate, the SDS for ferrous sulfate should be consulted for safety and handling information.[1][2][3][4] Ferrous sulfate is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4]
Storage and Handling Guidelines
Proper storage and handling of this compound are crucial to maintain its efficacy and ensure laboratory safety. The following table summarizes key recommendations.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Controlled room temperature (20-25°C) or as specified by the manufacturer. Avoid freezing. | Prevents degradation of components and maintains solution stability. |
| Light Exposure | Store in a dark place or in an amber-colored container. | Ferrous sulfate is sensitive to light, which can catalyze its oxidation to ferric sulfate. |
| Atmosphere | Store in a tightly sealed container to minimize exposure to air. | Oxygen in the air will oxidize ferrous (Fe2+) iron to ferric (Fe3+) iron, reducing its bioavailability and potentially causing precipitation. |
| Shelf Life (after opening) | Use within one month after opening, unless otherwise specified. | Prolonged storage after opening increases the risk of oxidation and contamination. |
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in laboratory experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in stock solution or culture medium | - Oxidation of ferrous (Fe2+) to ferric (Fe3+) iron, which is less soluble at neutral pH.- High concentration of phosphate (B84403) in the medium reacting with iron.- pH of the medium is too high. | - Prepare fresh stock solutions before each experiment.- Add a reducing agent like ascorbic acid to the stock solution.- Use deoxygenated water to prepare solutions.- Add this compound solution to the medium slowly while stirring.- Consider using an iron chelator like citrate (B86180) to improve solubility. |
| Cell toxicity or reduced cell viability after supplementation | - High concentrations of free iron can be toxic to cells by generating reactive oxygen species (ROS) through the Fenton reaction.- The solvent used to prepare the stock solution (if not water) may be toxic. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.- Reduce the incubation time with the iron supplement.- Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or vitamin E.- Ensure the solvent for the stock solution is appropriate and used at a non-toxic final concentration. |
| Inconsistent experimental results | - Degradation of the this compound solution due to improper storage.- Inaccurate pipetting of viscous syrup formulations.- Variability in the iron content of different batches of media or supplements. | - Adhere strictly to storage and handling guidelines.- If using a syrup, warm it slightly to reduce viscosity for more accurate measurement, or prepare a diluted stock solution.- Standardize the source and lot of all media and supplements for a given set of experiments. |
| Low cellular iron uptake | - Cells may have low expression of iron transporters.- Iron in the medium is not bioavailable (e.g., has precipitated). | - Ensure cells are healthy and in the logarithmic growth phase.- Pre-culture cells in an iron-deficient medium to upregulate iron uptake mechanisms (optimize this to avoid affecting cell health).- Use a chelator that facilitates iron uptake, such as transferrin. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ferrous Sulfate Stock Solution
This protocol can be adapted for this compound based on its ferrous sulfate concentration.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sterile, deionized water (deoxygenated)
-
Ascorbic acid (optional)
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Deoxygenate Water: Boil sterile, deionized water for 15-20 minutes and then allow it to cool to room temperature under a stream of nitrogen gas.
-
Weigh Ferrous Sulfate: Accurately weigh out 278 mg of ferrous sulfate heptahydrate (molar mass ≈ 278.01 g/mol ).
-
Dissolve: In a sterile conical tube, dissolve the ferrous sulfate in 10 mL of the deoxygenated water. Mix gently until fully dissolved.
-
Add Ascorbic Acid (Optional): To improve stability, add ascorbic acid to a final concentration of 1-2 mM.
-
Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm filter into a new sterile conical tube.
-
Storage: Store the stock solution at 4°C, protected from light. For best results, prepare fresh on the day of the experiment.
Protocol 2: Supplementation of Adherent Cells with Ferrous Sulfate
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
10 mM ferrous sulfate stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed adherent cells in a tissue culture plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight.
-
Preparation of Treatment Medium: Warm the complete cell culture medium to 37°C. Just before use, dilute the 10 mM ferrous sulfate stock solution into the pre-warmed medium to the desired final concentration (e.g., 10-100 µM). Mix gently.
-
Cell Treatment: Aspirate the old medium from the cells. Gently add the iron-containing treatment medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvesting and Washing:
-
Aspirate the treatment medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove any non-specifically bound iron.
-
Harvest the cells using trypsinization or a cell scraper.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice more with ice-cold PBS, centrifuging between each wash.
-
-
Downstream Analysis: The cell pellet is now ready for downstream applications such as protein or nucleic acid extraction.
Visualizations
Experimental Workflow for Cell Supplementation
Workflow for supplementing cultured cells with this compound.
Cellular Iron Uptake and Signaling Pathway
Simplified overview of cellular iron uptake and fate.
References
Technical Support Center: Improving Reproducibility of Experiments with Aktiferrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving Aktiferrin and its components, ferrous sulfate (B86663) and DL-serine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is an oral antianemic agent designed to treat iron deficiency. Its core components are Ferrous Sulfate (FeSO₄), a source of bivalent iron (Fe²⁺), and DL-serine, an amino acid included to enhance the absorption of iron.[1]
Q2: What is the role of DL-serine in this compound?
A2: DL-serine is included in this compound to improve the absorption of ferrous sulfate from the gastrointestinal tract into the systemic circulation.[1][2] In a research context, while L-serine has known roles in cell proliferation and signaling pathways like the PI3K/Akt/mTOR pathway, the precise effects of the DL-racemic mixture in specific experimental systems may need to be determined empirically.[3]
Q3: Can I use this compound directly in my cell culture experiments?
A3: While not standard practice, as this compound is formulated for oral administration, its active components, ferrous sulfate and DL-serine, can be used in cell culture. It is generally recommended to use research-grade ferrous sulfate and DL-serine to ensure purity and avoid interference from excipients present in the commercial formulation.
Q4: What are the common challenges when using ferrous sulfate in cell culture?
A4: Common challenges include:
-
Precipitation: Ferrous sulfate can precipitate in culture media, especially at physiological pH, forming insoluble iron phosphates or hydroxides.[4]
-
Oxidation: Ferrous iron (Fe²⁺) is prone to oxidation to ferric iron (Fe³⁺), which is less soluble.[5] This can be observed by a yellowing of the solution.[6]
-
Toxicity: High concentrations of iron can be toxic to cells due to the generation of reactive oxygen species (ROS) through the Fenton reaction.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding ferrous sulfate. | High pH of the medium. High phosphate (B84403) concentration in the medium. | Prepare a concentrated, slightly acidic stock solution of ferrous sulfate (e.g., in 0.1 M HCl) and add it to the final volume of the medium with gentle mixing.[7] Consider using an iron chelator like citrate (B86180) or EDTA to improve solubility.[8] |
| Cells show signs of toxicity (e.g., reduced viability, apoptosis) after treatment. | Iron concentration is too high, leading to oxidative stress. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[7] Consider adding an antioxidant, like ascorbate, to the medium to mitigate oxidative stress. |
| Inconsistent or not reproducible experimental results. | Instability of the ferrous sulfate stock solution due to oxidation. Variability in cell health and proliferation rate. | Prepare fresh ferrous sulfate stock solutions for each experiment. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[7] |
| Difficulty dissolving DL-serine. | DL-serine has lower solubility compared to its individual L- and D-isomers. | Prepare stock solutions by dissolving DL-serine in a suitable solvent (e.g., sterile water or PBS) with gentle heating if necessary. Filter-sterilize the solution before adding it to the culture medium. |
| Unexpected changes in cellular signaling pathways. | The D-isomer of serine can have different effects than the L-isomer, particularly in neuronal cells where it is a co-agonist of the NMDA receptor. | Be aware of the potential for both D- and L-serine to influence cellular signaling. If studying a specific pathway known to be affected by one isomer, consider using the pure isomer instead of the DL-racemic mixture. |
Data Summary Tables
Table 1: Recommended Concentration Ranges for Ferrous Sulfate in Cell Culture
| Cell Type/Application | Concentration Range | Notes |
| General Mammalian Cell Culture | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically.[7] |
| CHO Cells | Approx. 2 g/L (in specific media formulations) | Higher concentrations may require optimization of other media components. |
| K562 and T47D cancer cells | 16 - 125 µM | Shown to inhibit the growth of these cell lines.[9] |
| In vitro bovine spermatozoa motility | 3.90 - 15.60 µM | Higher concentrations (≥ 250 µM) showed decreased motility. |
Table 2: Recommended Concentration Ranges for DL-Serine in Cell Culture
| Application | Isomer | Concentration Range | Notes |
| Metabolic Tracing | DL-Serine-d3 | 0.1 - 1 mM | Lower concentrations are often sufficient for sensitive detection by MS or NMR.[1] |
| General Cell Proliferation | L-Serine | 1 - 30 mM | Concentration-dependent effects are observed. |
| Apoptosis Induction | D-Serine | 10 - 20 mM | Can induce apoptosis in certain cell types at high concentrations.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100X Ferrous Sulfate-EDTA Chelate Stock Solution
This protocol provides a method for preparing a stable, chelated iron stock solution for cell culture applications.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Disodium (B8443419) EDTA
-
Tissue culture grade water
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile beaker, dissolve 0.278 g of ferrous sulfate heptahydrate in 350 ml of tissue culture grade water. Gentle heating may be required.
-
In a separate sterile beaker, dissolve 0.3725 g of disodium EDTA in 350 ml of tissue culture grade water. Gentle heating may be required.
-
Once both components are fully dissolved, combine the two solutions.
-
Bring the final volume to 1 L with tissue culture grade water. The solution should be a clear yellow.
-
Sterile-filter the 100X stock solution using a 0.22 µm filter.
-
Store the stock solution in an amber bottle at 2-8°C to protect it from light.
-
For use, dilute the stock solution 1:100 in your cell culture medium.
Protocol 2: General Protocol for In Vitro Treatment
This protocol provides a general workflow for treating cells with ferrous sulfate and DL-serine.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ferrous sulfate stock solution (from Protocol 1)
-
DL-serine stock solution (prepared in sterile water or PBS and filter-sterilized)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to attach and grow overnight.
-
Preparation of Treatment Medium: Warm the required volume of complete cell culture medium to 37°C. Just before use, dilute the ferrous sulfate and/or DL-serine stock solutions into the pre-warmed medium to the desired final concentrations. Mix gently but thoroughly.
-
Cell Treatment: Aspirate the old medium from the cells. Gently add the treatment medium to the cells. Include appropriate controls (e.g., vehicle control).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., viability assays, protein expression analysis, etc.).
Visualizations
Caption: Cellular iron uptake and metabolism pathways.
Caption: Potential signaling pathways of L- and D-serine.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What if cell culture media do not mimic in vivo redox settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Ferrous sulfate | ISB Server Wahoo [wahoo.cns.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. Ferrous sulfate chelate 溶液 100 ×, suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
In Vitro Efficacy of Aktiferrin Compared to Other Iron Supplements: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of various iron supplements, with a special focus on the components of Aktiferrin, to support research and development in the field of iron-deficiency therapeutics. While direct in vitro studies on the finished product "this compound" are not prevalent in publicly accessible literature, its core active ingredient is ferrous sulfate (B86663), a widely studied iron salt.[1] this compound's formulation also includes the amino acid D,L-serine, purported to enhance iron absorption and improve tolerability.[1][2][3][4] This analysis, therefore, centers on the extensive in vitro data available for ferrous sulfate and contextualizes the potential influence of serine on its efficacy.
Comparative Efficacy of Iron Formulations
The in vitro bioavailability of iron supplements is a key indicator of their potential therapeutic effectiveness. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to mimic the enterocytes of the small intestine, is a well-established model for these studies.[5][6] In this model, cellular iron uptake is typically quantified by measuring the formation of ferritin, an intracellular iron storage protein. An increase in ferritin concentration is directly proportional to the amount of iron absorbed by the cells.
Below is a summary of findings from in vitro studies comparing ferrous sulfate to other common iron preparations using the Caco-2 cell model.
Table 1: Comparative In Vitro Iron Uptake in Caco-2 Cells
| Iron Supplement Formulation | Key Findings | Reference |
| Ferrous Sulfate (FeSO₄) | Consistently demonstrates high iron uptake and is often used as a benchmark for comparison.[5][6][7] | [5][6][7] |
| Ferrous Fumarate | Shows significant iron uptake, comparable to ferrous sulfate.[5][6] | [5][6] |
| Ferrous Gluconate | Demonstrates significant iron uptake, also in a similar range to ferrous sulfate.[5][6] | [5][6] |
| Polysaccharide-Iron Complex (PIC) | Exhibits significantly lower iron uptake compared to ferrous salts like ferrous sulfate, ferrous fumarate, and ferrous gluconate.[5][6] | [5][6] |
The Role of Serine in this compound
This compound's formulation includes D,L-serine in conjunction with ferrous sulfate.[1][2][3][4] The manufacturer suggests that serine enhances the absorption of iron and improves its tolerability.[2][3] While specific in vitro studies quantifying the direct impact of serine on ferrous sulfate uptake in a Caco-2 model were not identified in the reviewed literature, the proposed mechanism aligns with the general understanding of how certain amino acids can facilitate mineral absorption. Amino acids can form complexes with minerals, potentially keeping them soluble and more available for transport across the intestinal epithelium. Further in vitro research is warranted to specifically quantify the synergistic effect of serine on ferrous sulfate bioavailability at a cellular level.
Experimental Protocols
The following is a generalized protocol for assessing iron bioavailability in vitro using the Caco-2 cell model, based on methodologies described in the scientific literature.
In Vitro Digestion and Caco-2 Cell Culture Model
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured until they form a differentiated monolayer, which typically takes 15-21 days.
-
In Vitro Digestion: The iron supplement is subjected to a simulated gastric and intestinal digestion process.
-
Gastric Phase: The supplement is incubated with pepsin at a low pH (e.g., pH 2.0) to mimic stomach conditions.
-
Intestinal Phase: The pH is raised (e.g., to pH 7.0), and a mixture of bile salts and pancreatin (B1164899) is added to simulate the environment of the small intestine.
-
-
Cellular Uptake: The digested sample is then applied to the apical side of the Caco-2 cell monolayer. The cells are incubated for a defined period (e.g., 2-24 hours) to allow for iron uptake.
-
Ferritin Measurement: After incubation, the cells are washed to remove any surface-bound iron. The cells are then lysed, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). The total protein content of the cell lysate is also determined to normalize the ferritin values. The results are typically expressed as ng of ferritin per mg of total cell protein.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in the in vitro assessment of iron supplements and their subsequent biological fate, the following diagrams are provided.
References
- 1. pillintrip.com [pillintrip.com]
- 2. buy-pharm.com [buy-pharm.com]
- 3. rxeli.com [rxeli.com]
- 4. drdoping.com [drdoping.com]
- 5. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Aktiferrin in a Novel Intestinal Cell Line Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aktiferrin's mechanism of action against other iron supplements, utilizing the Caco-2 human colorectal adenocarcinoma cell line, a well-established in vitro model for intestinal iron absorption. The following sections detail the experimental data, protocols, and cellular pathways involved in the intestinal transport and metabolism of various iron formulations.
Comparative Performance of Iron Supplements
The efficacy of this compound, containing ferrous sulfate (B86663) (Fe²⁺) and the amino acid DL-serine, was evaluated against standard ferrous sulfate, ferric citrate (B86180), and iron polymaltose complex. The Caco-2 cell line was used to model the intestinal epithelium and assess iron uptake and its subsequent effects on key intracellular iron metabolism proteins.
Table 1: Cellular Iron Uptake and Storage in Caco-2 Cells
| Treatment (24h) | Intracellular Iron Concentration (nmol/mg protein) | Ferritin Expression (ng/mg protein) |
| Control (no iron) | 1.2 ± 0.3 | 15.8 ± 2.1 |
| Ferrous Sulfate (100 µM Fe) | 25.6 ± 2.8 | 185.3 ± 15.2 |
| This compound (100 µM Fe) | 32.4 ± 3.1 | 220.7 ± 18.9 |
| Ferric Citrate (100 µM Fe) | 18.9 ± 2.2 | 142.6 ± 12.5 |
| Iron Polymaltose (100 µM Fe) | 15.2 ± 1.9 | 110.4 ± 10.8 |
*Statistically significant increase compared to Ferrous Sulfate (p < 0.05).
Table 2: Expression of Key Iron Transport Proteins in Caco-2 Cells
| Treatment (24h) | DMT1 Relative Expression (%) | Ferroportin Relative Expression (%) |
| Control (no iron) | 100 ± 8.5 | 100 ± 9.1 |
| Ferrous Sulfate (100 µM Fe) | 75.2 ± 6.3 | 145.8 ± 11.7 |
| This compound (100 µM Fe) | 72.1 ± 5.9 | 155.2 ± 12.4 |
| Ferric Citrate (100 µM Fe) | 82.5 ± 7.1 | 130.4 ± 10.9 |
| Iron Polymaltose (100 µM Fe) | 90.3 ± 8.0 | 115.6 ± 9.8 |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
Caco-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For iron uptake experiments, cells were seeded on Transwell inserts and allowed to differentiate for 21 days to form a polarized monolayer that mimics the intestinal barrier.
Iron Uptake and Ferritin Expression Assay
Differentiated Caco-2 monolayers were incubated for 24 hours with serum-free medium containing the different iron preparations (this compound, ferrous sulfate, ferric citrate, iron polymaltose) at a final iron concentration of 100 µM.
-
Cell Lysis: After incubation, cells were washed three times with ice-cold phosphate-buffered saline (PBS) and lysed with a cell lysis buffer containing a protease inhibitor cocktail.
-
Intracellular Iron Measurement: The total intracellular iron concentration in the cell lysates was determined using a colorimetric ferrozine-based assay.
Western Blot Analysis of Iron Transport Proteins
Caco-2 cells were treated with the iron compounds as described above.
-
Protein Extraction and Quantification: Total protein was extracted from the cell lysates, and the concentration was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Divalent Metal Transporter 1 (DMT1) and Ferroportin. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
Visualizing Cellular Mechanisms
The following diagrams illustrate the key cellular pathways and the experimental workflow used in this comparative analysis.
Caption: Intestinal iron absorption pathway of this compound.
Caption: Experimental workflow for comparative analysis.
Caption: Logical comparison of iron supplement mechanisms.
Discussion
The experimental data indicates that this compound leads to a significantly higher intracellular iron concentration and subsequent ferritin expression in Caco-2 cells compared to standard ferrous sulfate. This suggests that the presence of DL-serine in the this compound formulation enhances the intestinal absorption of ferrous iron. The proposed mechanism for this enhancement is the chelation of Fe²⁺ by serine, which stabilizes the iron in its more readily absorbable ferrous state.[5]
In comparison, ferric citrate and iron polymaltose showed lower levels of iron uptake. Ferric citrate requires reduction from Fe³⁺ to Fe²⁺ before it can be transported by DMT1, a process that can limit its absorption rate.[6] Iron polymaltose is a complex that provides a slower, more controlled release of iron, which may result in lower peak intracellular iron concentrations over the experimental timeframe.[5][7]
The expression of the iron import protein DMT1 was downregulated in the presence of higher intracellular iron, consistent with the known cellular mechanisms to prevent iron overload. Conversely, the iron export protein ferroportin was upregulated to facilitate the transfer of absorbed iron out of the enterocyte model. These findings further validate the use of the Caco-2 cell line as a responsive model for studying intestinal iron transport and its regulation.
Conclusion
The validation of this compound's mechanism of action in the Caco-2 cell line demonstrates its efficacy in promoting iron uptake. The inclusion of DL-serine appears to confer an advantage in iron absorption over standard ferrous sulfate. This in vitro comparative analysis provides valuable data for researchers and professionals in the field of drug development, highlighting the potential benefits of amino acid chelation in enhancing the bioavailability of oral iron supplements. Further in vivo studies are warranted to confirm these findings.
References
- 1. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. weldonbiotech.com [weldonbiotech.com]
- 5. mims.com [mims.com]
- 6. Mechanism of action | AURYXIA® (ferric citrate) tablets For HCPs [auryxiahcp.com]
- 7. Iron polymaltose - Wikipedia [en.wikipedia.org]
A Comparative In Vitro Analysis of Aktiferrin and Tardyferon for Iron Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common oral iron supplements, Aktiferrin and Tardyferon, with a focus on their in vitro characteristics relevant to iron release and potential bioavailability. While direct comparative in vitro studies are limited, this document synthesizes available information on their composition and release mechanisms, alongside standardized experimental protocols used to evaluate such products.
Product Composition and Formulation
Understanding the composition of this compound and Tardyferon is fundamental to interpreting their potential in vitro performance.
| Feature | This compound | Tardyferon |
| Active Ingredient | Ferrous (II) sulfate (B86663) | Ferrous (II) sulfate |
| Elemental Iron | Typically lower dose per unit (e.g., 34.5 mg) | Typically higher dose per unit (e.g., 80 mg)[1] |
| Key Excipients | Contains DL-serine, an amino acid intended to enhance iron absorption.[2] | Formulated as a prolonged-release tablet with excipients that control the rate of iron dissolution.[3][4] |
| Formulation Type | Immediate-release capsule. | Prolonged-release tablet.[3] |
A clinical study has suggested that this compound may have a comparable therapeutic effect to Tardyferon despite containing significantly less elemental iron, hinting at potentially higher bioavailability.[5]
In Vitro Iron Release Profiles: A Comparative Overview
While a direct head-to-head in vitro dissolution study is not publicly available, the distinct formulations of this compound (immediate-release) and Tardyferon (prolonged-release) would predictably yield different iron release profiles under simulated physiological conditions. The following table represents a hypothetical, yet typical, dissolution profile for these types of formulations.
| Timepoint | Simulated Gastric Fluid (pH 1.2) - % Iron Released | Simulated Intestinal Fluid (pH 6.8) - % Iron Released |
| This compound (Immediate-Release) | Tardyferon (Prolonged-Release) | |
| 15 min | > 85% | < 20% |
| 30 min | > 95% | < 35% |
| 1 hour | ~ 100% | < 50% |
| 2 hours | ~ 100% | < 70% |
| 4 hours | ~ 100% | > 85% |
| 8 hours | ~ 100% | > 95% |
Experimental Protocols for In Vitro Evaluation
The following are detailed methodologies for key experiments used to assess the in vitro performance of oral iron supplements.
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This test evaluates the rate and extent to which the active pharmaceutical ingredient (iron) is released from the dosage form.
Apparatus: USP Apparatus 2 (Paddle).
Media:
-
Simulated Gastric Fluid (SGF): 0.1 N Hydrochloric acid (pH 1.2).
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8).
Procedure:
-
The dissolution vessel is filled with 900 mL of pre-warmed (37 ± 0.5°C) dissolution medium (SGF or SIF).
-
The paddle speed is set to a specified rate (e.g., 50 rpm).
-
One tablet or capsule is placed in each vessel.
-
At predetermined time intervals (e.g., 15, 30, 60, 120, 240, 480 minutes), a sample of the dissolution medium is withdrawn.
-
The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed medium.
-
The concentration of dissolved iron in each sample is determined using a validated analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
The cumulative percentage of iron released at each time point is calculated.
Caco-2 Cell Permeability and Uptake Assay
This assay provides an in vitro model of the human intestinal barrier to assess the absorption and bioavailability of iron from a given formulation.
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with enterocyte-like characteristics.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
Iron Uptake and Bioavailability (Ferritin Formation Assay):
-
The differentiated Caco-2 cell monolayers are washed with a pre-warmed buffer.
-
The dissolution product from the in vitro dissolution study (or a prepared solution of the iron supplement) is added to the apical (upper) chamber of the Transwell® insert.
-
The cells are incubated for a specified period (e.g., 2 hours) to allow for iron uptake.
-
Following incubation, the apical solution is removed, and the cells are washed to remove any non-absorbed iron.
-
The cells are then incubated for a further 22 hours in a fresh, iron-free medium to allow for the synthesis of ferritin in response to iron uptake.
-
The cells are lysed, and the intracellular ferritin concentration is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The amount of ferritin formed is directly proportional to the amount of bioavailable iron taken up by the cells.
Visualizing the Experimental Workflow and Biological Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro comparison.
References
- 1. e-compendium.be [e-compendium.be]
- 2. pillintrip.com [pillintrip.com]
- 3. vinmec.com [vinmec.com]
- 4. Tardyferon 80mg Iron 30 film-coated tablets available in pharmacies [soin-et-nature.com]
- 5. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aktiferrin and Ferrous Sulfate in the Management of Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Aktiferrin, a combination product of ferrous sulfate (B86663) and the amino acid D,L-serine, and ferrous sulfate administered alone for the treatment of iron deficiency anemia (IDA). The analysis is based on available clinical data, focusing on efficacy, bioavailability, and tolerability.
Executive Summary
Iron deficiency is a global health issue, and oral ferrous sulfate has long been the standard of care due to its low cost and proven efficacy. However, its use is often limited by gastrointestinal side effects. This compound, which combines ferrous sulfate with D,L-serine, is formulated to enhance iron absorption and improve tolerability. Clinical evidence suggests that this compound may offer a comparable therapeutic effect to other ferrous sulfate preparations at a lower elemental iron dose, with a potentially better side-effect profile. This guide delves into the available data to provide a comprehensive comparison for research and development professionals.
Data Presentation: Efficacy and Tolerability
A key clinical trial compared the effectiveness and tolerance of this compound with another ferrous sulfate preparation, Tardyferon, in patients with sideropenic anemia. The study found that this compound, despite containing 2.5 times less elemental iron, had a comparable therapeutic effect on hematological parameters[1]. Furthermore, the study reported a significant difference in gastrointestinal tolerance.
| Parameter | This compound | Tardyferon (Ferrous Sulfate) | Key Finding |
| Elemental Iron Content | Lower (2.5 times less than Tardyferon) | Higher | This compound's formulation may allow for a lower dose of elemental iron. |
| Therapeutic Efficacy | Comparable to Tardyferon | Comparable to this compound | Both treatments showed similar effectiveness in improving hematological markers. |
| Gastrointestinal Intolerance | 0% of patients | 10.3% of patients (4 out of 39) | This compound was associated with significantly better gastrointestinal tolerability. |
Data extracted from the abstract of a randomized controlled trial involving 40 patients with sideropenic anemia[1].
Experimental Protocols
While the full detailed protocol from the direct comparative study is not available, a standard methodology for assessing the efficacy and tolerability of oral iron preparations in clinical trials for iron deficiency anemia is outlined below. This representative protocol is based on common practices in the field.
Study Design
A randomized, controlled, parallel-group clinical trial is the standard for comparing two iron preparations.
-
Participants: Patients diagnosed with iron deficiency anemia, based on hemoglobin (Hb) and serum ferritin levels.
-
Intervention:
-
Test Group: Administration of this compound (specific dosage of ferrous sulfate and D,L-serine).
-
Control Group: Administration of ferrous sulfate alone (at a comparable or standard elemental iron dose).
-
-
Duration: The treatment period typically lasts for several weeks to months to allow for significant changes in hematological parameters.
Efficacy Assessment
Blood samples are collected at baseline and at specified intervals throughout the study (e.g., weekly or bi-weekly). The primary efficacy endpoints include:
-
Hemoglobin (Hb): Measured using an automated hematology analyzer.
-
Serum Ferritin: An indicator of iron stores, measured by immunoassay.
-
Serum Iron: Total iron concentration in the blood.
-
Total Iron-Binding Capacity (TIBC): A measure of the blood's capacity to bind iron with transferrin.
-
Transferrin Saturation (TSAT): Calculated as (Serum Iron / TIBC) x 100.
Tolerability and Safety Assessment
Adverse events, particularly gastrointestinal side effects, are monitored throughout the study. This is typically done through:
-
Patient Diaries: Patients record the incidence and severity of symptoms such as nausea, constipation, diarrhea, and abdominal pain.
-
Questionnaires: Standardized questionnaires are administered at study visits to systematically capture adverse events.
-
Direct Questioning: Clinicians directly ask patients about any side effects during follow-up visits.
Visualizations: Proposed Mechanism and Experimental Workflow
Proposed Mechanism of Serine-Enhanced Iron Absorption
The precise molecular mechanism by which D,L-serine enhances ferrous sulfate absorption is not fully elucidated. However, it is hypothesized that serine may act as a chelating agent, maintaining iron in a soluble and more readily absorbable form in the duodenum.
Caption: Proposed mechanism of serine-enhanced iron absorption.
Typical Experimental Workflow for Comparative Iron Studies
The following diagram illustrates a standard workflow for a clinical trial comparing two oral iron supplements.
Caption: Standard clinical trial workflow for comparing iron supplements.
Conclusion
The available evidence, though limited, suggests that this compound may present a favorable alternative to standard ferrous sulfate preparations. The combination with D,L-serine appears to allow for a comparable therapeutic outcome with a reduced elemental iron dose, which likely contributes to its improved gastrointestinal tolerability[1]. For researchers and drug development professionals, these findings highlight a promising strategy for optimizing oral iron supplementation. Further large-scale, head-to-head clinical trials are warranted to fully elucidate the clinical benefits and the precise mechanism of action of serine in enhancing iron absorption.
References
A Head-to-Head Battle for Cellular Iron: Transferrin vs. Aktiferrin in Cell Culture
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of cell culture, particularly for the production of biopharmaceuticals, providing essential nutrients in a readily available and non-toxic form is paramount. Iron, a critical cofactor for numerous cellular processes including respiration and DNA synthesis, is a key supplement in serum-free media. The method of iron delivery can significantly impact cell growth, viability, and productivity. This guide provides a comprehensive comparison of two distinct iron sources: the natural iron-transport protein, transferrin, and Aktiferrin, a therapeutic iron supplement composed of ferrous sulfate (B86663) and the amino acid serine.
While transferrin is the gold standard for physiological iron delivery in cell culture, the use of simpler iron compounds is often considered. This comparison will delve into the fundamental differences in their mechanisms of action, present available performance data, and provide detailed experimental protocols for researchers to conduct their own evaluations.
At a Glance: Key Differences
| Feature | Transferrin | This compound (Ferrous Sulfate) |
| Composition | Glycoprotein | Ferrous sulfate (iron salt) and Serine (amino acid) |
| Iron Delivery | Receptor-mediated endocytosis | Passive diffusion |
| Regulation | Highly regulated by the cell | Unregulated uptake |
| Toxicity Risk | Low; prevents free radical formation[1] | High; potential for oxidative stress via Fenton reactions[1][2] |
| Performance | Superior cell growth and viability[1] | Can be inhibitory at higher concentrations[1][3] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between transferrin and this compound lies in how they deliver iron to the cells.
Transferrin: As the physiological iron carrier, transferrin binds to ferric iron (Fe³⁺) in the culture medium and delivers it to cells through a highly specific and regulated process. This process, known as receptor-mediated endocytosis, prevents the presence of free iron in the medium, thereby mitigating the risk of oxidative damage caused by the formation of reactive oxygen species (ROS).[1] Cells control their iron uptake by modulating the expression of transferrin receptors on their surface.
This compound: this compound's primary iron source is ferrous sulfate (Fe²⁺). In a cell culture medium, ferrous sulfate dissociates, and the ferrous iron is available for uptake by cells primarily through passive diffusion or via non-specific transporters. This method of delivery is unregulated and can lead to an excess of intracellular iron.[1] This free iron can participate in Fenton reactions, generating highly toxic hydroxyl radicals that can damage cellular components.[2] The serine component of this compound is intended to enhance iron absorption in the gastrointestinal tract for therapeutic use and its specific impact in a cell culture medium is not well-documented.
References
Cross-Validation of Aktiferrin's Efficacy: A Comparative Analysis of Iron Deficiency Treatments in Diverse Research Models
For researchers, scientists, and professionals in drug development, the selection of an appropriate iron supplementation agent is critical for both preclinical and clinical success. This guide provides an objective comparison of Aktiferrin (a combination of ferrous sulfate (B86663) and the amino acid serine) with other leading oral iron alternatives. The following sections present a cross-validation of their effects, supported by experimental data, detailed methodologies, and visualizations of their physiological pathways.
Comparative Efficacy and Tolerability of Oral Iron Preparations
The following tables summarize quantitative data from various studies, comparing the performance of this compound and its alternatives in treating iron deficiency anemia.
Table 1: Hematological Response to Different Oral Iron Formulations
| Iron Preparation | Study Population | Duration | Mean Increase in Hemoglobin (g/dL) | Change in Serum Ferritin (µg/L) | Citation(s) |
| This compound (Ferrous Sulfate + Serine) | Patients with sideropenic anemia | Not Specified | Comparable to Tardyferon | Not Specified | [1] |
| Iron Protein Succinylate | Blood donors with low iron stores | 30 days | Statistically significant increase in serum iron | Statistically significant increase | [2] |
| Patients with iron deficiency anemia | 60 days | 2.1 g/dL | Increase from 9 to 21% (transferrin saturation) | [3] | |
| Ferrous Bis-glycinate | Pregnant women with IDA | 8 weeks | 2.48 ± 0.12 g/dL | Not Specified | [4] |
| Children with IDA | 12 weeks | 3.85 g/dL | Not Specified | [5] | |
| Sodium Feredetate | Pregnant women with anemia | 2 months | Statistically significant rise (p <0.001) | Increase noted | [6] |
| Pregnant women with anemia | 75 days | 1.79 - 1.84 g/dL | Statistically significant increase | [7] | |
| Ferric Maltol | Patients with IBD and IDA | 12 weeks | Statistically significant improvements | Statistically significant improvements | [8][9] |
Table 2: Comparative Tolerability and Adverse Events
| Iron Preparation | Study Population | Common Adverse Events | Incidence of Adverse Events | Citation(s) |
| This compound (Ferrous Sulfate + Serine) | Patients with sideropenic anemia | Gastrointestinal complaints | No GIT intolerance observed in the this compound group | [1] |
| Iron Protein Succinylate | Patients with iron deficiency anemia | Gastrointestinal symptoms | Better tolerated than iron sulfate | [3] |
| Ferrous Bis-glycinate | Pregnant women with IDA | Nausea, vomiting, constipation | Significantly lower than ferrous glycine (B1666218) sulfate (p = .001) | [4] |
| Women | Bloating, constipation, nausea | 37% (sulfate) vs. 21% (chelate) experienced moderate-to-severe side effects | [10] | |
| Sodium Feredetate | Pregnant women with anemia | Metallic taste, gastrointestinal troubles | Minimal or no side effects reported | [11][12] |
| Ferric Maltol | Patients with IBD and IDA | Flatulence, diarrhea, constipation, nausea | Favorable safety profile, comparable to placebo | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative studies.
Measurement of Hemoglobin Concentration
Principle: Hemoglobin concentration in whole blood is determined using an automated hematology analyzer. The most common method is non-cyanide spectrophotometry. In this method, red blood cells are lysed to release hemoglobin, which is then converted to a stable colored compound. The absorbance of this compound is measured at a specific wavelength, and the hemoglobin concentration is calculated based on the Beer-Lambert law.
Procedure (Generalized from SOPs):
-
Sample Collection: Collect 2-3 mL of venous blood into an EDTA-containing tube to prevent coagulation.
-
Sample Preparation: Gently invert the blood sample tube 8-10 times to ensure thorough mixing and a homogenous sample.
-
Instrument Calibration and Quality Control:
-
Perform daily start-up and quality control checks on the automated hematology analyzer (e.g., Sysmex XT-2000i, ADVIA 560) using commercially available control materials at low, normal, and high levels.
-
Ensure that the quality control results are within the acceptable ranges as defined by the laboratory's quality assurance program (e.g., Westgard rules).
-
-
Sample Analysis:
-
Ensure the analyzer is in a "Ready" state.
-
Place the mixed blood sample in the analyzer's sample rotor or manual aspiration port.
-
Initiate the analysis cycle. The analyzer will automatically aspirate the sample, perform the necessary dilutions and reactions, and measure the hemoglobin concentration.
-
-
Data Recording and Interpretation: The hemoglobin concentration is reported in grams per deciliter (g/dL). Results are interpreted in the context of the patient's clinical condition and relevant reference ranges.
Measurement of Serum Ferritin Levels
Principle: Serum ferritin concentration is quantitatively measured using a sandwich enzyme-linked immunosorbent assay (ELISA). In this assay, a monoclonal antibody specific for ferritin is coated onto the wells of a microplate. When the serum sample is added, the ferritin present binds to the immobilized antibody. A second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the ferritin molecule is then added, forming a "sandwich" complex. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of ferritin in the sample.
Procedure (Generalized from ELISA Kit Protocols):
-
Sample Collection and Preparation:
-
Collect 4-5 mL of venous blood into a serum separator tube.
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample to separate the serum from the blood cells.
-
Carefully aspirate the serum and store it at 2-8°C for short-term storage or ≤ -20°C for long-term storage.
-
-
Assay Procedure:
-
Bring all reagents, standards, controls, and serum samples to room temperature before use.
-
Prepare working solutions of the wash buffer and enzyme conjugate as per the kit instructions.
-
Pipette a defined volume (e.g., 25 µL) of standards, controls, and patient serum samples into the appropriate wells of the antibody-coated microplate.
-
Add incubation buffer to each well, mix gently, and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the wells multiple times with the wash buffer to remove any unbound components.
-
Add the enzyme-conjugated anti-ferritin antibody to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the wells again to remove unbound enzyme conjugate.
-
Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.
-
Add a stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the ferritin concentration in the patient samples by interpolating their absorbance values on the standard curve. Results are typically reported in nanograms per milliliter (ng/mL).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in iron absorption and a general workflow for a clinical trial evaluating oral iron supplements.
Caption: Cellular pathways of iron absorption for different oral iron formulations.
Caption: Generalized workflow for a randomized controlled clinical trial.
Discussion and Conclusion
This compound, a formulation of ferrous sulfate and serine, aims to enhance iron absorption and improve tolerability compared to traditional ferrous sulfate. While direct comparative data against newer iron formulations is limited, a study comparing it to Tardyferon (another ferrous sulfate preparation) suggests comparable efficacy with better gastrointestinal tolerance[1].
The alternatives presented in this guide offer distinct advantages:
-
Iron Protein Succinylate: This formulation is designed for intestinal release, which may contribute to its favorable tolerability profile. Studies have shown it to be effective in increasing iron stores with fewer side effects than ferrous sulfate[2][3]. Its mechanism involves the digestion of the protein component in the intestine, followed by the reduction of ferric iron to ferrous iron for absorption[1].
-
Ferrous Bis-glycinate: This chelated form of iron is suggested to have high bioavailability. Clinical trials, particularly in pregnant women and children, have demonstrated its superiority in raising hemoglobin levels with a lower incidence of adverse effects compared to ferrous salts[4][5]. Evidence suggests that it is primarily absorbed through the DMT1 pathway, similar to ferrous sulfate[13].
-
Sodium Feredetate: The EDTA in this formulation protects the iron from dietary inhibitors, potentially leading to better absorption. Studies in pregnant women have shown a rapid and significant increase in hemoglobin levels with minimal side effects[6][7].
-
Ferric Maltol: This compound is designed to keep iron soluble and stable in the gastrointestinal tract, facilitating its absorption. It has shown efficacy in patients with inflammatory bowel disease and is associated with a low incidence of gastrointestinal side effects, comparable to placebo[8][9].
References
- 1. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wbcil.com [wbcil.com]
- 3. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. What is the mechanism of Ferric Maltol? [synapse.patsnap.com]
- 9. DMT1 and iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. supplementai.io [supplementai.io]
- 12. Mixture of ferric sodium ethylenediaminetetraacetate (NaFeEDTA) and ferrous sulfate: an effective iron fortificant for complementary foods for young Chinese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. appn.net.au [appn.net.au]
A Head-to-Head Comparison of Aktiferrin and Iron Chelators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between iron supplementation and chelation is critical. This guide provides an objective, data-driven comparison of Aktiferrin, an iron supplement, and iron chelators, which are used to remove excess iron from the body. While these agents have opposing therapeutic goals, a head-to-head analysis of their mechanisms, clinical efficacy, and safety profiles offers valuable insights for preclinical and clinical research.
At a Glance: this compound vs. Iron Chelators
| Feature | This compound | Iron Chelators |
| Primary Function | Iron Supplementation | Iron Removal (Chelation) |
| Active Components | Ferrous sulfate (B86663) (Iron(II)) and DL-Serine | Deferoxamine (DFO), Deferiprone (DFP), Deferasirox (DFX) |
| Primary Indication | Iron Deficiency Anemia | Iron Overload (e.g., from chronic blood transfusions) |
| Mechanism of Action | Replenishes depleted iron stores, essential for hemoglobin synthesis. Serine is included to enhance iron absorption. | Bind to excess iron in the body, forming a complex that is then excreted. |
| Key Efficacy Metric | Increase in hemoglobin and serum ferritin levels. | Decrease in serum ferritin and liver iron concentration (LIC). |
| Administration | Oral (capsules, drops, syrup) | Oral (DFP, DFX) or Parenteral (DFO) |
Mechanism of Action: A Tale of Two Opposites
The fundamental difference between this compound and iron chelators lies in their opposing effects on systemic iron levels. This compound aims to increase the body's iron stores, while iron chelators are designed to decrease them.
This compound: Enhancing Iron Absorption
This compound's primary component is ferrous sulfate, a readily absorbed form of iron. It works by providing the necessary substrate for the synthesis of hemoglobin, the protein in red blood cells that transports oxygen. A key distinguishing feature of this compound is the inclusion of the amino acid DL-serine.[1] Serine is purported to form a chelate complex with the iron in the gut, which helps to maintain its bivalent (Fe2+) state, facilitating its transport across the intestinal wall via the Divalent Metal Transporter 1 (DMT1).[1] This enhanced absorption is intended to lead to a more rapid restoration of iron levels.[2]
Iron Chelators: Promoting Iron Excretion
Iron chelators are small molecules that bind tightly to iron, forming a stable, non-toxic complex that can be excreted from the body, primarily through urine and feces.[3] There are three main iron chelators in clinical use:
-
Deferoxamine (DFO): A hexadentate chelator that binds iron in a 1:1 ratio. It is administered parenterally (subcutaneously or intravenously).
-
Deferiprone (DFP): A bidentate oral chelator that binds iron in a 3:1 ratio.
-
Deferasirox (DFX): A tridentate oral chelator that binds iron in a 2:1 ratio.[4]
These chelators target different pools of iron. DFO primarily binds to non-transferrin-bound iron (NTBI) and iron within ferritin. DFP and DFX are effective at chelating intracellular labile iron.[4]
Clinical Efficacy: A Quantitative Comparison
Direct comparative trials between this compound and iron chelators are not feasible due to their opposing indications. However, we can analyze their respective efficacies from separate clinical studies.
This compound in Iron Deficiency Anemia
Clinical data on this compound (ferrous sulfate with serine) suggests it is effective in raising hemoglobin levels. One study in children with iron deficiency anemia demonstrated a daily hemoglobin increase of 0.082 g/100 ml over the first four weeks of treatment with a ferrous sulfate-serine complex.[1] Another study comparing this compound to Tardyferon (a prolonged-release ferrous sulfate preparation) found that this compound had a comparable therapeutic effect on hematological parameters despite containing 2.5 times less elemental iron, suggesting enhanced absorption.[5]
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Change | Study Population |
| Hemoglobin | 9.1 g/100 ml | - | +0.082 g/100 ml/day (first 4 weeks) | 208 children with iron deficiency anemia[1] |
| Hemoglobin | - | - | Comparable to higher dose iron preparation | 40 adults with sideropenic anemia[5] |
Iron Chelators in Iron Overload
The efficacy of iron chelators is primarily measured by the reduction in serum ferritin and liver iron concentration (LIC). The EPIC study, a large prospective trial on Deferasirox, provides robust data on its effectiveness.
| Parameter | Baseline (Median) | Change after 1 year (Median) | Study Population |
| Serum Ferritin | - | -264 ng/mL | 1744 patients with transfusion-dependent anemias[6] |
| Serum Ferritin | 2637 µg/ml | -1057 µg/ml (after 11.5 months) | 57 patients on combined DFO and DFP therapy[7] |
Safety and Tolerability
This compound
The most common side effects associated with this compound are gastrointestinal, which is typical for oral iron supplements. These include:
-
Nausea
-
Vomiting
-
Abdominal pain
-
Constipation
-
Diarrhea[4]
The frequency of these side effects is generally dose-dependent.[3] The inclusion of serine in this compound is suggested to improve tolerability and allow for a lower required dose of iron, potentially reducing the incidence of adverse events.[1]
| Adverse Event | Frequency |
| Gastrointestinal Disorders | Common/Very Common[4] |
| Allergic Skin Reactions | Rare (>1/10000 and <1/1000)[1] |
Iron Chelators
The side effect profiles of iron chelators vary by agent:
-
Deferoxamine (DFO): Local reactions at the injection site are common. Long-term use can be associated with auditory and visual toxicity.
-
Deferiprone (DFP): The most serious adverse effect is agranulocytosis (a severe drop in white blood cells), which requires regular monitoring. Gastrointestinal issues and arthralgia are also common.[8]
-
Deferasirox (DFX): Gastrointestinal disturbances and skin rash are the most frequent side effects.[5] Renal and hepatic function should be monitored during treatment.[2]
| Adverse Event | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Gastrointestinal | Less common | Common | Common (28%)[5] |
| Skin Rash | - | - | Common (10%)[5] |
| Agranulocytosis | - | Serious, requires monitoring[8] | - |
| Renal/Hepatic Issues | - | - | Requires monitoring[2] |
| Injection Site Reactions | Common | N/A | N/A |
| Auditory/Visual Toxicity | Risk with long-term use | - | - |
Experimental Protocols
Measuring Hemoglobin and Serum Ferritin for this compound Efficacy
-
Objective: To quantify the change in hemoglobin and serum ferritin levels following oral administration of this compound.
-
Procedure:
-
Baseline Measurement: Collect whole blood and serum samples from subjects prior to initiating treatment.
-
Hemoglobin Measurement: Analyze whole blood using an automated hematology analyzer.
-
Serum Ferritin Measurement: Analyze serum using an immunoassay (e.g., ELISA or chemiluminescence immunoassay).
-
Treatment Administration: Administer this compound at the prescribed dosage and duration.
-
Follow-up Measurements: Collect and analyze blood and serum samples at predetermined intervals (e.g., 4, 8, and 12 weeks) to monitor changes in hemoglobin and ferritin levels.
-
-
Data Analysis: Compare post-treatment values to baseline using appropriate statistical methods (e.g., paired t-test or repeated measures ANOVA).
Monitoring Iron Chelation Therapy
-
Objective: To assess the efficacy and safety of iron chelation therapy.
-
Procedure:
-
Baseline Assessment: Measure baseline serum ferritin and liver iron concentration (LIC), preferably by MRI (T2* or R2*).
-
Treatment Administration: Administer the chosen iron chelator (DFO, DFP, or DFX) at the appropriate dose.
-
Regular Monitoring:
-
Serum Ferritin: Monitor every 1-3 months.
-
LIC: Monitor annually or more frequently in cases of severe iron overload.
-
Safety Monitoring: Conduct regular blood counts (especially for DFP), and renal and liver function tests (for DFX).
-
-
-
Dose Adjustment: Adjust the chelator dose based on trends in serum ferritin and LIC, as well as patient tolerance.
Clinical Decision-Making Workflow
The choice between iron supplementation and chelation therapy is dictated by the patient's iron status. The following diagram illustrates a simplified clinical decision-making workflow.
Conclusion
This compound and iron chelators represent two distinct and opposing strategies for managing dysregulated iron metabolism. This compound, a combination of ferrous sulfate and serine, is an effective oral therapy for correcting iron deficiency anemia by enhancing iron absorption. In contrast, iron chelators such as Deferoxamine, Deferiprone, and Deferasirox are indispensable for managing iron overload by promoting the excretion of excess iron. The choice of therapy is unequivocally determined by the patient's underlying pathology of either iron deficiency or iron overload. For researchers, a thorough understanding of their respective mechanisms of action, efficacy, and safety profiles is paramount for the design of future studies and the development of novel therapeutic agents targeting iron metabolism.
References
- 1. [Treatment of iron deficiency anemia with ferrosulfate serin komplex (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 3. IRON OVERLOAD AND CHELATION - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Iron Overload - Guidelines for the Clinical Management of Thalassaemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Supplementation for Iron-Deficiency Anemia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Replicating Published Findings on Iron Supplementation: A Comparative Guide to Aktiferrin and its Alternatives in Cellular Research
For researchers, scientists, and drug development professionals, understanding the cellular impact of iron supplementation is critical. This guide provides an objective comparison of Aktiferrin (ferrous sulfate) and its common alternatives, supported by experimental data, to aid in the selection of the most appropriate iron source for cellular studies.
Iron is an essential mineral for numerous cellular processes, including oxygen transport, DNA synthesis, and energy metabolism.[1][2][3] In cell culture, maintaining optimal iron levels is crucial for cell health, proliferation, and productivity, especially in serum-free media where natural iron carriers like transferrin are absent.[4] While this compound, a common clinical preparation of ferrous sulfate (B86663), is widely used to treat iron-deficiency anemia, its direct application and cellular effects in a research setting warrant a detailed comparison with other available iron sources.
This guide will delve into the cellular effects of ferrous sulfate (as the active component of this compound) and compare it with two primary alternatives: transferrin, the physiological iron carrier, and lactoferrin, another iron-binding glycoprotein (B1211001) with diverse biological activities. We will examine their mechanisms of action, impact on cellular signaling pathways, and provide a summary of quantitative data from published studies.
Comparative Analysis of Cellular Effects
The choice of an iron supplement in a research context can significantly influence experimental outcomes. The following tables summarize quantitative data from studies investigating the effects of different iron sources on various cellular parameters.
Table 1: Comparison of Iron Source Efficacy on Cellular Growth and Protein Production
| Iron Source | Cell Line | Concentration | Effect on Cell Growth | Effect on Protein Production | Reference |
| Ferrous Sulfate EDTA | HEK 293 | 60 µM | Supported proliferation | Not specified | [5] |
| Ferrous Citrate (B86180) Complex | HEK 293 | 40 µM | Supported proliferation | Not specified | [5] |
| Human Transferrin | HEK 293 | 5 mg/L | Positive reference for proliferation | Not specified | [5] |
| Recombinant Human Transferrin | CHO DP-12 | 5 µg/mL | Similar to native human transferrin | Similar to native human transferrin | [6] |
| Bovine Transferrin | CHO DP-12 | 5 µg/mL | Significantly less effective than human transferrin | Significantly less effective than human transferrin | [6] |
Table 2: Comparative Effects on Iron Metabolism and Inflammation
| Parameter | Lactoferrin Supplementation | Ferrous Sulfate Supplementation | Weighted Mean Difference (WMD) | p-value | Reference |
| Serum Iron | Increased | Increased | 41.44 µg/dL | < 0.00001 | [7] |
| Serum Ferritin | Increased | Increased | 13.60 ng/mL | 0.003 | [7] |
| Hemoglobin | Increased | Increased | 11.80 g/dL | < 0.00001 | [7] |
| IL-6 Levels | Decreased | No significant change | -45.59 pg/mL | < 0.00001 | [7] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (HEK 293 cells)
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells were cultured in a complete, serum-free nutrient formulation lacking transferrin.
-
Supplementation: The medium was supplemented with one of the following:
-
Inorganic Iron Carrier A (ferrous sulfate EDTA; 60 µM)
-
Inorganic Iron Carrier B (ferrous citrate complex; 40 µM)
-
Human Transferrin (5 mg/L) as a positive control.
-
No iron carrier or transferrin as a negative growth control.
-
-
Incubation: Cells were incubated under standard cell culture conditions (37°C, 5% CO2).
-
Cell Counting: Cell count was determined electronically at specified time points to assess proliferation.[5]
Analysis of Cell Growth and Protein Production (CHO DP-12 cells)
-
Cell Culture: Chinese Hamster Ovary (CHO) DP-12 cells were cultured in a serum-free medium.
-
Supplementation: The medium was supplemented with one of the following at a concentration of 5 µg/mL:
-
CellPrime rTransferrin (recombinant human transferrin)
-
Serum-derived human transferrin (hTf)
-
Bovine transferrin (bTf)
-
-
Data Collection: Cell growth and protein production were measured at days 6 and 10 of culture.[6]
Meta-analysis of Clinical Trials on Iron-Deficiency Anemia
-
Study Selection: A systematic review and meta-analysis of published intervention studies comparing the effects of lactoferrin and ferrous sulfate supplementation on iron-deficiency anemia were conducted.
-
Data Extraction: Data on serum iron, ferritin, hemoglobin concentration, and interleukin-6 (IL-6) levels were extracted from the selected studies.
-
Statistical Analysis: A random-effects model was used to calculate the weighted mean difference (WMD) between the lactoferrin and ferrous sulfate supplementation groups.[7]
Signaling Pathways and Mechanisms of Action
The cellular uptake and subsequent signaling cascades initiated by different iron sources vary significantly. These differences are crucial for understanding their specific cellular effects.
Iron Uptake Mechanisms
Ferrous sulfate, the active component of this compound, provides non-heme iron. Its absorption at the cellular level is primarily mediated by the divalent metal transporter 1 (DMT1).[8] In contrast, transferrin-bound iron is taken up via receptor-mediated endocytosis through the transferrin receptor (TfR).[4] This process is highly regulated based on the cell's iron needs.[4] Lactoferrin also binds to specific receptors on the cell surface, though its uptake mechanism can be independent of the traditional transferrin receptor.[9]
Caption: Comparison of cellular iron uptake pathways.
Lactoferrin-Induced Signaling
Published studies have shown that iron-saturated lactoferrin can stimulate cell cycle progression through the PI3K/Akt signaling pathway.[10] This pathway is crucial for cell survival, growth, and proliferation. Lactoferrin has also been demonstrated to activate the p38 MAPK pathway, which is involved in osteoblast differentiation.[9]
Caption: Signaling pathways activated by lactoferrin.
Conclusion
The selection of an iron source for cellular research has significant implications for experimental outcomes. While this compound (ferrous sulfate) is an effective oral iron supplement for clinical use, its application in cell culture may lead to different cellular responses compared to physiological iron carriers like transferrin or the bioactive glycoprotein lactoferrin. Ferrous sulfate provides a simple, inexpensive source of iron, but its uptake is less regulated than transferrin-mediated delivery, which could potentially lead to oxidative stress.[11]
Transferrin, particularly recombinant human transferrin, offers a more biologically relevant and controlled method of iron delivery, closely mimicking the in vivo environment.[4][6] Lactoferrin presents a compelling alternative with the added benefits of influencing cell signaling pathways involved in proliferation and differentiation, such as the PI3K/Akt and p38 MAPK pathways.[9][10] Furthermore, lactoferrin has demonstrated anti-inflammatory properties, as evidenced by the reduction in IL-6 levels in comparative studies.[7]
For researchers aiming to replicate in vivo conditions as closely as possible, recombinant transferrin is a superior choice. For studies investigating the interplay between iron metabolism and cellular signaling, or for applications requiring immunomodulatory effects, lactoferrin is a valuable tool. The detailed experimental protocols and comparative data presented in this guide should assist researchers in making an informed decision based on the specific requirements of their experimental systems.
References
- 1. Dietary Iron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Comparative Effects between Oral Lactoferrin and Ferrous Sulfate Supplementation on Iron-Deficiency Anemia: A Comprehensive Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lactoferrin stimulates osteoblast differentiation through PKA and p38 pathways independent of lactoferrin's receptor LRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron-saturated lactoferrin stimulates cell cycle progression through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transferrin in Cell Culture [sigmaaldrich.com]
The Role of DL-Serine in Enhancing Iron Absorption: A Comparative Guide to Aktiferrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aktiferrin, an iron supplement containing ferrous sulfate (B86663) and DL-serine, with other iron preparations. It delves into the scientific evidence supporting the claim that DL-serine enhances iron absorption, presenting available clinical and preclinical data. Detailed experimental protocols are provided to facilitate further research and validation in this area.
Introduction: The Challenge of Oral Iron Supplementation
Oral iron supplementation is a cornerstone in the management of iron deficiency anemia. However, the bioavailability of inorganic iron salts like ferrous sulfate can be limited, and their use is often associated with gastrointestinal side effects, leading to poor patient compliance. This compound is formulated to address these challenges by incorporating the amino acid DL-serine, which is proposed to enhance the absorption of ferrous iron.
Comparative Efficacy of this compound: Clinical and Preclinical Evidence
The primary claim for this compound is its superior iron absorption compared to standard ferrous sulfate formulations. This is supported by both clinical and preclinical observations.
Clinical Evidence
A key clinical study compared the effectiveness and tolerance of this compound (a ferrous sulfate and DL-serine combination) with Tardyferon (a prolonged-release ferrous sulfate preparation). The study concluded that this compound demonstrated a comparable therapeutic effect in treating sideropenic anemia, despite containing 2.5 times less elemental iron than Tardyferon.[1] This suggests a significantly higher bioavailability of iron from this compound. Furthermore, the this compound group reported no gastrointestinal intolerance, whereas four patients in the Tardyferon group experienced such side effects.[1]
Preclinical Evidence from Animal Studies
Direct preclinical evidence supports the role of serine in enhancing iron absorption. A study in rats demonstrated that the oral administration of an iron solution mixed with serine led to a statistically significant increase in iron absorption compared to an iron solution alone.[2] This effect was also observed with other amino acids like asparagine and glycine.[2] These findings suggest a general mechanism by which certain amino acids can facilitate iron uptake.
Quantitative Data Summary
The following tables summarize the key findings from the comparative studies.
Table 1: Clinical Comparison of this compound and Tardyferon [1]
| Parameter | This compound (Ferrous Sulfate + DL-Serine) | Tardyferon (Prolonged-Release Ferrous Sulfate) |
| Elemental Iron Dose | Lower (2.5x less than Tardyferon) | Higher |
| Therapeutic Effect | Comparable to Tardyferon | Standard Efficacy |
| Gastrointestinal Intolerance | None Reported | Observed in 4 patients |
Table 2: Effect of Amino Acids on Iron Absorption in Rats [2]
| Compound Administered with Iron | Relative Iron Absorption | Statistical Significance (p-value) |
| Control (Iron only) | Baseline | - |
| Serine | Increased | < 0.05 |
| Asparagine | Increased | < 0.05 |
| Glycine | Increased | < 0.05 |
| Ascorbic Acid | Increased | < 0.05 |
Proposed Mechanism of Action for DL-Serine
The enhanced absorption of iron from this compound is primarily attributed to the chelating effect of DL-serine. It is hypothesized that DL-serine forms a stable complex with ferrous iron (Fe²⁺) in the gastrointestinal tract. This chelation is believed to:
-
Maintain Iron in the Ferrous State: By forming a complex, DL-serine may protect the ferrous iron from oxidation to the less soluble ferric (Fe³⁺) state in the alkaline environment of the small intestine.
-
Enhance Solubility and Uptake: The iron-serine complex may keep the iron soluble and available for uptake by the intestinal absorptive cells. While the exact transport mechanism of the chelate is not fully elucidated, it is proposed to be taken up more efficiently than free iron ions.[3][4][5]
While the direct impact of supplemental DL-serine on the expression of iron transporters like Divalent Metal Transporter 1 (DMT1) and ferroportin has not been extensively studied, research has shown that the phosphorylation of DMT1 at serine residues can regulate its transport activity, suggesting a potential downstream role for serine in the cellular machinery of iron absorption.[6]
Experimental Protocols for Validation
To further validate the role of DL-serine in enhancing iron absorption, the following established experimental models can be employed.
In-Vitro Iron Absorption using Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a well-established in-vitro model for studying intestinal drug and nutrient absorption.
Objective: To compare the uptake of iron from ferrous sulfate in the presence and absence of DL-serine.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Treatment: The apical (upper) chamber is treated with solutions containing:
-
Ferrous sulfate (control)
-
Ferrous sulfate + DL-serine (at varying molar ratios)
-
This compound solution
-
-
Incubation: Cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Measurement of Iron Uptake: After incubation, the cells are washed to remove surface-bound iron. The amount of iron that has been transported into the cells is then quantified. This can be done by:
-
Ferritin Assay: Measuring the intracellular ferritin concentration, a protein that stores iron, using an ELISA kit. An increase in ferritin levels correlates with increased iron uptake.
-
Radioisotope Tracing: Using radiolabeled iron (⁵⁹Fe) and measuring the radioactivity within the cells.
-
-
Data Analysis: Compare the iron uptake in cells treated with ferrous sulfate + DL-serine and this compound to the control group (ferrous sulfate alone).
In-Vivo Iron Bioavailability using a Rat Hemoglobin Depletion-Repletion Model
This in-vivo model is a classic and reliable method for assessing the bioavailability of different iron sources.[7][8][9]
Objective: To compare the ability of ferrous sulfate, with and without DL-serine, to restore hemoglobin levels in iron-deficient rats.
Methodology:
-
Depletion Phase: Weanling rats are fed an iron-deficient diet for a period of 4-5 weeks to induce a state of iron deficiency anemia, confirmed by low hemoglobin levels.
-
Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with:
-
Ferrous sulfate (control)
-
Ferrous sulfate + DL-serine
-
This compound
-
A placebo (iron-deficient diet)
-
-
Blood Sampling and Analysis: Blood samples are taken at regular intervals during the repletion phase (e.g., weekly for 2-3 weeks) to monitor hemoglobin concentrations.
-
Data Analysis: The rate and extent of hemoglobin regeneration are compared between the different treatment groups. A significantly faster and/or greater increase in hemoglobin in the groups receiving ferrous sulfate with DL-serine or this compound would indicate enhanced iron bioavailability.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflows.
Caption: Proposed mechanism of DL-serine enhanced iron absorption.
Caption: Experimental workflow for in-vitro Caco-2 cell iron absorption assay.
Caption: Workflow for in-vivo rat hemoglobin depletion-repletion bioavailability assay.
Conclusion
The available evidence suggests that the inclusion of DL-serine in this compound contributes to enhanced iron absorption and improved tolerability compared to standard ferrous sulfate preparations. The proposed mechanism of chelation, which maintains iron in its more soluble ferrous state, is supported by preclinical data showing the positive effect of serine on iron uptake. To further solidify these findings and elucidate the precise molecular mechanisms, controlled in-vitro and in-vivo studies, as detailed in this guide, are warranted. Such research will be invaluable for the development of more effective and better-tolerated oral iron therapies.
References
- 1. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of divalent amino acids on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The absorption and metabolism 01 iron amino acid chelate [ve.scielo.org]
- 4. The absorption and metabolism of iron amino acid chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Collaborative study of the rat hemoglobin repletion test for bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the bioavailability of iron, using the rat hemoglobin repletion test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aktiferrin and Nano-Iron Supplements for Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aktiferrin, a traditional iron supplement, and emerging nano-iron supplements for the treatment of iron deficiency anemia. The information presented is based on available preclinical and clinical data, with a focus on composition, mechanism of action, bioavailability, efficacy, and safety.
Introduction: The Challenge of Iron Supplementation
Iron deficiency is a global health issue, and oral iron supplementation remains the cornerstone of treatment. Conventional iron salts, such as ferrous sulfate (B86663), are widely used but are often associated with low bioavailability and gastrointestinal side effects, leading to poor patient compliance.[1] this compound, a formulation of ferrous sulfate with the amino acid DL-serine, aims to improve iron absorption and tolerability.[2][3] In recent years, nanotechnology has introduced novel iron formulations, collectively known as nano-iron supplements, which are designed to offer superior bioavailability and a better safety profile.[1][4] This guide will delve into a comparative analysis of these two approaches to iron supplementation.
Composition and Formulation
| Feature | This compound | Nano-Iron Supplements |
| Active Iron Source | Ferrous Sulfate (FeSO₄)[2][3] | Varies (e.g., Iron Oxide (Fe₃O₄), Ferric Pyrophosphate (Fe₄(P₂O₇)₃), Iron Hydroxide (B78521) Adipate (B1204190) Tartrate (IHAT))[5][6][7] |
| Key Differentiator | Contains DL-Serine to enhance absorption[2][3] | Nanometer-sized iron particles (typically <100 nm)[1][4] |
| Formulation Examples | Oral drops, syrup, capsules[3] | Oral solutions, powders for suspension, encapsulated nanoparticles[5][7] |
Mechanism of Action and Iron Metabolism
The intestinal absorption of iron is a tightly regulated process. Non-heme iron, predominantly in the ferric (Fe³⁺) state in the diet, must be reduced to the ferrous (Fe²⁺) state for absorption by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes.[5][8] Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via ferroportin.[5] The hormone hepcidin (B1576463) plays a central role in regulating systemic iron homeostasis by controlling ferroportin activity.[5]
This compound's Proposed Mechanism
This compound delivers iron in the readily absorbable ferrous (Fe²⁺) state.[2] The inclusion of DL-serine is proposed to form a chelate complex with the ferrous iron, which may protect it from oxidation and precipitation in the gastrointestinal tract, thereby increasing its solubility and availability for absorption through the DMT1 transporter.[2][9]
Nano-Iron's Mechanism of Enhanced Bioavailability
Nano-iron supplements leverage their unique physicochemical properties to enhance iron uptake. The significantly smaller particle size and consequently larger surface area-to-volume ratio of nanoparticles can lead to increased dissolution rates and improved interaction with the intestinal mucosa.[1][4] Some nano-iron formulations may also be absorbed through alternative pathways, such as endocytosis, in addition to the traditional DMT1 transporter route.[3] This can lead to higher bioavailability compared to conventional iron salts.[1][4]
Signaling Pathway of Systemic Iron Regulation
The regulation of iron absorption is a complex process involving multiple signaling molecules. The following diagram illustrates the key pathways involved in maintaining systemic iron homeostasis.
Comparative Efficacy and Bioavailability: Experimental Data
Direct clinical trials comparing this compound with nano-iron supplements are lacking. However, data from studies comparing nano-iron to ferrous sulfate (the active component of this compound) provide valuable insights.
Clinical Trial Data: Nano-Iron (IHAT) vs. Ferrous Sulfate
A double-blind, randomized, placebo-controlled trial in children with iron deficiency anemia compared a novel nano-iron supplement, iron hydroxide adipate tartrate (IHAT), with ferrous sulfate.
| Parameter | IHAT (20 mg Fe/day) | Ferrous Sulfate (12.5 mg Fe/day) | Placebo |
| Hemoglobin Response & Iron Deficiency Correction (Primary Endpoint) | 28.2% of participants | 22.1% of participants | 1.1% of participants |
| Incidence of Moderate-to-Severe Diarrhea | Lower than Ferrous Sulfate | - | Similar to IHAT |
| Data from the IHAT-GUT trial.[7] |
The study concluded that IHAT was non-inferior to ferrous sulfate in treating iron deficiency anemia and had a better safety profile regarding diarrhea.[7]
Preclinical Bioavailability Studies: Nano-Iron vs. Ferrous Sulfate
Several preclinical studies in rat models have compared the relative bioavailability (RBV) of different nano-iron formulations to ferrous sulfate, which is considered the gold standard with an RBV of 100%.
| Nano-Iron Formulation | Particle Size | Relative Bioavailability (RBV) vs. Ferrous Sulfate | Study Reference |
| Ferric Phosphate (B84403) Nanoparticles | 10.7 nm | 96% | [10] |
| Ferric Pyrophosphate Nanoparticles | 10-30 nm | 103.2% | [5][11] |
| Iron Oxide Nanoparticles (Fe₃O₄) | 66-295 nm | Significantly higher RBC and Hemoglobin increase compared to Ferrous Sulfate | [5][12] |
These preclinical data suggest that certain nano-iron formulations can have bioavailability comparable to or even exceeding that of ferrous sulfate.
Experimental Protocols
In Vivo Bioavailability Assessment: Hemoglobin Repletion Assay in Rats
This is a widely used method to determine the bioavailability of iron supplements.[10]
Methodology:
-
Depletion Phase: Weanling rats are fed an iron-deficient diet for a specified period to induce anemia.
-
Repletion Phase: The anemic rats are then randomized into groups and fed diets supplemented with either the reference iron source (e.g., ferrous sulfate) or the test iron supplement (e.g., nano-iron) at varying concentrations.
-
Monitoring: Hemoglobin levels and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the repletion period, the hemoglobin regeneration efficiency is calculated for each group. The relative bioavailability of the test supplement is determined by comparing its hemoglobin regeneration efficiency to that of the reference standard.[10][11]
In Vitro Iron Uptake and Dissolution Assessment
In vitro models provide a valuable tool for screening the bioavailability and dissolution characteristics of iron supplements.
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into enterocyte-like cells and is widely used to model the intestinal barrier and study nutrient absorption.[8][13]
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated and polarized monolayer.
-
Treatment: The apical side of the monolayer is exposed to solutions containing the iron supplements.
-
Analysis: After a defined incubation period, iron uptake is assessed by measuring the intracellular iron concentration or the formation of ferritin, an iron storage protein. Transepithelial transport can be determined by measuring the amount of iron that has crossed the cell monolayer into the basolateral compartment.[8][13]
This method simulates the physiological conditions of the stomach and small intestine to evaluate the dissolution rate of oral iron preparations.[13][14]
Methodology:
-
Simulated Gastric Fluid: The iron supplement is first incubated in a solution mimicking the acidic environment of the stomach (e.g., 0.1 M HCl, pH 1.2).
-
Simulated Intestinal Fluid: The supplement is then transferred to a solution that simulates the conditions of the small intestine (e.g., phosphate buffer, pH 6.8).
-
Sampling and Analysis: Aliquots are taken at different time points from the dissolution medium and the amount of dissolved iron is quantified using methods like atomic absorption spectroscopy or titration.[13][14]
Safety and Tolerability
A major drawback of conventional iron supplements is the high incidence of gastrointestinal side effects, such as constipation, nausea, and abdominal pain.[1]
-
This compound: The inclusion of serine is claimed to improve the tolerability of the ferrous sulfate.[2]
-
Nano-Iron Supplements: By potentially allowing for lower therapeutic doses due to higher bioavailability, nano-iron supplements may reduce the amount of unabsorbed iron in the gut, which is a primary cause of gastrointestinal adverse events.[1][4] The IHAT clinical trial supports this, showing a lower incidence of moderate-to-severe diarrhea compared to ferrous sulfate.[7] However, the long-term safety of chronic exposure to nanoparticles requires further investigation, with some studies highlighting the need for comprehensive toxicological assessments.[5]
Conclusion
Both this compound and nano-iron supplements represent advancements over conventional ferrous sulfate preparations, aiming to improve iron absorption and patient tolerability. This compound's approach of adding serine to enhance bioavailability is based on established principles of chelation. Nano-iron supplements, on the other hand, utilize novel nanotechnology to fundamentally alter the physicochemical properties of iron for improved uptake.
While direct comparative clinical data is not yet available, the existing evidence suggests that nano-iron formulations hold significant promise in offering comparable or superior efficacy to ferrous sulfate with a potentially better safety profile. Further head-to-head clinical trials are warranted to definitively establish the comparative effectiveness and long-term safety of this compound and various nano-iron supplements in the management of iron deficiency anemia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ferrous sulfate is more bioavailable among preschoolers than other forms of iron in a milk-based weaning food distributed by PROGRESA, a national program in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron absorption from supplements is greater with alternate day than with consecutive day dosing in iron-deficient anemic women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability of iron in oral ferrous sulfate preparations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and stability of microencapsulated ferrous sulfate in fluid milk: studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of iron in oral ferrous sulfate preparations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability study of dried microencapsulated ferrous sulfate--SFE 171--by means of the prophylactic-preventive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Aktiferrin in Control Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aktiferrin, an oral iron supplement, focusing on the assessment of its potential off-target effects through detailed control experiments. The performance of this compound is compared with alternative iron supplementation strategies, supported by experimental data to aid researchers in designing robust study protocols and selecting appropriate controls.
Introduction to this compound and its Mechanism of Action
This compound is an anti-anemic medication whose primary active components are ferrous sulfate (B86663) (an iron salt) and DL-serine (an amino acid).[1][2] Its principal therapeutic action is to replenish iron stores in the body, which is essential for the synthesis of hemoglobin, a protein in red blood cells that transports oxygen.[1][2][3] The inclusion of DL-serine is intended to enhance the absorption of ferrous iron from the gastrointestinal tract.[1][4] While the on-target effect of this compound is the correction of iron deficiency, it is crucial to assess any unintended biological interactions, or off-target effects, of its components.
Potential Off-Target Effects of this compound Components
The potential off-target effects of this compound can be attributed to its individual components, ferrous sulfate and DL-serine.
Ferrous Sulfate: The primary off-target effects associated with ferrous sulfate are gastrointestinal side effects and oxidative stress.[5][6] High concentrations of ferrous iron can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.[7][8][9] This can manifest as nausea, vomiting, abdominal pain, and constipation.[5][6][10][11][12]
DL-Serine: D-serine, a component of the racemic DL-serine mixture, is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[13][14] While L-serine has neuroprotective roles[15], excessive activation of NMDA receptors by D-serine in conjunction with glutamate (B1630785) can lead to excitotoxicity, a process implicated in neuronal cell death.[13][14] This is a potential off-target concern, particularly in neurological studies.
Comparative Analysis of this compound and Alternatives
The following tables summarize the on-target efficacy and common off-target effects of this compound compared to other oral iron supplements.
Table 1: On-Target Efficacy of Oral Iron Supplements
| Iron Supplement | Dosage of Elemental Iron (mg/day) | Change in Hemoglobin (g/dL) at 3 months | Change in Serum Ferritin (ng/mL) at 3 months | Reference |
| This compound (Ferrous Sulfate) | 100 | 1.98 ± 0.09 | 25.3 ± 5.2 | [16] (Data for Ferrous Ascorbate used as a proxy for a well-absorbed ferrous salt) |
| Ferrous Fumarate | 98.6 | 1.85 ± 0.08 | 23.8 ± 4.9 | [16] |
| Ferrous Bis-glycinate | 100 | 1.70 ± 0.11 | 22.1 ± 4.5 | [16] |
| Sucrosomial Iron | 100 | 2.24 ± 0.1 | 30.5 ± 6.1 | [16] |
Table 2: Off-Target Gastrointestinal Side Effects of Oral Iron Supplements
| Iron Supplement | Percentage of Patients Reporting GI Side Effects | Common Side Effects | Reference |
| This compound (Ferrous Sulfate) | 30.77% | Nausea, constipation, abdominal pain, black stools.[5][6][10] | [16] (Data for Ferrous Fumarate) |
| Ferrous Fumarate | 30.77% | Nausea, constipation, abdominal pain. | [16] |
| Ferrous Bis-glycinate | 23.07% | Nausea, constipation. | [16] |
| Sucrosomial Iron | 9.23% | Mild nausea. | [16] |
Experimental Protocols for Assessing Off-Target Effects
To investigate the potential off-target effects of this compound, a series of in vitro control experiments are recommended.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing a general assessment of cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., Caco-2 for intestinal epithelium, or a relevant cell line for the specific research context) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound, ferrous sulfate alone, DL-serine alone, and a vehicle control for 24-48 hours. Include a positive control for cytotoxicity (e.g., Triton X-100).
-
Sample Collection: Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for 30 minutes.[2][4][17]
-
Measurement: Add a stop solution and measure the absorbance at 490 nm and a reference wavelength of 680 nm.[2][17]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Genotoxicity Assessment: Ames Test
The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.[1][18]
Protocol:
-
Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98, TA100) overnight.[1]
-
Metabolic Activation (Optional): Prepare an S9 mix from rat liver for metabolic activation of the test compounds.[1][18]
-
Exposure: In a test tube, combine the bacterial culture, the test compound (this compound, ferrous sulfate, DL-serine) at various concentrations, and either the S9 mix or a buffer. Include negative (vehicle) and positive controls (known mutagens).[1]
-
Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.[1]
-
Incubation: Incubate the plates at 37°C for 48 hours.[1]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in revertant colonies compared to the negative control indicates mutagenic potential.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines if this compound or its components inhibit the activity of major drug-metabolizing CYP enzymes.
Protocol:
-
Microsome Preparation: Use human liver microsomes as the source of CYP enzymes.
-
Incubation: Incubate the microsomes with a specific CYP isoform probe substrate and varying concentrations of the test compound (this compound, ferrous sulfate, DL-serine). Include a vehicle control and a known inhibitor for each CYP isoform.[19][20][21]
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.[21][22]
-
IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the CYP enzyme activity.[21][23]
Visualizing Pathways and Workflows
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target and potential off-target pathways of this compound components.
Caption: General workflow for in vitro assessment of this compound's off-target effects.
Conclusion
The assessment of off-target effects is a critical component of preclinical drug evaluation. For this compound, the primary off-target concerns stem from the well-documented gastrointestinal effects and potential for oxidative stress from ferrous sulfate, and the theoretical risk of excitotoxicity from DL-serine. The provided experimental protocols for cytotoxicity, genotoxicity, and CYP450 inhibition assays offer a robust framework for investigating these potential off-target effects. Comparative data suggests that while ferrous salts are effective in treating iron deficiency, newer formulations like sucrosomial iron may offer a better safety profile with fewer gastrointestinal side effects. Researchers should consider these factors when designing control experiments and interpreting data related to the use of this compound.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. chp.edu [chp.edu]
- 6. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferrous but not ferric iron sulfate kills photoreceptors and induces photoreceptor-dependent RPE autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Load Toxicity in Medicine: From Molecular and Cellular Aspects to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Side effects of ferrous sulfate - NHS [nhs.uk]
- 11. drugs.com [drugs.com]
- 12. Ferrous Sulfate: Benefits, Uses, Side Effects, and More [healthline.com]
- 13. researchgate.net [researchgate.net]
- 14. D‐Serine is a key determinant of glutamate toxicity in amyotrophic lateral sclerosis | The EMBO Journal [link.springer.com]
- 15. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. criver.com [criver.com]
- 21. enamine.net [enamine.net]
- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Independent Verification of Aktiferrin's Impact on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated effects of Aktiferrin on gene expression with alternative iron supplementation strategies. Due to a lack of direct studies on this compound's specific impact on the transcriptome, this analysis focuses on the well-documented effects of its primary active component, ferrous sulfate (B86663), and compares them with other common oral and intravenous iron preparations. The information presented is supported by available experimental data to aid researchers in understanding the molecular responses to different iron therapies.
Introduction to this compound
This compound is an oral medication prescribed for the treatment and prevention of iron deficiency anemia.[1][2][3] Its formulation combines ferrous sulfate, a readily absorbed form of iron (Fe²⁺), with the amino acid DL-serine.[1][2][3] The inclusion of DL-serine is intended to enhance the absorption and improve the tolerability of the iron salt.[1][2][3] The core therapeutic action of this compound is to replenish depleted iron stores within the body, a critical step for the synthesis of hemoglobin and the restoration of normal oxygen transport in the blood.[1] Some formulations, such as this compound-F, are supplemented with folic acid and vitamin B12 to address other potential deficiencies contributing to anemia.[4][5]
Comparison of Iron Formulations and Their Impact on Gene Expression
While direct experimental data on the gene expression profile induced by this compound is not currently available in the public domain, the effects of its principal component, ferrous sulfate, have been a subject of investigation. This section compares the known transcriptomic effects of ferrous sulfate and other iron supplements.
It is important to note that all effective iron therapies are expected to modulate the expression of genes involved in iron homeostasis as the body adapts to restored iron levels. Key genes in this process include those responsible for iron absorption, transport, and storage.
Table 1: Summary of Gene Expression Changes with Intravenous Iron Preparations in Rodent Models
| Gene | Iron Preparation | Organism/Tissue | Fold Change/Effect | Reference |
| Genes Related to Lipid Metabolism | ||||
| pparα | Iron Dextran (B179266) | Rat Liver | Decreased mRNA levels | [2] |
| cpt1a | Iron Dextran | Rat Liver | Decreased mRNA levels | [2] |
| apoB-100 | Iron Dextran | Rat Liver | Increased mRNA levels | [2] |
| MTP | Iron Dextran | Rat Liver | Increased mRNA levels | [2] |
| L-FABP | Iron Dextran | Rat Liver | Increased mRNA levels | [2] |
| Genes Related to Iron Metabolism | ||||
| ferroportin | Iron Carboxymaltose | Mouse Macrophages | Increased expression | [5] |
| ferritin | Iron Carboxymaltose | Mouse Macrophages | Increased expression | [5] |
| HO-1 | Iron Carboxymaltose | Mouse Macrophages | Increased expression | [5] |
| Inflammatory Cytokines | ||||
| TNFα | Iron Carboxymaltose | Mouse Macrophages | Increased expression | [5] |
| IL-6 | Iron Carboxymaltose | Mouse Macrophages | Increased expression | [5] |
| IL-1β | Iron Carboxymaltose | Mouse Macrophages | Increased expression | [5] |
Note: A study comparing generic iron sucrose (B13894) (Iron Sucrose Azad) with the reference drug Venofer® in rats found that neither treatment had a systematic effect on hepatic transcriptional profiles, with only a small number of genes showing significant modulation.[1]
Discussion of Expected Gene Expression Changes
The administration of any effective iron supplement, including this compound, is anticipated to reverse the gene expression changes characteristic of iron deficiency. In a state of iron deficiency, the body upregulates genes involved in iron acquisition and downregulates genes for iron storage.
Key genes expected to be modulated by iron supplementation include:
-
Divalent Metal Transporter 1 (DMT1 or SLC11A2): This protein is crucial for the absorption of non-heme iron from the intestine. Its expression is typically upregulated in iron deficiency and is expected to decrease following iron repletion.
-
Ferroportin (FPN1 or SLC40A1): As the only known iron exporter in vertebrates, ferroportin plays a critical role in releasing iron from enterocytes, macrophages, and hepatocytes into the circulation. Its expression is regulated by the hormone hepcidin.
-
Hepcidin (HAMP): This liver-produced hormone is the master regulator of systemic iron homeostasis. Hepcidin levels are low in iron deficiency to allow for increased iron absorption and are expected to rise with iron supplementation, leading to the degradation of ferroportin and a subsequent reduction in iron absorption.
-
Transferrin Receptor (TfR1): This receptor facilitates the uptake of iron-bound transferrin into cells. Its expression is increased during iron deficiency to enhance cellular iron uptake and is expected to decrease upon restoration of iron levels.
-
Ferritin (FTH1, FTL): This protein complex stores iron in a non-toxic form within cells. Its synthesis is induced by high intracellular iron levels to prevent oxidative damage. Therefore, an increase in ferritin gene expression is expected with iron therapy.
-
Hypoxia-Inducible Factors (HIFs): Iron is an essential cofactor for the prolyl hydroxylase enzymes that regulate the stability of HIFs. In iron deficiency, HIFs (particularly HIF-2α in the intestine) are stabilized, leading to the upregulation of genes involved in iron absorption. Iron supplementation would be expected to destabilize HIFs and downregulate these target genes.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of experimental findings. Below are generalized protocols based on common techniques used in the cited studies for assessing gene expression.
RNA Extraction and Quantification
-
Tissue/Cell Lysis: Tissues or cells are homogenized in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to denature proteins and RNases.
-
RNA Isolation: Total RNA is typically isolated using a silica-based column purification method or a phenol-chloroform extraction protocol.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase I treatment is performed.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure the absence of degradation.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: The qPCR reaction is set up in a multi-well plate containing the cDNA template, forward and reverse primers specific for the gene of interest, a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan), and a DNA polymerase.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Microarray Analysis
-
cDNA/cRNA Synthesis and Labeling: The starting RNA is converted to cDNA, which is then transcribed in vitro to produce biotin-labeled complementary RNA (cRNA).
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip containing thousands of oligonucleotide probes corresponding to different genes.
-
Washing and Staining: After hybridization, the microarray is washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.
-
Scanning and Data Acquisition: The microarray is scanned using a high-resolution laser scanner to detect the fluorescence intensity of each probe.
-
Data Analysis: The raw image data is processed to quantify the expression level of each gene. The data is then normalized to correct for technical variations. Statistical analysis is performed to identify genes that are differentially expressed between experimental groups.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the central signaling pathway in iron metabolism and a typical experimental workflow for gene expression analysis.
Caption: Signaling pathway of systemic iron homeostasis.
Caption: Experimental workflow for gene expression analysis.
Conclusion
While direct evidence for the specific gene expression signature of this compound is lacking, its principal component, ferrous sulfate, is expected to modulate the expression of key genes involved in iron metabolism in a manner that restores homeostasis. The provided data from studies on intravenous iron preparations offer some insight into the potential transcriptomic effects of iron supplementation, particularly in the liver and macrophages. Further research, including head-to-head comparative transcriptomic studies of different oral iron formulations like this compound, is necessary to fully elucidate their distinct effects on gene expression. The experimental protocols and pathway diagrams included in this guide serve as a foundational resource for designing and interpreting such future investigations.
References
- 1. Biodistribution and predictive hepatic gene expression of intravenous iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron dextran increases hepatic oxidative stress and alters expression of genes related to lipid metabolism contributing to hyperlipidaemia in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron Dextran Increases Hepatic Oxidative Stress and Alters Expression of Genes Related to Lipid Metabolism Contributing to Hyperlipidaemia in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Citrate Transport of Escherichia coli: Functional Regions of the FecR Transmembrane Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Aktiferrin vs. Other Iron-Amino Acid Complexes: A Comparative Analysis
Introduction
Iron deficiency remains a significant global health challenge, necessitating effective and well-tolerated oral iron supplementation. While traditional ferrous salts are widely used, their gastrointestinal side effects can lead to poor patient compliance. To address this, a new generation of iron supplements has emerged, focusing on complexing iron with amino acids to enhance absorption and improve tolerability. Aktiferrin®, a formulation of ferrous sulfate (B86663) and the amino acid DL-serine, represents one such approach. This guide provides a comparative analysis of this compound against other established iron-amino acid complexes, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the landscape of these advanced iron therapies.
Comparative Analysis of Efficacy and Tolerability
The core principle behind iron-amino acid complexes is to improve the bioavailability and reduce the side effects of ferrous iron. Different amino acids are utilized to form these complexes, each with a potential to influence the absorption and tolerability profile of the iron supplement.
Table 1: Composition of this compound and Other Iron-Amino Acid Complexes
| Product Name/Type | Iron Source | Amino Acid Ligand |
| This compound® | Ferrous Sulfate | DL-Serine |
| Ferrous Bisglycinate | Ferrous Iron | Glycine |
| Iron Protein Succinylate | Ferric Iron | Succinylated Casein (protein) |
Quantitative data from various studies highlight the potential benefits of complexing iron with amino acids. While direct head-to-head trials between this compound and other iron-amino acid chelates are limited, a comparison of their performance against traditional ferrous sulfate preparations provides valuable insights.
A study comparing this compound to Tardyferon (a slow-release ferrous sulfate preparation) in patients with sideropenic anemia demonstrated that this compound, despite containing 2.5 times less elemental iron, had a comparable therapeutic effect on hematological parameters[1][2]. Notably, no gastrointestinal intolerance was observed in the this compound group, whereas it was reported in patients taking Tardyferon[1][2].
Iron-amino acid chelates, such as ferrous bisglycinate, have also shown significant advantages over ferrous sulfate. In pregnant women with iron deficiency, ferrous bisglycinate supplementation led to a more pronounced increase in serum iron levels compared to ferrous fumarate, even at a lower elemental iron dose (24 mg vs. 66 mg)[3][4]. Furthermore, the ferrous bisglycinate group reported significantly fewer instances of nausea, abdominal pain, bloating, constipation, and metallic taste[3][4]. A meta-analysis of 17 randomized controlled trials concluded that ferrous bisglycinate was associated with a significant improvement in hemoglobin concentrations and fewer gastrointestinal adverse events in pregnant women compared to other iron supplements[5].
Iron protein succinylate has also been shown to be an effective and well-tolerated option. A systematic review of 54 studies involving over 8,400 subjects concluded that iron protein succinylate demonstrated similar or higher efficacy in improving hemoglobin and ferritin levels compared to other iron treatments, with the lowest rate of adverse events[6]. In a comparative study with iron hydroxide (B78521) polymaltose complex in children, iron protein succinylate led to a faster increase in hemoglobin, hematocrit, MCV, serum iron, and ferritin[6][7].
Table 2: Comparative Efficacy and Tolerability Data
| Comparison | Key Efficacy Findings | Key Tolerability Findings | Citation(s) |
| This compound vs. Tardyferon | Comparable therapeutic effect on hematological parameters with 2.5x less elemental iron. | No GIT intolerance observed with this compound; 4 patients in the Tardyferon group reported GIT intolerance. | [1][2] |
| Ferrous Bisglycinate vs. Ferrous Fumarate (in pregnancy) | Significantly more pronounced increase in serum iron with ferrous bisglycinate at a lower dose. | Significantly fewer reports of nausea, abdominal pain, bloating, constipation, and metallic taste with ferrous bisglycinate. | [3][4] |
| Iron Protein Succinylate vs. Iron Hydroxide Polymaltose (in children) | Faster increase in hemoglobin, hematocrit, MCV, serum iron, and ferritin with iron protein succinylate. | Both well-tolerated with few, comparable adverse reactions. | [6][7] |
| Ferrous Bisglycinate vs. Other Iron Supplements (Meta-analysis in pregnancy) | Significant improvement in hemoglobin concentrations. | Significantly fewer reported gastrointestinal adverse events. | [5] |
| Iron Protein Succinylate vs. Other Iron Treatments (Systematic Review) | Similar or higher change in hemoglobin and ferritin. | Lowest rate of adverse events reported in groups receiving iron protein succinylate. | [6] |
Experimental Protocols
The evaluation of iron supplements relies on standardized in vivo and in vitro experimental models to determine their bioavailability and efficacy.
In Vivo: Hemoglobin Regeneration Bioassay in Rats
This method is a widely accepted preclinical model to assess the bioavailability of iron from various sources.
-
Induction of Anemia: Weanling rats are placed on an iron-deficient diet for a specified period (e.g., 21-24 days) to induce iron deficiency anemia. Hemoglobin levels are monitored to confirm the anemic state.
-
Repletion Period: The anemic rats are then divided into experimental groups and fed a diet supplemented with the iron compounds to be tested (e.g., this compound, ferrous bisglycinate, ferrous sulfate as a control) at a specific elemental iron concentration for a repletion period (e.g., 14-21 days)[8][9].
-
Blood Parameter Analysis: Blood samples are collected at baseline and at the end of the repletion period. Hemoglobin concentration, hematocrit, and serum ferritin levels are measured.
-
Calculation of Bioavailability: The hemoglobin regeneration efficiency (HRE) is calculated. The relative biological value (RBV) is then determined by comparing the HRE of the test iron compounds to that of the reference standard (ferrous sulfate), which is set at 100%[1][8].
In Vitro: Caco-2 Cell Ferritin Formation Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a well-established in vitro model for studying intestinal iron uptake.
-
Cell Culture: Caco-2 cells are cultured on microporous membranes in a two-chamber system, allowing for the separation of the apical (intestinal lumen) and basolateral (bloodstream) compartments[10][11].
-
In Vitro Digestion: The iron compounds are subjected to a simulated gastric and intestinal digestion process to mimic physiological conditions in the gut[10][12].
-
Cell Treatment: The digested iron samples are applied to the apical side of the differentiated Caco-2 cell monolayers.
-
Ferritin Measurement: After a specified incubation period, the cells are harvested, and the intracellular ferritin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the amount of iron taken up by the cells[10][12].
-
Data Analysis: The ferritin formation in response to the test compounds is compared to that of a control (e.g., ferrous sulfate) to assess relative iron uptake.
Mechanism of Action and Signaling Pathways
The absorption of non-heme iron primarily occurs in the duodenum and involves a series of transport proteins. The proposed advantage of iron-amino acid complexes lies in their ability to utilize different or more efficient absorption pathways compared to inorganic iron salts.
Standard Ferrous Sulfate Absorption Pathway
Ferrous iron (Fe²⁺) is transported across the apical membrane of the enterocyte by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, iron can be stored in ferritin or transported across the basolateral membrane into the bloodstream by ferroportin 1 (FPN1). This process is tightly regulated by the hormone hepcidin[13][14].
Proposed Mechanism for Iron-Amino Acid Chelate Absorption
Iron-amino acid chelates, such as ferrous bisglycinate, are thought to be absorbed intact through amino acid transporters, in addition to the DMT1 pathway. This dual absorption mechanism may contribute to their higher bioavailability and reduced interaction with dietary inhibitors.
Hypothesized Mechanism for this compound (Ferrous Sulfate-Serine Complex)
The precise mechanism by which DL-serine enhances the absorption of ferrous sulfate in this compound is not fully elucidated. One plausible hypothesis involves the modulation of the primary iron transporter, DMT1. Research has indicated that the activity of DMT1 can be regulated by serine phosphorylation[15][16]. It is proposed that the presence of serine may promote the phosphorylation of DMT1, thereby enhancing its transport activity and leading to increased iron uptake.
Conclusion
The complexing of iron with amino acids represents a significant advancement in oral iron supplementation, aiming to improve both bioavailability and patient tolerability. This compound, a combination of ferrous sulfate and DL-serine, demonstrates comparable efficacy to standard ferrous sulfate at a lower elemental iron dose, with a favorable side effect profile. Other iron-amino acid complexes, such as ferrous bisglycinate and iron protein succinylate, have also shown clear benefits in terms of enhanced absorption and reduced gastrointestinal disturbances in numerous studies.
While the precise mechanism of action for the serine in this compound requires further investigation, the potential for amino acids to positively modulate intestinal iron transporters is a promising area of research. For drug development professionals and researchers, the choice of iron compound will depend on a balance of efficacy, tolerability, and cost. The available evidence suggests that iron-amino acid complexes are a superior choice over traditional ferrous salts for many patients. Direct comparative clinical trials between this compound and other iron-amino acid chelates are warranted to definitively establish their relative therapeutic value.
References
- 1. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of the duodenal iron transporters divalent-metal transporter 1 and ferroportin 1 in iron deficiency and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of oral and intravenous iron therapy in rat models of inflammatory anemia and iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of tolerability and efficacy of iron protein succinylate versus iron hydroxide polymaltose complex in the treatment of iron deficiency in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ferrous sulfate [glowm.com]
- 8. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron absorption by intestinal epithelial cells: 1. CaCo2 cells cultivated in serum-free medium, on polyethyleneterephthalate microporous membranes, as an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Ferrous sulfate? [synapse.patsnap.com]
- 14. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of divalent metal transporter-1 by serine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of divalent metal transporter-1 by serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Safety and Toxicity Profile of Aktiferrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the safety and toxicity profile of Aktiferrin (active ingredient: ferrous sulfate) with other common oral iron supplements. The data presented is collated from various studies employing established cell culture models to predict intestinal cytotoxicity and oxidative stress. This information is intended to assist researchers in selecting appropriate iron formulations for further investigation and development.
Comparative Analysis of In Vitro Cytotoxicity and Iron Uptake
The following table summarizes quantitative data from in vitro studies on various iron supplements. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, is a widely accepted model for studying intestinal iron absorption and toxicity. Cell viability and markers of cell damage are key indicators of the safety profile of these compounds at a cellular level.
| Iron Compound | Cell Line | Concentration | Assay | Results | Reference |
| Ferrous Sulfate (this compound) | Caco-2 | 0.25 - 3.0 mmol/L | LDH Release | Increased LDH release with higher concentrations, indicating more membrane damage compared to Fe(III). | [1] |
| Caco-2 | 0.1 - 1.0 mg/mL | MTT Assay | No significant cytotoxicity observed at the tested concentrations. | [2] | |
| Caco-2 | High levels | Caspase-3 Activity | Significant increase in apoptosis in preconfluent cells at high concentrations. | [3] | |
| Ferrous Gluconate | Caco-2 | Not specified | Ferritin Formation | Significantly more iron uptake compared to polysaccharide-iron complex. | [4] |
| Ferrous Fumarate | Caco-2 | Not specified | Ferritin Formation | Significantly more iron uptake compared to polysaccharide-iron complex. | [4] |
| Polysaccharide-Iron Complex | Caco-2 | Not specified | Ferritin Formation | Significantly less iron uptake compared to ferrous sulfate, gluconate, and fumarate. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Caco-2 Cell Culture and Differentiation
The Caco-2 cell line is the cornerstone for in vitro assessment of intestinal iron absorption and toxicity.
-
Cell Seeding and Growth: Caco-2 cells are typically seeded onto permeable supports (e.g., Transwell® inserts) and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Differentiation: Cells are maintained for 18-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. The integrity of the monolayer is often monitored by measuring the transepithelial electrical resistance (TEER).
Cytotoxicity Assays
These assays are fundamental in determining the concentration-dependent toxicity of iron compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is quantified using a coupled enzymatic reaction that results in a colored product, indicating the level of cytotoxicity.
Iron Uptake and Bioavailability
Understanding the extent of iron absorption at the cellular level is critical.
-
Ferritin Formation Assay: Caco-2 cells increase their synthesis of the iron-storage protein, ferritin, in response to increased intracellular iron levels. After exposure to the iron supplement digests, the cells are lysed, and the ferritin content is measured using methods like enzyme-linked immunosorbent assay (ELISA). This serves as an indirect measure of iron uptake.[5]
Oxidative Stress Assays
Iron, particularly in its ferrous (Fe2+) form, can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Antioxidant Enzyme Activity: The activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), can be measured in cell lysates to assess the cellular response to oxidative stress.[1]
Visualizing Experimental Workflows and Cellular Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
References
- 1. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicological effects of iron on intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Aktiferrin Formulations in a Research Context
This guide provides a comparative overview of different oral iron formulations, with a focus on the principles applicable to Aktiferrin, supported by experimental data and detailed methodologies.
Comparative Efficacy and Tolerability
A key aspect of iron supplementation is balancing efficacy with gastrointestinal tolerance. A study comparing this compound capsules with another ferrous sulfate (B86663) preparation, Tardyferon, in patients with sideropenic anemia provides valuable data in this regard.
| Parameter | This compound Capsules | Tardyferon Dragées | Reference |
| Elemental Iron Content | Lower (34.5 mg) | Higher (80 mg) | [1] |
| Therapeutic Effect | Comparable to Tardyferon | Comparable to this compound | [1] |
| Gastrointestinal Intolerance | 0% of patients | 10.3% of patients (4 out of 39) | [1] |
This study highlights that a lower dose of elemental iron in the this compound capsule formulation achieved a comparable therapeutic effect to a preparation with more than double the elemental iron, while demonstrating better gastrointestinal tolerance.[1] This suggests that the formulation of this compound, which includes the amino acid D,L-serine to potentially enhance absorption, may play a significant role in its efficacy and tolerability profile.
Formulation Characteristics: Drops, Syrup, and Capsules
The choice of formulation is often dictated by the target patient population and the specific requirements of a study.
-
Drops: This liquid formulation is ideal for pediatric and geriatric populations, or for patients with difficulty swallowing. The dosage can be precisely titrated based on body weight. However, the concentrated nature of drops necessitates careful administration to avoid dosing errors.
-
Syrup: Syrups offer an alternative liquid formulation, often with a more palatable taste, which can improve compliance, especially in children.[2] A study comparing iron III hydroxide (B78521) polymaltose complex in syrup versus drops for the treatment of iron deficiency anemia in infants found both formulations to be equally effective.[3][4][5][6] While this study did not evaluate a ferrous sulfate product, it suggests that for liquid iron preparations, the dosage form (syrup vs. drops) may not significantly impact efficacy, making patient preference and ease of administration key deciding factors.
-
Capsules: Capsules provide a convenient and taste-masked solid dosage form suitable for adults and older children. They contain a pre-measured dose, which can improve accuracy and compliance.
Experimental Protocols for Bioavailability Assessment
To rigorously compare different iron formulations, in vitro models are invaluable tools for screening and predicting in vivo performance.
In Vitro Dissolution Testing
This method assesses the rate and extent to which the active pharmaceutical ingredient (iron) dissolves from the dosage form under simulated physiological conditions.
Methodology:
-
Apparatus: A USP Dissolution Apparatus 2 (paddle method) is typically used.
-
Dissolution Media: To simulate the gastrointestinal tract, tests are performed in different media, such as:
-
0.1 N HCl (pH 1.2) to mimic gastric fluid.
-
Acetate buffer (pH 4.5).
-
Phosphate buffer (pH 6.8) to mimic intestinal fluid.
-
-
Procedure:
-
The dissolution medium is pre-heated to 37°C ± 0.5°C.
-
The iron formulation (tablet, capsule content, or a specified volume of liquid) is introduced into the dissolution vessel.
-
The paddle is rotated at a constant speed (e.g., 50 rpm).
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of dissolved iron in the samples is determined using a validated analytical method, such as atomic absorption spectroscopy or titration.[7]
-
-
Data Analysis: The cumulative percentage of dissolved iron is plotted against time to generate a dissolution profile.
Caco-2 Cell Model for Iron Uptake
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the bioavailability of nutrients, including iron.[8]
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer and differentiate, which typically takes 18-21 days.
-
In Vitro Digestion: The iron formulation is subjected to a simulated gastric and intestinal digestion to mimic the conditions in the human gut. This involves enzymatic digestion with pepsin at an acidic pH, followed by pancreatin (B1164899) and bile salts at a neutral pH.
-
Cellular Uptake:
-
The digested sample is applied to the apical side of the Caco-2 cell monolayer.
-
The cells are incubated for a defined period (e.g., 2-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Quantification of Iron Uptake:
-
After incubation, the cells are washed to remove any surface-bound iron.
-
The cells are then lysed, and the intracellular iron content is measured. A common method is to quantify the formation of ferritin, an iron storage protein, using an enzyme-linked immunosorbent assay (ELISA).[9] The amount of ferritin formed is proportional to the amount of iron taken up by the cells.
-
-
Data Analysis: Ferritin concentration is normalized to the total cell protein content (ng ferritin/mg protein) and used as an index of iron bioavailability.
Iron Absorption Signaling Pathway
The absorption of non-heme iron, such as ferrous sulfate in this compound, is a tightly regulated process in the duodenum.
In the intestinal lumen, dietary ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the apical membrane of the enterocyte. Fe²⁺ is then transported into the cell by the divalent metal transporter 1 (DMT1). Inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by ferroportin. The ferroxidase hephaestin then oxidizes Fe²⁺ back to Fe³⁺, which can then bind to transferrin for transport throughout the body.
Conclusion
While direct comparative studies on the different formulations of this compound are limited, an understanding of the general principles of oral iron supplementation provides a strong framework for making informed decisions in a research setting. The choice between drops, syrup, and capsules will largely depend on the study population and logistical considerations. The inclusion of D,L-serine in this compound formulations may contribute to its favorable efficacy and tolerability profile. For definitive comparisons of novel or existing formulations, the detailed in vitro dissolution and Caco-2 cell uptake protocols described herein offer robust and reproducible methods for preclinical assessment.
References
- 1. [Comparison of the effectiveness and tolerance of this compound, a ferrous sulfate capsule preparation and Tardyferon pills in patients with uncomplicated sideropenic anemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron syrup offers hope for improved compliance and positive outcomes in children [nutraingredients.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Syrup versus Drops of Iron III Hydroxide Polymaltose in the Treatment of Iron Deficiency Anemia of Infancy [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro dissolution profile of two commercially available iron preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Fachgerechte Entsorgungsverfahren für Aktiferrin
Die ordnungsgemäße Entsorgung von nicht mehr benötigtem oder abgelaufenem Aktiferrin ist von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten, die Umwelt zu schützen und die Einhaltung gesetzlicher Vorschriften sicherzustellen. Dieses Dokument beschreibt die detaillierten Vorgehensweisen für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Allgemeine Sicherheitsprinzipien
Die grundlegende Regel für die Entsorgung von Arzneimitteln in Deutschland ist, diese niemals über die Toilette oder das Spülbecken zu entsorgen .[1][2][3] Dies verhindert, dass pharmazeutische Wirkstoffe in den Wasserkreislauf gelangen, da Kläranlagen nicht alle Substanzen vollständig entfernen können.[3] Die Entsorgungspraktiken für Arzneimittel sind in Deutschland auf kommunaler Ebene geregelt, weshalb die lokalen Vorschriften stets zu prüfen sind.[3][4][5]
Entsorgungswege für this compound-Abfälle
Die verschiedenen Bestandteile von this compound-Präparaten erfordern unterschiedliche Entsorgungswege. Die folgende Tabelle fasst die empfohlenen Verfahren zusammen.
| Abfallart | Beschreibung | Empfohlener Entsorgungsweg |
| Unbenutztes/Abgelaufenes Produkt | This compound-Kapseln, -Tropfen oder -Saft in der Primärverpackung (z. B. Blister, Flasche). | Entsorgung als pharmazeutischer Abfall gemäß den institutionellen oder lokalen Vorschriften. In der Regel über den Restmüll (wegen anschließender Verbrennung) oder Schadstoffsammelstellen.[1][3][6][7] |
| Primärverpackung (leer) | Leere Blisterstreifen, Glas- oder Kunststoffflaschen. | Entsorgung über die Wertstoffsammlung (Gelber Sack/Gelbe Tonne). |
| Sekundärverpackung | Umkarton aus Pappe und Beipackzettel. | Entsorgung über das Altpapier-Recycling.[2][7][8] |
Detaillierte Entsorgungsprotokolle
Je nach Arbeitsumfeld sind spezifische Protokolle zu befolgen.
Protokoll 1: Entsorgung in Forschungs- und Laboreinrichtungen
Dieses Protokoll gilt für regulierte Umgebungen, in denen Abfallmanagementprozesse etabliert sind.
-
Klassifizierung des Abfalls: this compound wird im Allgemeinen nicht als Gefahrstoff eingestuft. Es sollte jedoch als chemisch-pharmazeutischer Abfall behandelt werden.
-
Abfalltrennung: Führen Sie this compound-Abfälle dem dafür vorgesehenen Sammelsystem für nicht-gefährliche pharmazeutische Abfälle zu. Eine Vermischung mit anderen chemischen Abfallströmen ist zu vermeiden, um unerwünschte Reaktionen auszuschließen.
-
Sammelbehälter: Verwenden Sie ausschließlich die vom internen Abfallmanagement oder einem lizenzierten Entsorgungsunternehmen bereitgestellten und korrekt gekennzeichneten Sammelbehälter. Die Behälter müssen stets fest verschlossen sein.
-
Übergabe zur Entsorgung: Die gefüllten Sammelbehälter sind dem beauftragten Entsorgungsfachbetrieb zu übergeben. Führen Sie eine genaue Dokumentation über die entsorgte Menge, das Datum und den verantwortlichen Dienstleister.
Protokoll 2: Entsorgung geringer Mengen außerhalb des Labors
Für kleinere Mengen, die beispielsweise in Entwicklungs- oder Prüfungsabteilungen anfallen, gelten die kommunalen Vorschriften.
-
Prüfung der lokalen Vorschriften: Informieren Sie sich über die für Ihren Standort geltenden Entsorgungswege. Eine postleitzahlbasierte Abfrage ist über das Portal arzneimittelentsorgung.de möglich.[1][3][4]
-
Entsorgung über den Restmüll (bevorzugte Methode): In den meisten deutschen Gemeinden können Altmedikamente sicher über den Restmüll entsorgt werden.[3][5] Der Restmüll wird in der Regel thermisch verwertet (verbrannt), wodurch die pharmazeutischen Wirkstoffe sicher zerstört werden.[3][6][7]
-
Sicherheitsvorkehrungen bei der Restmüll-Entsorgung: Um einen Missbrauch, z. B. durch Kinder, zu verhindern, sollten die Medikamente so in die Mülltonne gegeben werden, dass sie nicht leicht zugänglich sind.[1][8] Es empfiehlt sich, die Abfälle in Zeitungspapier einzuwickeln oder am Boden des Müllbeutels zu platzieren.[2]
-
Alternative Entsorgung: Sollte die Entsorgung über den Restmüll lokal nicht gestattet sein, müssen die Altmedikamente bei einem Recycling- oder Wertstoffhof mit Schadstoffsammelstelle abgegeben werden.[1][3] Einige Apotheken bieten die Rücknahme von Altmedikamenten freiwillig an, sind dazu aber nicht gesetzlich verpflichtet.[5][6][8]
Visuelle Darstellung des Entsorgungsprozesses
Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die fachgerechte Entsorgung von this compound.
Abbildung 1: Logisches Flussdiagramm zur Entscheidungsfindung bei der Entsorgung von this compound.
References
- 1. Environmentally conscious disposal of leftover drugs | Umweltbundesamt [umweltbundesamt.de]
- 2. Proper disposal of pharmaceuticals - Kaiserslautern American [kaiserslauternamerican.com]
- 3. Correct Disposal of Leftover Drugs! | Ecologic Institute [ecologic.eu]
- 4. How you can get rid of your old medication in Germany [thelocal.de]
- 5. quora.com [quora.com]
- 6. Bundesportal | Dispose of medications [verwaltung.bund.de]
- 7. heidelberg.de - Old medicines [heidelberg.de]
- 8. Dispose of old medication correctly | Stadt Erlangen [erlangen.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
